1-Fluoro-4-prop-2-ynyl-benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRLOPARWUOGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441642 | |
| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70090-68-5 | |
| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-4-prop-2-ynyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Fluoro-4-prop-2-ynyl-benzene (CAS No. 70090-68-5). This molecule is a valuable building block in organic synthesis, material science, and medicinal chemistry, owing to the unique reactivity conferred by its constituent functional groups: a para-substituted fluorobenzene ring and a terminal alkyne. The fluorine atom modulates the electronic properties of the aromatic ring, influencing its reactivity and imparting characteristics often sought in pharmaceutical candidates, such as enhanced metabolic stability and binding affinity. The propargyl group, with its terminal alkyne, serves as a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and cycloadditions. This guide will delve into the physicochemical properties, spectroscopic signature, synthesis, and key reaction pathways of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₉H₇F and a molecular weight of 134.15 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom at the 1-position and a prop-2-ynyl group at the 4-position.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Fluoro-4-methylbenzene (analogue) | 1-Fluoro-4-prop-1-en-2-ylbenzene (analogue) |
| CAS Number | 70090-68-5[1] | 352-32-9 | 350-40-3[2] |
| Molecular Formula | C₉H₇F[1] | C₇H₇F | C₉H₉F[2] |
| Molecular Weight | 134.15 g/mol [1] | 110.13 g/mol | 136.17 g/mol [2] |
| Physical Form | Liquid at room temperature[3] | Liquid | Liquid |
| Boiling Point | Data not available | 116 °C | Data not available |
| Melting Point | Data not available | -57 °C | Data not available |
| Density | Data not available | 0.998 g/mL | 1.009 g/mL[2] |
| Solubility | Data not available | Insoluble in water | Data not available |
The physical properties of this compound are not extensively reported in the literature. However, based on its structure and the properties of analogous compounds, it is a liquid at room temperature.[3] Its boiling point is expected to be higher than that of 1-fluoro-4-methylbenzene (116 °C) due to its greater molecular weight. The density is likely to be around 1.0 g/mL, similar to related fluorinated aromatic compounds.[2]
Spectroscopic Characterization
¹H NMR:
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. δ 7.0-7.4 ppm). The protons ortho to the fluorine will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine will appear as a triplet.
-
Propargyl Protons: The methylene protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a doublet (approx. δ 3.5 ppm) coupled to the acetylenic proton. The acetylenic proton (-C≡CH) will appear as a triplet (approx. δ 2.0-2.5 ppm) due to coupling with the methylene protons.
¹³C NMR:
-
Aromatic Carbons: Four signals are expected in the aromatic region (approx. δ 115-165 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Alkynyl Carbons: Two signals are expected for the alkyne carbons (approx. δ 70-85 ppm).
-
Methylene Carbon: A signal for the methylene carbon (-CH₂-) is expected around δ 30-40 ppm.
IR Spectroscopy:
-
C-H stretch (alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weak absorption around 2100-2150 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1100-1250 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 134.15.
-
Common fragmentation patterns would involve the loss of the propargyl group or the fluorine atom.
Synthesis
A common and effective method for the synthesis of this compound is the alkylation of a suitable fluorinated benzene derivative with a propargyl halide.[1]
Synthesis Workflow: Alkylation of 1-Fluorobenzene
Caption: Synthesis of this compound via alkylation.
Experimental Protocol: Synthesis via Alkylation
Materials:
-
1-Iodo-4-fluorobenzene
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 1-iodo-4-fluorobenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the starting material, facilitating the nucleophilic attack on propargyl bromide. It is also inexpensive and easily removed during workup.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating the reaction to 80 °C increases the reaction rate to achieve a reasonable conversion within a practical timeframe.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the construction of substituted alkynes.
Caption: General workflow for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl iodide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq), the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed toluene, followed by degassed triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired disubstituted alkyne.
Self-Validating System: The success of the Sonogashira coupling is highly dependent on the exclusion of oxygen. The use of degassed solvents and an inert atmosphere is critical. The reaction progress can be reliably monitored by TLC, and the final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Trustworthiness of the Protocol: The CuAAC reaction is known for its high reliability and functional group tolerance. The formation of the triazole product is typically clean and high-yielding. The progress of the reaction can be easily monitored, and the product can be readily purified and characterized, making this a highly trustworthy synthetic protocol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the hazards associated with its functional groups and related compounds, such as other fluorinated aromatics and terminal alkynes.
Potential Hazards:
-
Flammability: As an organic solvent-soluble liquid, it should be considered flammable. Keep away from heat, sparks, and open flames.
-
Toxicity: Fluorinated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4] Assume the compound is harmful and handle with appropriate personal protective equipment (PPE).
-
Irritation: May cause skin and eye irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Applications in Research and Development
The unique combination of a fluorinated aromatic ring and a terminal alkyne makes this compound a valuable tool in several areas of research and development.
-
Drug Discovery: The fluorophenyl moiety is a common feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. The alkyne handle allows for the straightforward conjugation of this fragment to other molecules of interest using click chemistry, facilitating the rapid synthesis of compound libraries for high-throughput screening.[1]
-
Material Science: The rigid, linear structure of the propargyl group can be exploited in the synthesis of novel polymers and liquid crystals. The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics.[1]
-
Chemical Biology: The terminal alkyne can be used as a chemical reporter for bioorthogonal labeling of biomolecules in complex biological systems.
Conclusion
This compound is a versatile and valuable chemical building block with significant potential in organic synthesis, medicinal chemistry, and material science. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their scientific pursuits. Further research into the specific physical and toxicological properties of this compound is warranted to fully realize its potential.
References
A Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yl)benzene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth analysis of 1-fluoro-4-(prop-2-yn-1-yl)benzene, a key fluorinated building block in medicinal chemistry and materials science. We will explore its precise chemical structure and IUPAC nomenclature. The core of this document is a detailed exposition of its synthesis via the Sonogashira cross-coupling reaction, including a step-by-step protocol and a mechanistic discussion of catalyst selection and reaction optimization. Furthermore, we present a comprehensive summary of its physicochemical and spectroscopic properties. The guide concludes with a survey of its current and potential applications, particularly in the design of novel therapeutic agents, underscoring the strategic importance of the fluorophenyl and terminal alkyne moieties in modern drug discovery.
Introduction and Strategic Importance
1-Fluoro-4-(prop-2-yn-1-yl)benzene is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and a propargyl group (prop-2-yn-1-yl). The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] The fluorine atom, due to its small size and high electronegativity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][4][5] Concurrently, the terminal alkyne group is a versatile functional handle, readily participating in a variety of chemical transformations, most notably "click chemistry" reactions, which are invaluable for bioconjugation and the synthesis of complex molecular architectures. The combination of these two functionalities in a single, relatively simple scaffold makes 1-fluoro-4-(prop-2-yn-1-yl)benzene a highly valuable intermediate for researchers in drug development and materials science.
Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section delineates the structure and formal naming conventions for the topic compound.
IUPAC Name
The correct and systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-fluoro-4-(prop-2-yn-1-yl)benzene .
-
"benzene" : This indicates the core six-carbon aromatic ring.
-
"1-fluoro-" : A fluorine atom is attached to the first position of the benzene ring.
-
"-4-(prop-2-yn-1-yl)" : A three-carbon chain (prop-) is attached to the fourth position of the ring. The "-yn-" and the "2" indicate a triple bond starting at the second carbon of this chain. The "-1-yl" specifies that the chain is attached to the benzene ring at its first carbon.
Chemical Structure
The molecular structure consists of a para-substituted benzene ring. The fluorine atom and the propargyl group are positioned opposite each other on the ring.
Structural Formula:
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 70090-68-5 | [6] |
| Molecular Formula | C₉H₇F | [6] |
| Molecular Weight | 134.15 g/mol | [6] |
| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | |
Synthesis via Sonogashira Cross-Coupling
The formation of carbon-carbon bonds between sp²-hybridized aryl carbons and sp-hybridized alkyne carbons is efficiently achieved through the Sonogashira cross-coupling reaction.[7][8][9] This palladium- and copper-cocatalyzed reaction is the most common and reliable method for preparing arylalkynes like 1-fluoro-4-(prop-2-yn-1-yl)benzene.[7][9][10]
Reaction Principle and Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][11] The reaction's success hinges on the synergistic action of these two metals.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene).[7][10][11] This forms a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol or a protected version) in the presence of a base to form a copper(I) acetylide.[7][8] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation, which is often the rate-determining step.[8]
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-fluoro-4-(prop-2-yn-1-yl)benzene, and regenerate the Pd(0) catalyst.[10][11]
Causality in Catalyst Choice:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is often used as a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.[8][10] N-Heterocyclic carbene (NHC) palladium complexes can also be employed as highly efficient alternatives to phosphine ligands.[8][9]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its crucial role is to activate the terminal alkyne, allowing the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[7][8] The absence of copper can sometimes lead to side reactions or require higher temperatures.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[8][12]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of 1-fluoro-4-(prop-2-yn-1-yl)benzene.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating through in-process controls and final characterization.
Materials:
-
1-bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene)
-
Propargyl alcohol (or a suitable protected alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (EtOAc, hexanes, saturated aq. NH₄Cl, brine, Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). Evacuate and backfill the flask with nitrogen or argon three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-fluorobenzene (1.0 eq). Dissolve the solids in a mixture of anhydrous THF and TEA (e.g., 2:1 v/v).
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe over 5 minutes. A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of a salt precipitate (triethylammonium bromide) is a visual indicator of reaction progress.
-
Work-up: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product, which should be a liquid, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical and Spectroscopic Data
Accurate analytical data is essential for confirming the successful synthesis and purity of the target compound.[13]
Physical Properties
| Property | Value | Reference |
| Physical Form | Liquid | |
| Purity (Typical) | >95% |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available in the search results, typical chemical shifts for the key structural motifs can be predicted based on established principles of NMR spectroscopy.[14][15]
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two distinct multiplets are expected in the aromatic region (approx. δ 7.0-7.4 ppm). The protons ortho to the fluorine will show coupling to ¹⁹F.
-
Methylene Protons (-CH₂-): A doublet is expected for the benzylic protons (approx. δ 3.4-3.6 ppm), coupled to the acetylenic proton.
-
Acetylenic Proton (≡C-H): A triplet is expected for the terminal alkyne proton (approx. δ 2.1-2.3 ppm), coupled to the methylene protons.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Four signals are expected. The carbon attached to the fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant (approx. 240-250 Hz). The other carbons will show smaller C-F couplings.
-
Alkynyl Carbons (C≡C): Two signals are expected (approx. δ 70-85 ppm).
-
Methylene Carbon (-CH₂-): One signal is expected in the aliphatic region (approx. δ 25-35 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch: A weaker peak around 2120 cm⁻¹.
-
C-F stretch: A strong peak in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
Applications in Research and Development
The unique combination of a fluorinated aromatic ring and a terminal alkyne makes 1-fluoro-4-(prop-2-yn-1-yl)benzene a valuable synthon in several research areas.
Medicinal Chemistry and Drug Discovery
The primary application is as a building block for novel pharmaceutical agents.[9]
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine at the para-position, as in this molecule, can block a common site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.[3][4]
-
Probe Synthesis and Bioconjugation: The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) "click" reactions. This allows the compound to be easily conjugated to biomolecules (peptides, proteins, etc.) or linked to reporter tags (e.g., fluorescent dyes, biotin).
-
PET Imaging: The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]). This makes derivatives of this compound potential precursors for developing PET imaging agents, which are invaluable tools in preclinical and clinical research for visualizing biological processes in vivo.[1][4][16]
Materials Science
The rigid, linear structure of the arylalkyne motif is useful in the construction of advanced organic materials.
-
Polymer Synthesis: The compound can be used as a monomer in polymerization reactions to create fluorinated polymers. These materials can exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.[17]
-
Organic Electronics: Arylalkyne structures are often investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Conclusion
1-Fluoro-4-(prop-2-yn-1-yl)benzene is more than a simple organic molecule; it is a strategic tool for molecular design. Its synthesis, primarily achieved through the robust and versatile Sonogashira coupling, is well-established. The compound's true value lies in the synergistic properties of its two key functional groups. The fluorine atom offers a proven method for enhancing the pharmacokinetic profile of drug candidates, while the terminal alkyne provides a gateway for facile and efficient chemical modification. For researchers and scientists in drug development, this compound represents a readily accessible starting point for constructing complex, functionally optimized molecules with therapeutic or diagnostic potential.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 11. youtube.com [youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. bg.copernicus.org [bg.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Buy 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene (EVT-13297646) [evitachem.com]
1-Fluoro-4-prop-2-ynyl-benzene molecular weight and formula
An In-Depth Technical Guide to 1-Fluoro-4-prop-2-ynyl-benzene
Authored by a Senior Application Scientist
Introduction
This compound is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and material science. Its unique molecular architecture, featuring a fluorinated benzene ring coupled with a terminal alkyne, offers a valuable platform for a variety of chemical transformations. The presence of the fluorine atom can modulate the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions.[1] Concurrently, the propargyl group serves as a reactive handle for coupling reactions, such as "click chemistry," and as a building block for more complex molecular frameworks. This guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and the applications of this compound, grounded in authoritative sources to ensure scientific integrity.
Core Molecular Information and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and predicting its behavior in chemical systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇F | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| IUPAC Name | 1-fluoro-4-prop-2-ynylbenzene | [1] |
| CAS Number | 70090-68-5 | [1] |
| Physical Form | Liquid at room temperature | [1] |
| SMILES | C#CCC1=CC=C(C=C1)F | [1] |
| InChI | InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | [1] |
| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the alkylation of 1-fluorobenzene. The following protocol details a representative method.
Principle of the Synthesis
This synthesis involves a nucleophilic substitution reaction where the fluorinated aromatic ring is functionalized with a propargyl group. The choice of a strong base is critical to deprotonate the starting material, facilitating the subsequent alkylation. An aprotic solvent is utilized to prevent interference with the reactive intermediates.
Experimental Workflow
Caption: A schematic overview of the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluorobenzene and a strong base such as potassium carbonate.
-
Solvent Addition : Introduce an aprotic solvent, for example, dimethylformamide (DMF), to the flask.
-
Reagent Addition : Slowly add propargyl bromide to the reaction mixture.
-
Reaction Conditions : Heat the mixture to an elevated temperature and allow it to react for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure this compound.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development.
Organic Synthesis
The terminal alkyne of this compound is a key functional group for various coupling reactions, including the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These reactions are fundamental in the construction of more complex molecular architectures.[1] The presence of the fluorine atom can also be leveraged to fine-tune the electronic properties of the resulting molecules, which is particularly relevant in the development of novel materials.[1]
Drug Development and Medicinal Chemistry
In the field of medicinal chemistry, the introduction of fluorine into a molecule is a common strategy to enhance its pharmacological properties.[2] Fluorine can improve metabolic stability, binding affinity, and bioavailability.[2] The propargyl group on this compound can be used to link the fluorinated phenyl ring to other pharmacophores or to serve as a reactive probe for studying enzyme interactions and metabolic pathways.[1] While specific applications of this compound in approved drugs are not widely documented, its structural motifs are of significant interest in drug discovery programs.
Material Science
The rigid, linear structure of the alkyne, combined with the electronic properties of the fluorinated aromatic ring, makes this compound a candidate for the synthesis of specialty polymers and optoelectronic materials.[1] These materials may exhibit unique conductive or light-emitting properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with significant potential in organic synthesis, drug discovery, and material science. Its molecular weight of 134.15 g/mol and formula of C₉H₇F are foundational to its use in quantitative chemical applications. The synthetic accessibility and the dual functionality of the fluorinated aromatic ring and the terminal alkyne make it a valuable tool for chemists. As research in these fields continues to advance, the utility of specialized building blocks like this compound is likely to expand.
References
Physical properties of 1-Fluoro-4-prop-2-ynyl-benzene
An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-prop-2-ynyl-benzene
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 70090-68-5). Designed for researchers, medicinal chemists, and material scientists, this document consolidates available data on the compound's identity, physical characteristics, and computational parameters. Recognizing the scarcity of published experimental data, this guide also furnishes detailed, field-proven protocols for the experimental determination of key physical properties such as boiling point, density, and solubility. Furthermore, it offers insights into the expected spectroscopic signatures based on the molecule's structural features and outlines essential safety and handling procedures derived from related chemical entities. The objective is to provide a reliable, single-source reference to support and accelerate research and development involving this versatile fluorinated aromatic alkyne.
Introduction and Scientific Context
This compound is a substituted aromatic compound featuring a benzene ring functionalized with a fluorine atom and a propargyl (prop-2-ynyl) group at the para positions. The presence of these two distinct functional groups imparts a unique combination of reactivity and physicochemical properties. The fluorine atom can significantly influence the molecule's electronic characteristics, metabolic stability, and binding interactions, a common strategy employed in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates.[1] Concurrently, the terminal alkyne group serves as a highly versatile chemical handle for a variety of coupling reactions, most notably in "click chemistry," making it a valuable building block in organic synthesis, drug discovery, and material science.[1][2]
Compound Identification and Chemical Structure
Accurate identification is the foundation of all scientific research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-fluoro-4-(prop-2-yn-1-yl)benzene | [2][3] |
| Alternate Name | This compound | [1] |
| CAS Number | 70090-68-5 | [1][2] |
| Molecular Formula | C₉H₇F | [1][2] |
| Molecular Weight | 134.15 g/mol | [1][2] |
| Canonical SMILES | C#CCC1=CC=C(C=C1)F | [1][2] |
| InChI | InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | [1] |
| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | [1][4] |
Physical and Chemical Properties
The physical state and solubility parameters are crucial for designing reaction conditions, purification strategies, and formulation development. The data available for this compound is primarily from supplier entries and computational predictions.
| Property | Value | Notes | Source(s) |
| Physical State | Liquid at room temperature | Typical appearance. | [1] |
| LogP | 2.0014 | Computationally predicted octanol-water partition coefficient. | [2] |
| Topological Polar Surface Area (TPSA) | 0 Ų | Computationally predicted. | [2] |
| Hydrogen Bond Donors | 0 | Computationally predicted. | [2] |
| Hydrogen Bond Acceptors | 0 | Computationally predicted. | [2] |
| Rotatable Bonds | 1 | Computationally predicted. | [2] |
Note: Experimentally determined values for boiling point, melting point, density, and specific solubility in various solvents are not widely published. The following section provides standard protocols for determining these essential parameters.
Experimental Protocols for Physical Property Determination
The following protocols are standardized procedures for characterizing a novel or sparsely documented liquid organic compound like this compound.
Determination of Boiling Point via Simple Distillation
Causality: The boiling point is a fundamental physical constant that reflects the volatility of a substance, which is dependent on the strength of its intermolecular forces. Determining the boiling point is also a primary method for assessing the purity of a liquid. This protocol uses simple distillation under atmospheric pressure. For substances that may decompose at high temperatures, vacuum distillation is recommended.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer with the bulb positioned just below the side arm of the distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place approximately 5-10 mL of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Begin gentle heating of the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.
-
Data Recording: The boiling point is the temperature range over which the bulk of the material distills at a steady rate. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination.
Determination of Density using a Pycnometer
Causality: Density is an intrinsic property defined as mass per unit volume. It is useful for substance identification and for converting between mass and volume. The pycnometer method is a highly accurate technique for determining the density of liquids.
Methodology:
-
Preparation: Clean and thoroughly dry a pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature, ensuring no air bubbles are present. Weigh the filled pycnometer (m₂).
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with this compound at the same temperature. Weigh the filled pycnometer (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Mass of sample = m₃ - m₁
-
Density of water at the experimental temperature (ρ_water) is known from literature.
-
Volume of pycnometer (V) = (m₂ - m₁) / ρ_water
-
Density of sample (ρ_sample) = (m₃ - m₁) / V
-
Determination of Solubility Profile
Causality: Solubility provides insight into the polarity of a molecule and is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification. This protocol establishes a qualitative solubility profile in a range of common laboratory solvents.
Methodology:
-
Solvent Selection: Prepare a set of test tubes with 1 mL of various solvents, such as water (polar, protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), diethyl ether (weakly polar), and hexane (nonpolar).
-
Sample Addition: To each test tube, add approximately 10-20 mg of this compound.
-
Observation: Agitate each mixture vigorously for 1-2 minutes.
-
Classification: Observe if the compound dissolves completely. Classify the solubility as:
-
Soluble: Forms a clear, homogeneous solution.
-
Partially Soluble: Some of the compound dissolves, but solid/liquid particles remain.
-
Insoluble: The compound does not appear to dissolve at all.
-
-
Heating (Optional): Gently warm the mixtures where the compound is partially soluble or insoluble to observe any temperature-dependent effects.
Caption: Workflow for Qualitative Solubility Profiling.
Spectroscopic Characterization Profile (Expected)
While specific spectra are not available in public databases, the key structural features of this compound allow for the prediction of its characteristic spectroscopic signatures.
-
¹H NMR:
-
Aromatic Region (δ ≈ 7.0-7.4 ppm): Two sets of doublets of doublets (or complex multiplets) corresponding to the four aromatic protons, showing coupling to each other and to the fluorine atom.
-
Methylene Protons (-CH₂-) (δ ≈ 3.4-3.6 ppm): A doublet coupled to the terminal alkyne proton.
-
Alkynyl Proton (≡C-H) (δ ≈ 2.0-2.5 ppm): A triplet, due to coupling with the methylene protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Expect four distinct signals in the aromatic region (≈ 115-165 ppm). The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹J_CF ≈ 240-250 Hz). The other aromatic carbons will show smaller C-F couplings.
-
Alkynyl Carbons (C≡C): Two signals expected between δ ≈ 70-90 ppm.
-
Methylene Carbon (-CH₂-): A single signal expected around δ ≈ 20-30 ppm.
-
-
IR Spectroscopy:
-
≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C Stretch: A weak to medium peak around 2100-2150 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
-
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. The following recommendations are based on the known hazards of related compounds, such as fluorinated aromatics and terminal alkynes.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6]
-
Handling:
-
Storage:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[5]
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide has consolidated its known identification parameters and computational properties. More importantly, it provides the scientific community with robust, standardized protocols to determine its key physical properties experimentally. By combining the available data with practical methodologies, this document serves as a foundational resource for any researcher intending to work with this versatile molecule.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-fluoro-4-(prop-2-yn-1-yl)benzene | 70090-68-5 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yl)benzene (CAS 70090-68-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 1-Fluoro-4-(prop-2-yn-1-yl)benzene (CAS No. 70090-68-5), a versatile bifunctional building block of significant interest in medicinal chemistry, organic synthesis, and materials science. The document elucidates the compound's physicochemical properties, spectroscopic signature, and key reactive characteristics. Detailed, field-proven protocols for its synthesis and its application in cornerstone synthetic transformations, namely Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), are presented. The rationale behind its utility, particularly the synergistic effects of the fluorinated aromatic ring and the terminal alkyne moiety, is discussed in the context of modern drug discovery and materials development. This guide is intended to serve as a practical resource for scientists seeking to leverage the unique attributes of this compound in their research endeavors.
Introduction: A Molecule of Strategic Importance
1-Fluoro-4-(prop-2-yn-1-yl)benzene is an aromatic organic compound distinguished by two key functional groups: a para-substituted fluorophenyl ring and a terminal alkyne. This specific arrangement of functionalities makes it a valuable intermediate for the synthesis of more complex molecular architectures.
-
The fluorobenzene moiety is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine's high electronegativity can also influence the pKa of nearby functional groups, potentially enhancing binding affinities to biological targets.[1][2] The C-F bond is exceptionally strong, often rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, a critical consideration in drug design.[3][4][5]
-
The terminal alkyne (propargyl group) is a highly versatile functional handle. It serves as a linchpin for carbon-carbon bond formation and is a key participant in a class of highly reliable and efficient reactions known as "click chemistry."[6][7]
The combination of these two features in a single, relatively simple molecule provides a powerful tool for researchers to introduce a fluorinated aromatic group into a target structure while retaining a reactive site for further elaboration.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 70090-68-5 | |
| IUPAC Name | 1-Fluoro-4-(prop-2-yn-1-yl)benzene | |
| Synonyms | 1-Fluoro-4-prop-2-ynyl-benzene, 4-Fluorobenzylacetylene | [8] |
| Molecular Formula | C₉H₇F | [8] |
| Molecular Weight | 134.15 g/mol | [8] |
| Physical Form | Liquid at room temperature | [6] |
| Purity | Typically ≥98% from commercial suppliers | [8] |
| LogP | 2.0014 (calculated) | [8] |
| Rotatable Bonds | 1 | [8] |
Spectroscopic Profile
The following data represent predicted and typical values for 1-Fluoro-4-(prop-2-yn-1-yl)benzene based on its structure and data from analogous compounds.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.20-7.15 (m, 2H): Aromatic protons ortho to the propargyl group (AA'BB' system).
-
δ 7.05-6.95 (m, 2H): Aromatic protons ortho to the fluorine atom (AA'BB' system), appearing as a triplet of triplets due to coupling with both adjacent protons and the fluorine atom.
-
δ 3.55 (d, J = 2.5 Hz, 2H): Methylene protons (-CH₂-) coupled to the acetylenic proton.
-
δ 2.20 (t, J = 2.5 Hz, 1H): Acetylenic proton (-C≡CH).
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 162.0 (d, ¹JCF ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F).
-
δ 131.0 (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the propargyl group.
-
δ 130.0 (d, ⁴JCF ≈ 3 Hz): Aromatic carbon ipso to the propargyl group.
-
δ 115.5 (d, ²JCF ≈ 21 Hz): Aromatic carbons ortho to the fluorine atom.
-
δ 80.0 (s): Quaternary acetylenic carbon (-C≡CH).
-
δ 71.5 (s): Terminal acetylenic carbon (-C≡CH).
-
δ 28.5 (s): Methylene carbon (-CH₂-).
-
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (strong, sharp) | ≡C-H stretch of the terminal alkyne |
| ~2120 (weak, sharp) | C≡C stretch of the terminal alkyne |
| ~3050 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch (-CH₂-) |
| ~1600, ~1510 | Aromatic C=C skeletal vibrations |
| ~1230 (strong) | C-F stretch |
-
Electron Ionization (EI-MS):
-
m/z 134 (M⁺): Molecular ion peak.
-
m/z 133 ([M-H]⁺): Loss of a hydrogen atom.
-
m/z 109 ([M-C₂H]⁺): Loss of the acetylene moiety.
-
m/z 95 ([M-C₃H₃]⁺): Loss of the propargyl group, yielding the fluorophenyl cation.
-
Synthesis Protocol
The most common and efficient synthesis of 1-Fluoro-4-(prop-2-yn-1-yl)benzene is the Williamson ether synthesis-analogous alkylation of a fluorinated precursor.[6]
Alkylation of 4-Fluorothiophenol
A reliable method involves the S-alkylation of 4-fluorothiophenol followed by oxidation and thermal elimination. For a more direct C-alkylation, a Friedel-Crafts type reaction can be employed, though it may present regioselectivity challenges. A more controlled approach is the coupling of a 4-fluorophenyl organometallic reagent with a propargyl halide.
Recommended Protocol: Palladium-Catalyzed Coupling
This protocol outlines a Sonogashira-type coupling of 4-fluoroiodobenzene with a protected acetylene, followed by deprotection.
Workflow Diagram: Synthesis of 1-Fluoro-4-(prop-2-yn-1-yl)benzene
Caption: Palladium-catalyzed synthesis workflow.
Materials:
-
4-Fluoroiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-fluoroiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and distilled Et₃N (2.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Deprotection:
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in MeOH and add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Fluoro-4-(prop-2-yn-1-yl)benzene as a liquid.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Fluoro-4-(prop-2-yn-1-yl)benzene stems from the orthogonal reactivity of its two key functional groups.
Sonogashira Coupling
The terminal alkyne can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[9][10][11]
Mechanism Overview: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add 1-Fluoro-4-(prop-2-yn-1-yl)benzene (1.1 eq), the desired aryl/vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/GC-MS).
-
Perform an aqueous work-up and purify by column chromatography.
This reaction allows for the synthesis of complex diarylacetylene structures, which are common motifs in organic electronics and pharmaceutical compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal partner for the CuAAC reaction, often referred to as "click chemistry." This reaction with an organic azide forms a stable 1,2,3-triazole ring with high regioselectivity and yield, and under mild, often aqueous, conditions.[7][12]
Workflow Diagram: CuAAC "Click" Reaction
Caption: General workflow for a CuAAC reaction.
Experimental Protocol: CuAAC Reaction
-
In a vial, dissolve the organic azide (1.0 eq) and 1-Fluoro-4-(prop-2-yn-1-yl)benzene (1.05 eq) in a suitable solvent mixture (e.g., t-butanol/water 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In a third vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq) in water.
-
Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Upon completion, perform an appropriate work-up, which may involve filtration or extraction, followed by purification if necessary.
The resulting triazole linkage is highly stable and serves as a robust linker in bioconjugation, drug discovery (e.g., linking a pharmacophore to a targeting moiety), and materials science.
Toxicology and Safety
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount.
-
Hazard Identification: 1-Fluoro-4-(prop-2-yn-1-yl)benzene should be handled with care. While specific toxicology data is limited, related fluorinated aromatic compounds and terminal alkynes present known hazards.[13][14]
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Analytical Methods
Quality control is essential for reproducible research.
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of 1-Fluoro-4-(prop-2-yn-1-yl)benzene. A non-polar capillary column (e.g., DB-5 or equivalent) with a standard temperature ramp program can be used.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can be used to monitor reaction progress and assess the purity of less volatile derivatives.
Conclusion
1-Fluoro-4-(prop-2-yn-1-yl)benzene (CAS 70090-68-5) is a strategically designed building block that offers a reliable means of incorporating a metabolically robust fluorophenyl group into complex molecules. Its terminal alkyne functionality provides access to a wide range of subsequent transformations, most notably the highly efficient Sonogashira coupling and CuAAC reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this valuable compound into their synthetic programs, accelerating innovation in drug discovery and material science.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buy this compound | 70090-68-5 [smolecule.com]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Spectroscopic Characterization of 1-Fluoro-4-prop-2-ynyl-benzene: A Technical Guide
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 1-Fluoro-4-prop-2-ynyl-benzene, with its key functional groups, is depicted below.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons, the methylene protons, and the acetylenic proton.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Set a suitable relaxation delay between scans to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 2H | H-3, H-5 (ortho to -CH₂C≡CH) |
| ~7.00 | dd | 2H | H-2, H-6 (ortho to -F) |
| ~3.50 | d | 2H | -CH₂- |
| ~2.10 | t | 1H | -C≡CH |
Interpretation:
-
Aromatic Protons (H-2, H-3, H-5, H-6): The aromatic region will display two distinct signals due to the para-substitution pattern. The protons ortho to the fluorine atom (H-2 and H-6) are expected to appear as a doublet of doublets around 7.00 ppm due to coupling with the adjacent aromatic protons and the fluorine atom. The protons ortho to the propargyl group (H-3 and H-5) will also appear as a doublet of doublets around 7.20 ppm.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a doublet around 3.50 ppm due to coupling with the terminal acetylenic proton.
-
Acetylenic Proton (-C≡CH): The terminal alkyne proton is the most deshielded of the aliphatic protons and is expected to appear as a triplet around 2.10 ppm due to coupling with the two methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically used due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition:
-
A wider spectral width (typically 0-220 ppm) is required.
-
Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio by collapsing multiplets into single peaks.
-
A longer acquisition time and more scans are generally needed.
-
Predicted ¹³C NMR Data and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-1 (C-F) |
| ~134 | C-4 (C-CH₂) |
| ~130 (d, ³JCF ≈ 8 Hz) | C-3, C-5 |
| ~115 (d, ²JCF ≈ 21 Hz) | C-2, C-6 |
| ~83 | -C≡CH |
| ~70 | -C≡CH |
| ~35 | -CH₂- |
Interpretation:
-
Aromatic Carbons:
-
The carbon atom directly attached to the fluorine (C-1) will appear at a downfield chemical shift (~162 ppm) and will be split into a doublet due to strong one-bond coupling with the fluorine atom.
-
The carbon atom bearing the propargyl group (C-4) is expected around 134 ppm.
-
The carbons ortho to the fluorine (C-2 and C-6) will appear around 115 ppm and will show a smaller doublet splitting due to two-bond coupling with fluorine.
-
The carbons meta to the fluorine (C-3 and C-5) are expected around 130 ppm and will exhibit an even smaller doublet splitting from three-bond coupling to fluorine.
-
-
Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group will appear in the range of 70-85 ppm.
-
Methylene Carbon (-CH₂-): The sp³-hybridized methylene carbon will be the most upfield signal, appearing around 35 ppm.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Theoretical Basis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.
Experimental Protocol: Acquiring an IR Spectrum of a Liquid
For a liquid sample such as this compound, the following "neat" sample preparation is common:
-
Sample Preparation:
-
Place a single drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, H₂O).
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Predicted IR Data and Interpretation
The key predicted IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic -CH₂-) |
| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |
| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-F stretch |
| ~830 | Strong | C-H bend (para-disubstituted benzene) |
Interpretation:
-
The sharp, strong absorption around 3300 cm⁻¹ is highly characteristic of the C-H stretch of a terminal alkyne .
-
The weak but sharp peak around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch . Its weakness is typical for monosubstituted alkynes.
-
The presence of an aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1500 cm⁻¹.
-
The strong absorption around 1230 cm⁻¹ is indicative of the C-F stretch .
-
A strong band around 830 cm⁻¹ suggests a para-disubstitution pattern on the benzene ring.
Mass Spectrometry (MS)
Theoretical Basis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecular structure.
Experimental Protocol: Acquiring a GC-MS Spectrum
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
-
MS Analysis:
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact).
-
The resulting ions and fragment ions are separated by the mass analyzer based on their m/z ratio.
-
A detector records the abundance of each ion.
-
Predicted Mass Spectrum Data and Interpretation
For this compound (Molecular Weight: 134.15 g/mol ), the following key peaks are expected in the EI mass spectrum:
| m/z | Proposed Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| 133 | [M-H]⁺ |
| 109 | [M-C₂H]⁺ or [C₆H₄F-CH₂]⁺ |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 134 corresponds to the intact ionized molecule and confirms the molecular weight of the compound.
-
[M-H]⁺ Peak: A peak at m/z 133 can arise from the loss of a hydrogen atom, likely the acidic acetylenic proton.
-
Major Fragmentation Pathways:
-
Cleavage of the propargyl group is expected. Loss of the ethynyl radical (-C₂H) would result in a fragment at m/z 109 .
-
Benzylic cleavage, leading to the formation of the stable fluorophenyl cation at m/z 95 , is also a likely fragmentation pathway.
-
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the complete elucidation of the molecular structure. While this guide has utilized predicted data, the presented protocols and interpretations serve as a robust framework for researchers and scientists working with this and structurally related compounds. The principles outlined herein are fundamental to the characterization of novel chemical entities in drug discovery and materials science.
An In-depth Technical Guide to 1-Fluoro-4-prop-2-ynyl-benzene: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 1-fluoro-4-prop-2-ynyl-benzene, a versatile fluorinated aromatic compound. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthetic routes, physicochemical characteristics, and its emerging significance in medicinal chemistry and materials science. While a singular "discovery" event for this molecule is not prominently documented in the literature, its history is intrinsically linked to the advancement of powerful synthetic methodologies.
Introduction: A Molecule Defined by its Functional Groups
This compound, with the chemical formula C₉H₇F, is an organic compound featuring a benzene ring substituted with a fluorine atom and a propargyl group.[1] The strategic placement of the fluorine atom and the reactive terminal alkyne functionality imparts unique electronic properties and synthetic versatility to the molecule, making it a valuable building block in various chemical endeavors.[1]
The presence of fluorine can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, a common strategy in medicinal chemistry.[2][3][4] The propargyl group, with its terminal alkyne, is a gateway for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70090-68-5 | [1][5] |
| Molecular Formula | C₉H₇F | [1][5] |
| Molecular Weight | 134.15 g/mol | [1][5] |
| IUPAC Name | 1-fluoro-4-(prop-2-yn-1-yl)benzene | [1] |
| Physical Form | Liquid | [1] |
| SMILES | C#CCC1=CC=C(C=C1)F | [1] |
| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | [1] |
Synthetic Methodologies: Accessing a Versatile Building Block
The synthesis of this compound is not tied to a single historical method but has evolved with the broader advancements in organic synthesis. The primary approaches leverage the reactivity of fluorinated benzenes and the introduction of the propargyl chain.
Alkylation of 1-Fluorobenzene
A common and direct route to this compound involves the alkylation of 1-fluorobenzene.[1] This method relies on the reaction of a suitable 1-fluorobenzene derivative with a propargyl halide, such as propargyl bromide, in the presence of a base.
Experimental Protocol: Alkylation Reaction
-
Reactant Preparation: Dissolve 1-fluorobenzene and a slight excess of propargyl bromide in an aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as potassium carbonate, to the reaction mixture. The base facilitates the deprotonation of the fluorobenzene, enabling the nucleophilic attack on the propargyl bromide.
-
Reaction Conditions: Heat the mixture to an elevated temperature to promote the substitution reaction.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.[1]
The choice of a strong base and an aprotic solvent is crucial for the efficiency of this SNAr-type reaction. For industrial-scale synthesis, continuous flow reactors can be employed to improve yield, purity, and safety while minimizing byproducts.[1]
Sonogashira Coupling: A Modern Approach
The Sonogashira cross-coupling reaction represents a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis and can be adapted for the synthesis of this compound.
In this approach, a suitable 4-fluorophenyl derivative, such as 1-fluoro-4-iodobenzene, is coupled with a propargyl derivative.
Experimental Protocol: Sonogashira Coupling
-
Catalyst System: A palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, are used.
-
Reaction Setup: The aryl halide (e.g., 1-fluoro-4-iodobenzene) and the terminal alkyne (e.g., propargyl alcohol or a protected derivative) are dissolved in a suitable solvent, commonly an amine such as triethylamine, which also acts as a base.
-
Catalyst Addition: The palladium and copper catalysts are added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until completion.
-
Workup and Purification: The reaction mixture is filtered to remove the catalyst, and the product is isolated by extraction and purified by column chromatography.
The Sonogashira coupling offers high yields and functional group tolerance, making it a highly attractive method for synthesizing complex molecules.[8]
Caption: Generalized workflow for the Sonogashira coupling synthesis.
Applications in Drug Discovery and Materials Science
The unique combination of a fluorine atom and a terminal alkyne makes this compound a valuable tool in several scientific domains.
Medicinal Chemistry and Drug Design
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][3] Fluorine's high electronegativity can influence the acidity of nearby functional groups, alter molecular conformation, and block metabolic pathways, often leading to improved potency and a more favorable pharmacokinetic profile.[2][3][4]
The propargyl group serves as a versatile handle for further chemical modifications. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the fluorinated benzene moiety to other molecules of interest, including peptides or drug scaffolds.[9]
Furthermore, the fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET) imaging.[3][9] This allows for the in vivo tracking of drug candidates and the study of biological processes. The Sonogashira coupling of [¹⁸F]fluoroiodobenzene with various alkynes is a documented method for the rapid radiolabeling of biomolecules.[6][9]
Caption: Applications of this compound in drug discovery.
Materials Science
In materials science, fluorinated aromatic compounds are of interest for the development of advanced materials with tailored properties.[1] The incorporation of fluorine can enhance thermal stability and chemical resistance. The rigid, linear structure of the alkyne can be exploited in the synthesis of polymers and liquid crystals.[1] The reactivity of the alkyne allows for its use as a monomer or cross-linking agent in the creation of novel polymeric materials.[1]
Conclusion
This compound stands as a testament to the enabling power of modern synthetic chemistry. While its specific historical discovery is not a singular, celebrated event, its utility is firmly established. The convergence of a fluorine atom and a terminal alkyne within a stable aromatic framework provides a versatile platform for innovation in drug discovery, from optimizing pharmacokinetic properties to enabling advanced imaging techniques. Its potential in materials science further underscores its importance as a valuable chemical intermediate. As research in these fields continues to advance, the demand for and applications of such strategically functionalized molecules are poised to grow.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1-Fluoro-4-prop-2-ynyl-benzene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Fluoro-4-prop-2-ynyl-benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule featuring a terminal alkyne and a fluorinated aromatic ring.[1][2] These functionalities make it a valuable building block in organic synthesis, particularly in click chemistry, materials science, and as a scaffold in medicinal chemistry.[1] Understanding its solubility profile in various organic solvents is paramount for its effective utilization in these applications, ensuring optimal reaction conditions, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its physicochemical properties and the principles of solute-solvent interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound offers a unique combination of features that govern its behavior.
The molecule can be deconstructed into three key components, each contributing to its overall solubility characteristics:
-
Fluorobenzene Ring: The benzene ring itself is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces. The para-substituted fluorine atom introduces polarity due to its high electronegativity, creating a dipole moment in the ring. Fluorine is a weak hydrogen bond acceptor, which can lead to specific, albeit weak, interactions with protic solvents.[3][4] The fluorine substitution can also enhance van der Waals interactions through polarization of the aromatic π-electron cloud.[5]
-
Terminal Alkyne Group (Prop-2-ynyl): The C≡C triple bond is a region of high electron density, making it polarizable and capable of participating in dipole-dipole and van der Waals interactions. The terminal hydrogen atom (acetylenic proton) is weakly acidic and can act as a very weak hydrogen bond donor. Alkynes are generally considered nonpolar hydrocarbons, contributing to solubility in nonpolar organic solvents.[6]
-
Propyl Linker (-CH₂-): The methylene bridge between the ring and the alkyne adds flexibility and a nonpolar, aliphatic character to the molecule, further enhancing its affinity for nonpolar environments.
The interplay of these features—a polar C-F bond, a polarizable alkyne, and a largely nonpolar hydrocarbon backbone—suggests that this compound will exhibit a broad solubility range, with a preference for solvents of low to intermediate polarity.
Caption: Molecular structure of this compound.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in common classes of organic solvents. A close structural analog, 1-ethynyl-4-fluorobenzene (lacking the -CH₂- linker), is reported to be soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol, and highly soluble in toluene, while being insoluble in water.[7] We can expect a similar, if not enhanced, solubility profile for the target compound due to the added nonpolar character of the methylene group.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |
| Nonpolar | Hexane, Toluene, Benzene | High | Van der Waals forces, π-π stacking (with aromatic solvents) |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | Dipole-dipole interactions, van der Waals forces |
| Dichloromethane (DCM) | High | Dipole-dipole interactions | |
| Acetonitrile (ACN) | Moderate to High | Dipole-dipole interactions | |
| Dimethylformamide (DMF) | Moderate | Dipole-dipole interactions; potential for repulsion with polar DMF | |
| Dimethyl sulfoxide (DMSO) | Moderate | Dipole-dipole interactions; potential for repulsion with polar DMSO | |
| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen bonding (F as acceptor), dipole-dipole, van der Waals |
| Water | Insoluble | Hydrophobic nature of the hydrocarbon backbone dominates |
Causality Behind Predictions:
-
High Solubility in Nonpolar and Polar Aprotic Solvents: The dominant nonpolar character of the benzene ring and propyl-alkyne chain drives solubility in solvents like hexane and toluene. In polar aprotic solvents like DCM, THF, and acetone, the molecule's dipole moment (from the C-F bond) and the polarizability of the alkyne group allow for favorable dipole-dipole interactions, leading to high solubility.
-
Moderate Solubility in Polar Protic Solvents: While the molecule can act as a weak hydrogen bond acceptor, it lacks strong hydrogen bond donating capabilities. Therefore, it can dissolve in alcohols like ethanol but may not be as soluble as in aprotic solvents of similar polarity because it cannot fully disrupt the strong hydrogen-bonding network of the solvent.
-
Insolubility in Water: The large, nonpolar hydrocarbon structure is overwhelmingly hydrophobic, making it energetically unfavorable to break the strong hydrogen bonds of water. This is a common characteristic of hydrocarbons and their derivatives.[8][9]
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a standardized experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable and widely accepted technique for determining the solubility of compounds.
Objective: To determine the saturation solubility (mol/L or g/L) of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (≥95% purity)[2]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Methodology: Step-by-Step
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration (e.g., 500, 250, 100, 50, 10 µg/mL) by serial dilution.
-
Causality: A calibration curve is essential for accurately quantifying the concentration of the solute in the saturated solution.
-
-
Sample Preparation (Saturation):
-
Add an excess amount of this compound to a series of glass vials (perform in triplicate). An "excess" ensures that a solid or separate liquid phase remains after equilibrium is reached.
-
Accurately add a known volume of the selected solvent to each vial (e.g., 5.0 mL).
-
Securely cap the vials.
-
Causality: Using an excess of the solute is the core principle of this method, guaranteeing that the solution becomes saturated.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Causality: Solubility is temperature-dependent. A constant temperature is critical for reproducibility. The extended agitation time ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial.
-
Causality: This settling and filtration step is critical to remove any undissolved micro-particles, ensuring that the analyzed sample represents only the truly dissolved solute.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the calibration standards and the diluted samples using a validated HPLC or GC method. The aromatic ring provides a strong chromophore for UV detection in HPLC.
-
Causality: Dilution is often necessary because the saturated solution's concentration may be too high for the linear range of the detector.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Caption: Experimental workflow for solubility determination.
Conclusion
While specific experimental solubility data for this compound is not widely published, a thorough analysis of its molecular structure allows for a robust, predictive understanding of its behavior in organic solvents. The compound is expected to be highly soluble in a broad range of nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents, with negligible solubility in water. For applications requiring precise concentration data, the provided isothermal shake-flask protocol offers a self-validating and reliable method for generating this critical information. This guide provides both the theoretical foundation and the practical tools necessary for researchers to confidently work with this compound across its many applications.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. 1-fluoro-4-(prop-2-yn-1-yl)benzene | 70090-68-5 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. 1-ETHYL-4-FLUOROBENZENE | 459-47-2 [chemicalbook.com]
- 9. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]
An In-Depth Technical Guide on the Safety and Handling of 1-Fluoro-4-prop-2-ynyl-benzene
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, use, and disposal of 1-Fluoro-4-prop-2-ynyl-benzene (CAS No. 70090-68-5). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data, outlines field-proven laboratory protocols, and explains the causality behind experimental choices. By integrating data from analogous structures and foundational chemical principles, this guide establishes a self-validating system for risk mitigation when working with this versatile but hazardous chemical reagent.
Introduction and Scientific Context
This compound is an aromatic organic compound featuring a fluorinated benzene ring and a terminal alkyne functional group.[1] This unique structure makes it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the terminal alkyne is a key functional group for "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition or CuAAC) and Sonogashira coupling reactions.[2][3] These reactions are fundamental for synthesizing complex molecules, conjugating biomolecules, and developing novel materials.[4][5]
However, the very features that make this compound synthetically useful—the reactive alkyne and the metabolically stable fluorophenyl group—also impart significant hazards. This guide aims to provide the necessary framework for its safe and effective use.
Hazard Identification and Risk Assessment
2.1. Known and Inferred Toxicological Profile
Several suppliers classify this compound as an irritant .[1] More critically, a closely related analogue, 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, is classified under GHS as Acute Toxicity Category 3 (Oral) , with the signal word "Danger" and the hazard statement H301: Toxic if swallowed . Other related fluorinated aromatic compounds are known to be harmful if swallowed, cause serious skin and eye irritation, and may cause respiratory irritation.[6][7][8][9]
Causality: The fluorinated benzene ring can be resistant to metabolic degradation, potentially leading to bioaccumulation or the formation of toxic metabolites. The overall lipophilicity of the molecule may enhance its absorption through skin or mucous membranes.
Based on this evidence, it is imperative to treat this compound as a substance with high acute toxicity.
2.2. Chemical Reactivity Hazards
The primary chemical hazard stems from the terminal alkyne.
-
Explosive Acetylide Formation: The acidic proton on the terminal alkyne can be readily deprotonated by bases or react with certain metal ions. Contact with heavy metal salts, particularly those of copper(I), silver, and mercury(II) , can form highly unstable and shock-sensitive metal acetylides that may detonate violently when dry.[10] This is of paramount importance in the context of copper-catalyzed reactions like CuAAC and Sonogashira coupling.
-
Flammability & Polymerization: While specific data is absent, many terminal alkynes are volatile and flammable.[10] The compound may also be susceptible to oligomerization or polymerization, especially if impurities (like residual base or metal catalysts) are present.[10]
Data Summary Table: Physicochemical and Hazard Information
| Property | Value / Classification | Source / Rationale |
| Chemical Name | This compound | IUPAC[11] |
| CAS Number | 70090-68-5 | [1][11][12] |
| Molecular Formula | C₉H₇F | [12] |
| Molecular Weight | 134.15 g/mol | [12] |
| Physical Form | Liquid | [11] |
| GHS Pictograms | (Skull and Crossbones), (Exclamation Mark) | Inferred from analogues[1][6] |
| Signal Word | Danger | Inferred from analogues |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from analogues[6] |
| Storage Temp. | 2-8°C, under inert atmosphere | [10] and best practices[10] |
Mandatory Safety Protocols & Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential.
3.1. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][13]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Inert Atmosphere: Reactions and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and other side reactions.[10]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[14]
3.2. Personal Protective Equipment (PPE)
A standard PPE ensemble is insufficient. The following must be worn at all times when handling the compound:
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[6] Standard safety glasses are not adequate.
-
Hand Protection: Use chemically resistant gloves. Given the aromatic nature, nitrile gloves may offer limited protection. It is highly recommended to use a heavier glove material like butyl rubber or Viton, or to practice double-gloving with two pairs of nitrile gloves, changing the outer pair frequently.[6][15]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is also necessary.[6]
Caption: Mandatory PPE & Engineering Control Workflow.
Storage and Handling
4.1. Storage Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[10][16] The container should be placed in a secondary container and stored in a designated, ventilated refrigerator at 2-8°C .[10] Protect from light by using an amber vial or wrapping the container.[10] Store away from incompatible materials, especially heavy metal salts, strong bases, and strong oxidizing agents.[6][16]
4.2. Handling
-
Use only glass or Teflon-lined equipment. Avoid metal spatulas or needles (other than stainless steel) for transfers where contact is prolonged.
-
When weighing, transfer the compound into a tared, sealed container inside the fume hood. Do not weigh on an open balance.
-
Solutions should be prepared under an inert atmosphere. Use cannulation or syringe techniques for transferring solutions to minimize exposure to air.
Key Experimental Protocols
The following protocols are illustrative and must be adapted based on a specific reaction's stoichiometry and scale. A thorough risk assessment must be performed before any new procedure.
5.1. Protocol: Copper-Free Click Reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)
Rationale: To avoid the significant hazard of forming copper acetylides, a copper-free click reaction is the safest approach for conjugation when a suitable strained-alkyne partner is available. This method is an example of bio-orthogonal chemistry.[15]
Methodology:
-
Preparation: In a fume hood, prepare a stock solution of this compound in a suitable anhydrous, degassed solvent (e.g., DMF or DMSO).
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (N₂ or Ar), add the azide-containing substrate and the appropriate solvent.
-
Addition: Add the desired molar equivalent of the this compound solution to the reaction flask via syringe.
-
Incubation: Stir the reaction at room temperature. Monitor reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench and purify using standard organic chemistry techniques appropriate for the product.
5.2. Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with In-Situ Catalyst Generation
Rationale: This protocol is common but carries a higher risk due to the use of copper. The key safety principle is to never allow the alkyne to mix with the copper salt in the presence of a base without the azide present . The azide competes for coordination to the copper, preventing the formation of a critical concentration of the explosive copper acetylide.
Methodology:
-
Pre-Complexation (CRITICAL STEP): In a fume hood, prepare the catalyst solution. To a flask containing the azide substrate and solvent (e.g., a t-BuOH/water mixture), add the copper(II) sulfate solution, followed by the ligand (e.g., THPTA).[2] Mix well. The solution should change color, indicating complex formation.
-
Alkyne Addition: To the pre-formed azide-copper complex solution, add the this compound.
-
Initiation: Add the reducing agent (e.g., sodium ascorbate) to the mixture to generate the active Cu(I) catalyst in situ.[2] The reaction should be stirred vigorously.
-
Reaction & Work-up: Protect the reaction from light and stir at room temperature for 1-4 hours, monitoring progress. Upon completion, proceed with an appropriate aqueous work-up and purification.
Caption: Safe vs. Dangerous reagent addition order for CuAAC.
Spill and Emergency Procedures
6.1. Spill Response
-
Small Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill using an inert material like vermiculite, sand, or a commercial chemical spill pillow.[4][17] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and contaminated items into a labeled, sealed container for hazardous waste disposal.[18]
-
Decontaminate the surface with a detergent solution, followed by a solvent rinse (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
-
Large Spill (>100 mL or outside of a fume hood):
-
EVACUATE the laboratory immediately. Alert all personnel and activate the nearest fire alarm to initiate a building-wide evacuation.[19]
-
Close the laboratory doors to confine vapors.
-
Call your institution's emergency response team from a safe location. Provide the chemical name and location of the spill.[19]
-
Do not attempt to clean up a large spill unless you are trained and equipped for hazardous material response.
-
6.2. Personnel Exposure
-
Skin Contact: Immediately move to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[3][9] Remove all contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[6][20] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained to do so) and seek immediate medical attention.[20]
-
Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water. Seek immediate medical attention.[20]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.[17]
-
Liquid Waste: Collect all waste solutions in a designated, labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.
-
Solid Waste: Contaminated gloves, absorbent materials, and labware must be collected in a separate, sealed hazardous waste container.[17]
-
Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program.[17] Do not pour any amount down the drain.
Conclusion and Acknowledged Data Gaps
This compound is a powerful synthetic tool whose utility is matched by its potential hazards. The dual risks of high acute toxicity and the explosive potential of its terminal alkyne moiety demand a rigorous and proactive approach to safety. By adhering to the engineering controls, PPE requirements, and validated protocols outlined in this guide, researchers can mitigate these risks effectively.
It is critical to acknowledge that specific toxicological (e.g., LD50, carcinogenicity) and ecological data for this exact compound are not widely published.[7][20] Therefore, it must be handled with the highest degree of caution, assuming the hazards presented by its closest structural and functional analogues.
References
- 1. 70090-68-5 Cas No. | 1-Fluoro-4-prop-2-yn-1-ylbenzene | Matrix Scientific [matrixscientific.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-fluoro-4-(prop-2-yn-1-yl)benzene | 70090-68-5 [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | 70090-68-5 [amp.chemicalbook.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
The Synthetic Versatility of 1-Fluoro-4-prop-2-ynyl-benzene: A Guide for Organic Chemists
Introduction: A Fluorinated Alkyne Building Block of Strategic Importance
In the landscape of modern organic synthesis, the strategic incorporation of fluorine into molecular frameworks is a cornerstone for designing advanced materials and developing novel therapeutics.[1] The unique electronic properties of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2][3] 1-Fluoro-4-prop-2-ynyl-benzene emerges as a valuable and versatile building block, synergistically combining the advantageous properties of a fluorine substituent with the rich reactivity of a terminal alkyne. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed application notes and validated experimental protocols for its use in key transformations.
The presence of the terminal alkyne functionality in this compound opens a gateway to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an exceptional substrate for Sonogashira cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions provide reliable and efficient pathways for the construction of complex molecular architectures from simple, readily available precursors.
Core Applications
The utility of this compound in organic synthesis is centered around three main areas:
-
Sonogashira Cross-Coupling Reactions: Formation of substituted alkynes and conjugated enynes.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Materials Science: As a monomer for the synthesis of functional polymers.
Application 1: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5] This palladium-catalyzed, copper-co-catalyzed reaction is characterized by its mild reaction conditions and broad functional group tolerance, making it a staple in complex molecule synthesis.[6] this compound serves as an excellent coupling partner in these transformations, enabling the synthesis of a wide range of fluorinated diarylacetylenes and related structures.
Causality of Experimental Choices
The choice of catalyst, base, and solvent is critical for a successful Sonogashira coupling.
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Copper(I) iodide is the most common co-catalyst.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.
Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(4-iodophenyl)acetylene
This protocol describes the Sonogashira coupling of 1-fluoro-4-ethynylbenzene (a close analog of the title compound, demonstrating the reactivity of the fluorinated phenylacetylene moiety) with 1,4-diiodobenzene.
Materials
| Reagent/Solvent | M.Wt. | Amount (mmol) | Volume/Mass |
| 1-Ethynyl-4-fluorobenzene | 120.12 | 1.0 | 120 mg |
| 1,4-Diiodobenzene | 329.91 | 1.2 | 396 mg |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 11.4 mg |
| Triethylamine (TEA) | 101.19 | 5.0 | 0.7 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-ethynyl-4-fluorobenzene (120 mg, 1.0 mmol), 1,4-diiodobenzene (396 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF (10 mL) and triethylamine (0.7 mL, 5.0 mmol) are added via syringe.
-
The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexane/ethyl acetate, 95:5) to afford the desired product as a white solid.
Expected Yield: 75-85%
Characterization Data (for 1-(4-Fluorophenyl)-2-(4-iodophenyl)acetylene):
-
¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H), 7.48 (dd, J = 8.8, 5.2 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 7.03 (t, J = 8.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.0 (d, J = 250.5 Hz), 137.6, 133.5 (d, J = 8.3 Hz), 132.8, 122.9, 118.9, 115.8 (d, J = 22.1 Hz), 93.9, 91.8, 88.5.
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, providing a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[7][8] this compound is an ideal alkyne component for this transformation, leading to the formation of fluorinated triazoles, which are of significant interest in medicinal chemistry and materials science.[9]
Causality of Experimental Choices
The success of the CuAAC reaction hinges on the in situ generation of the active copper(I) catalyst.
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a common and inexpensive precursor.
-
Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) species in situ.
-
Solvent System: A mixture of water and a co-solvent such as t-butanol or THF is often employed to dissolve both the organic substrates and the copper catalyst.
Figure 2: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of 1-Benzyl-4-((4-fluorophenyl)methyl)-1H-1,2,3-triazole
This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and benzyl azide.
Materials
| Reagent/Solvent | M.Wt. | Amount (mmol) | Volume/Mass |
| This compound | 134.15 | 1.0 | 134 mg |
| Benzyl Azide | 133.15 | 1.1 | 146 mg |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | 12.5 mg |
| Sodium Ascorbate | 198.11 | 0.1 | 19.8 mg |
| t-Butanol | - | - | 5 mL |
| Water | - | - | 5 mL |
Procedure
-
In a 25 mL round-bottom flask, dissolve this compound (134 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a mixture of t-butanol (5 mL) and water (5 mL).
-
To this solution, add sodium ascorbate (19.8 mg, 0.1 mmol) followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol).
-
The reaction mixture is stirred vigorously at room temperature for 12 hours. The reaction can be monitored by TLC (hexane/ethyl acetate, 7:3).
-
After completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate, 8:2) to yield the desired triazole as a white solid.
Expected Yield: 90-98%
Characterization Data (for 1-Benzyl-4-((4-fluorophenyl)methyl)-1H-1,2,3-triazole):
-
¹H NMR (400 MHz, CDCl₃): δ 7.38-7.28 (m, 6H), 7.18-7.14 (m, 2H), 6.98 (t, J = 8.8 Hz, 2H), 5.51 (s, 2H), 4.04 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.7 (d, J = 245.4 Hz), 146.5, 134.7, 131.5 (d, J = 3.2 Hz), 130.4 (d, J = 7.9 Hz), 129.2, 128.8, 128.1, 122.1, 115.4 (d, J = 21.2 Hz), 54.2, 31.2.
Application 3: Polymer Synthesis in Materials Science
The terminal alkyne group of this compound makes it a suitable monomer for polymerization, leading to the formation of fluorinated polymers with potentially interesting electronic and physical properties.[10] While specific polymerization protocols for this exact monomer are not widely reported, general methods for the polymerization of phenylacetylene derivatives can be adapted. Metathesis and coordination polymerization are common techniques for this class of monomers.[11]
Causality of Experimental Choices
The choice of catalyst is paramount in controlling the polymerization of phenylacetylene derivatives.
-
Catalyst System: Transition metal catalysts, such as those based on tungsten (e.g., WCl₆/Ph₄Sn) or rhodium, are often used for the polymerization of substituted acetylenes. These catalysts can promote either a coordination-insertion or a metathesis polymerization mechanism.
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the molecular weight and polydispersity of the resulting polymer. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
Figure 3: General workflow for the polymerization of a phenylacetylene derivative.
Generalized Protocol for the Polymerization of this compound
This protocol is a generalized procedure based on the polymerization of similar phenylacetylene monomers and should be optimized for this compound.
Materials
| Reagent/Solvent | M.Wt. | Amount |
| This compound | 134.15 | 1.0 g |
| Tungsten(VI) Chloride (WCl₆) | 396.61 | (e.g., 0.02 eq) |
| Tetraphenyltin (Ph₄Sn) | 427.11 | (e.g., 0.02 eq) |
| Anhydrous Toluene | - | 20 mL |
| Anhydrous Methanol | - | 100 mL |
Procedure
-
In a glovebox, dissolve this compound (1.0 g) in anhydrous toluene (10 mL) in a Schlenk flask.
-
In a separate flask, prepare the catalyst solution by dissolving WCl₆ and Ph₄Sn in anhydrous toluene (10 mL).
-
Cool the monomer solution to 0°C and add the catalyst solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Quench the polymerization by adding anhydrous methanol (10 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (100 mL).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Expected Characterization:
The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, and Thermogravimetric Analysis (TGA) to assess its thermal stability.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its terminal alkyne functionality provides a handle for powerful transformations such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition, enabling the efficient construction of complex fluorinated molecules. The presence of the fluorine atom imparts desirable properties to the resulting products, making this compound particularly attractive for applications in medicinal chemistry and materials science. The protocols provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this important fluorinated alkyne.
References
- 1. research.itu.edu.tr [research.itu.edu.tr]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. osti.gov [osti.gov]
Application Notes & Protocols: 1-Fluoro-4-prop-2-ynyl-benzene as a Strategic Building Block in Drug Discovery
Introduction: The Strategic Advantage of Fluorine and Alkyne Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. 1-Fluoro-4-prop-2-ynyl-benzene emerges as a particularly valuable building block, offering the synergistic benefits of a fluorine atom and a terminal alkyne. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule, such as pKa and lipophilicity.[1][2][3][4][5] These modifications can lead to improved bioavailability and a more favorable drug profile.[3][4]
Simultaneously, the terminal alkyne functionality provides a versatile handle for a variety of chemical transformations.[6][7] Its linear geometry can introduce conformational rigidity, which is beneficial for optimizing interactions within a protein's binding pocket.[6][7] More significantly, the terminal alkyne is a key participant in highly reliable and efficient reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction.[6][8][9] These reactions are instrumental in the construction of complex molecular architectures and for bioconjugation applications.[6][8] This document provides detailed application notes and protocols for leveraging this compound in drug discovery workflows.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₇F | [10] |
| Molecular Weight | 134.15 g/mol | N/A |
| Appearance | Liquid (Typical) | [10] |
| Boiling Point | ~185-187 °C (Predicted) | N/A |
| CAS Number | 70090-68-5 | [10] |
Safety and Handling: this compound, like other propargyl-containing compounds, should be handled with care in a well-ventilated fume hood.[11][12][13] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[11][13] The compound should be stored in a cool, dry place away from oxidizing agents and sources of ignition.[14][15] All waste materials should be disposed of in accordance with institutional and local regulations.[14]
Key Synthetic Applications and Reaction Pathways
This compound is a versatile intermediate for a range of synthetic transformations.[10] The two most prominent applications in drug discovery are the CuAAC reaction for the formation of 1,2,3-triazoles and the Sonogashira coupling for the synthesis of internal alkynes.
Caption: Key reaction pathways for this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole, a common scaffold in medicinal chemistry, using this compound and an organic azide.
Materials:
-
This compound
-
Azide coupling partner (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (Deionized)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the azide coupling partner (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn heterogeneous and may change color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole.
Rationale for Experimental Choices:
-
The use of a t-butanol/water solvent system allows for the dissolution of both organic and inorganic reagents.[8]
-
Sodium ascorbate is a biocompatible reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[8][16][17][18]
-
A slight excess of the azide ensures complete consumption of the limiting alkyne.
Protocol 2: Sonogashira Cross-Coupling Reaction
This protocol describes the coupling of this compound with an aryl halide to form an internal alkyne, a valuable scaffold in various therapeutic areas.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To a dry, oven-dried flask, add the palladium catalyst (0.02-0.05 eq) and CuI (0.04-0.1 eq). Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Add the aryl halide (1.0 eq) and this compound (1.2 eq) to the flask, followed by the anhydrous solvent and the amine base.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) depending on the reactivity of the aryl halide.[19][20]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts. Dilute the filtrate with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired internal alkyne.
Rationale for Experimental Choices:
-
The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.[21]
-
A dual catalytic system of palladium and copper is employed; palladium facilitates the oxidative addition of the aryl halide, while copper activates the terminal alkyne.[9][19]
-
An amine base is used to neutralize the HX acid formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[21]
Applications in Fragment-Based Drug Discovery (FBDD)
This compound is an excellent fragment for FBDD campaigns.[22][23][24][25][26] Its low molecular weight and simple structure allow for efficient sampling of chemical space.[22][25] The fluorine atom can form favorable interactions with protein targets, while the alkyne can act as a vector for fragment growth or linking.
Caption: Conceptual workflow for FBDD using an alkyne-containing fragment.
Conclusion
This compound stands out as a high-value building block in contemporary drug discovery. Its dual-functional nature, combining the advantageous properties of fluorine with the synthetic versatility of a terminal alkyne, provides medicinal chemists with a powerful tool for the rational design and synthesis of novel therapeutic agents. The reliable and well-established protocols for its derivatization via click chemistry and Sonogashira coupling enable its seamless integration into drug discovery pipelines, from fragment-based screening to lead optimization.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy this compound | 70090-68-5 [smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. rawsource.com [rawsource.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Click Chemistry [organic-chemistry.org]
- 18. broadpharm.com [broadpharm.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 25. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 26. Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA [drugdiscoverychemistry.com]
Application Note & Protocols: 1-Fluoro-4-prop-2-ynyl-benzene as a Versatile Probe for Biochemical Assays
Abstract
This guide provides a comprehensive overview of 1-fluoro-4-prop-2-ynyl-benzene, a versatile chemical probe for advanced biochemical and proteomic applications. We delve into the core principles and detailed protocols for its use in bioorthogonal labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and in Activity-Based Protein Profiling (ABPP). The unique chemical architecture of this probe, combining a terminal alkyne for "click" functionalization with a fluorinated phenyl ring for modulating biological interactions, makes it a powerful tool for researchers in drug discovery and chemical biology. This document is intended to provide both the conceptual framework and the practical, field-tested methodologies required to successfully integrate this probe into experimental workflows.
Introduction to this compound
The convergence of chemistry and biology has given rise to powerful techniques for studying complex biological processes in their native environments. Chemical probes, small molecules designed to interact with and report on biological systems, are central to this endeavor. This compound emerges as a valuable tool in this context, serving as a compact and versatile building block for these applications.[1]
Its structure is deceptively simple yet highly functional:
-
Terminal Alkyne (-C≡CH): This group is the cornerstone of its utility, serving as a bioorthogonal handle. "Bioorthogonal" refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[2] The alkyne group is a key participant in the Nobel Prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][]
-
Fluorophenyl Group (-C₆H₄F): The fluorine atom is not merely a passive substituent. In medicinal chemistry and chemical biology, fluorine substitution is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand binding interactions.[1][4] Furthermore, the ¹⁹F atom provides a unique spectroscopic handle for NMR-based studies.
This application note will guide researchers on how to leverage these features for protein labeling and functional proteomic studies.
Probe Characteristics and Handling
A clear understanding of the probe's properties is critical for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | 1-fluoro-4-(prop-2-yn-1-yl)benzene | |
| CAS Number | 70090-68-5 | |
| Molecular Formula | C₉H₇F | [5] |
| Molecular Weight | 134.15 g/mol | [5] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% |
Safety and Handling: this compound should be handled with care in a chemical fume hood. Users must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While a specific, detailed safety data sheet (SDS) was not found in the public domain, related aromatic compounds are known to be skin and eye irritants.[6][7] Benzene derivatives can be harmful if inhaled or swallowed and may cause damage to organs through prolonged exposure.[7] It is mandatory to obtain and consult the supplier-specific SDS prior to use. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6]
Core Application 1: Bioorthogonal Labeling via CuAAC
The CuAAC reaction is the most robust and widely used form of click chemistry, enabling the covalent ligation of an alkyne (on your probe) and an azide (on a reporter molecule) to form a highly stable triazole linkage.[2] This reaction is exceptionally specific and efficient, proceeding readily in complex biological lysates.[8][9]
Principle of CuAAC: The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The Cu(I) ion coordinates with the terminal alkyne, activating it for a [3+2] cycloaddition with the azide partner.[9] To prevent copper-mediated damage to biomolecules and to enhance reaction kinetics, a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[2][8]
General Workflow for Protein Labeling: The workflow involves covalently attaching this compound to a protein of interest (often as part of a larger targeting molecule) and then using CuAAC to "click" on a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).
Protocol 1: General CuAAC for Labeling of Proteins in Cell Lysate
This protocol describes the "clicking" of an azide-functionalized reporter onto proteins in a cell lysate that have been pre-labeled with an alkyne probe.
A. Reagent Preparation:
-
Click-Reaction Buffer: 100 mM Tris-HCl, pH 8.0. Prepare fresh and keep on ice.
-
Azide-Reporter Stock: 10 mM stock in DMSO (e.g., Azide-Alexa Fluor 488, Azide-Biotin).
-
Copper (II) Sulfate (CuSO₄) Stock: 50 mM in nuclease-free water.
-
Reducing Agent Stock: 500 mM Sodium Ascorbate in nuclease-free water. Prepare this solution fresh immediately before use , as it is prone to oxidation.
-
Copper-Stabilizing Ligand Stock: 50 mM THPTA or TBTA in DMSO.
B. Labeling Protocol:
-
Normalize Protein Concentration: Adjust the protein concentration of your pre-labeled cell lysate to 1-2 mg/mL with Click-Reaction Buffer. A typical reaction volume is 50-100 µL.
-
Add Reagents: Add the click-reaction components sequentially to the lysate. Vortex gently after each addition.
-
Azide-Reporter: Add from the 10 mM stock to a final concentration of 100 µM.
-
Copper (II) Sulfate: Add from the 50 mM stock to a final concentration of 1 mM.
-
Ligand (THPTA/TBTA): Add from the 50 mM stock to a final concentration of 5 mM. Causality Note: A 5-fold excess of ligand to copper is used to ensure the Cu(I) ion remains stabilized and to protect proteins from oxidative damage.[8]
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate from the 500 mM stock to a final concentration of 5 mM. Vortex gently.
-
Incubate: Incubate the reaction at room temperature for 1 hour, protected from light (especially if using a fluorescent azide).
-
Quench and Analyze: The reaction can be stopped by adding EDTA to chelate the copper or by proceeding directly to sample preparation for downstream analysis (e.g., adding SDS-PAGE loading buffer for in-gel fluorescence scanning).
Self-Validation System:
-
Negative Control 1 (No Copper): Prepare a parallel reaction omitting the CuSO₄ and Sodium Ascorbate. This control validates that the ligation is copper-dependent and not due to non-specific interactions.
-
Negative Control 2 (No Azide): Prepare a reaction omitting the azide-reporter. This confirms that any observed signal is from the reporter tag.
Core Application 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy used to profile the functional state of enzymes within a complex proteome.[10][11] It utilizes activity-based probes (ABPs) that typically consist of a reactive group (warhead) that covalently modifies an enzyme's active site, a linker, and a reporter tag.[12]
The this compound moiety can be used in ABPP in two primary ways:
-
As a Reporter Handle: It can be incorporated into a known ABP scaffold, replacing a traditional reporter like biotin or a fluorophore. This "tag-free" approach minimizes steric hindrance during initial protein labeling. The reporter is then appended in a subsequent step via CuAAC.[12]
-
As a Mechanism-Based Warhead: For certain enzyme classes, such as Cytochrome P450s, aryl alkynes can serve as mechanism-based inactivators. The enzyme's catalytic cycle oxidizes the alkyne to a highly reactive ketene intermediate, which then covalently acylates a nucleophilic residue in the active site.[13] In this scenario, this compound could potentially act as both the warhead and the reporter handle for this enzyme class.
Competitive ABPP Workflow: This workflow is a cornerstone of target identification and validation.[14] A proteome is pre-incubated with a candidate inhibitor before being treated with the alkyne-based ABP. A reduction in the labeling signal for a specific protein in the presence of the inhibitor suggests that the protein is a target of that inhibitor.
Protocol 2: Competitive ABPP using In-Gel Fluorescence Scanning
This protocol details a competitive profiling experiment to identify protein targets of a test compound.
A. Proteome Labeling:
-
Prepare Lysate: Prepare cell or tissue lysate in a buffer compatible with enzyme activity (e.g., PBS or Tris buffer without detergents that would denature proteins). Determine and normalize the protein concentration to 1-2 mg/mL.
-
Inhibitor Pre-incubation: Aliquot 50 µL of the normalized lysate into two tubes.
-
Tube 1 (Vehicle Control): Add 1 µL of DMSO.
-
Tube 2 (Inhibitor): Add 1 µL of the test inhibitor (e.g., 50 µM final concentration).
-
-
Incubate: Incubate both tubes for 30 minutes at 37 °C to allow the inhibitor to bind to its targets.
-
ABP Labeling: Add the this compound based ABP to both tubes to a final concentration of 1-5 µM.
-
Incubate: Incubate for another 30-60 minutes at 37 °C.
B. Click Reaction and Analysis:
-
Perform CuAAC: For each tube, perform the CuAAC reaction as described in Protocol 1, Section B , using a fluorescent azide reporter (e.g., Azide-Alexa Fluor 647).
-
Prepare for SDS-PAGE: After the 1-hour click reaction, add 4X SDS-PAGE loading buffer to each sample. Boil for 5 minutes at 95 °C.
-
Run Gel: Load an equal amount of protein from each sample onto a polyacrylamide gel and run the electrophoresis.
-
In-Gel Fluorescence Scan: Without staining the gel with Coomassie or other dyes, scan the gel on a fluorescence gel imager using the appropriate excitation/emission wavelengths for your chosen fluorophore.
-
Data Analysis: Compare the fluorescent band patterns between the vehicle and inhibitor lanes. A protein band that shows significantly reduced fluorescence in the inhibitor lane is a candidate target of your test compound. The gel can be subsequently stained with Coomassie or silver stain to visualize total protein loading.
| Hypothetical ABPP Data | Vehicle Control (RFU) | Inhibitor Treated (RFU) | Fold Change |
| Protein A (50 kDa) | 15,800 | 16,100 | 1.02 |
| Protein B (37 kDa) | 21,500 | 4,200 | 0.20 |
| Protein C (72 kDa) | 9,300 | 9,100 | 0.98 |
| RFU = Relative Fluorescence Units. A significant decrease in RFU (e.g., Protein B) indicates target engagement by the inhibitor. |
Conclusion and Future Perspectives
This compound is a powerful and adaptable chemical tool for modern biochemical research. Its dual-functionality as a bioorthogonal handle and a potentially active pharmacophore makes it suitable for a wide range of applications, from simple protein labeling to sophisticated functional proteomics. The protocols outlined here provide a robust foundation for researchers to begin exploring the utility of this probe.
Future applications could involve incorporating this moiety into small molecule libraries for drug screening, developing ¹⁹F NMR-based assays for label-free detection of target engagement, or its use in more complex, multi-step organic syntheses to build highly tailored chemical probes. As the fields of chemical biology and proteomics continue to evolve, the creative application of such versatile building blocks will be paramount to future discoveries.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. glenresearch.com [glenresearch.com]
- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. htpchem.com [htpchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 12. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]
- 13. Activity‐Based Protein Profiling (ABPP) of Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Application Notes and Protocols for the Synthesis of Triazoles using 1-Fluoro-4-prop-2-ynyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Triazoles in Modern Chemistry
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its exceptional stability, hydrogen bonding capabilities, and its role as a reliable linker.[1][2] The introduction of fluorine into organic molecules can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3] Consequently, the synthesis of fluorinated triazoles represents a highly valuable strategy in the development of novel therapeutics and advanced materials. This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated 1,2,3-triazoles utilizing 1-Fluoro-4-prop-2-ynyl-benzene as a key building block.
This document will explore the synthesis of the starting alkyne and its subsequent application in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), affording regiochemically distinct triazole products.
Part 1: Synthesis of the Key Precursor: this compound
The targeted alkyne, this compound, is a critical starting material for the subsequent cycloaddition reactions. Two common and effective synthetic strategies for its preparation are the Sonogashira coupling and the Williamson ether synthesis.
Method A: Sonogashira Coupling
The Sonogashira coupling provides a direct method to form the C-C bond between the aryl halide and the alkyne.[4]
Reaction Scheme:
Protocol: A detailed experimental protocol for the Sonogashira coupling of 4-fluoro-1-iodobenzene with propargyl alcohol is as follows:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-1-iodobenzene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (Et3N) (2.0 eq) as the solvent and base.
-
To the stirred mixture, add propargyl alcohol (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Method B: Williamson Ether Synthesis
An alternative approach involves the formation of an ether linkage between a phenol and an alkyl halide.[5][6]
Reaction Scheme:
Protocol: A detailed experimental protocol for the Williamson ether synthesis of 4-fluorophenol with propargyl bromide is as follows:
-
To a round-bottom flask, add 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (K2CO3) (1.5 eq) in acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Part 2: Regioselective Synthesis of 1,2,3-Triazoles
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful transformation for the synthesis of 1,2,3-triazoles. The regioselectivity of this reaction can be controlled by the choice of catalyst, with copper(I) catalysts typically yielding the 1,4-disubstituted isomer and ruthenium catalysts affording the 1,5-disubstituted isomer.[7][8]
Diagram of the Huisgen 1,3-Dipolar Cycloaddition:
Caption: Regiocontrol in Triazole Synthesis.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles
The CuAAC reaction is a cornerstone of "click chemistry," known for its high efficiency and regioselectivity.[8]
Reaction Scheme:
Experimental Protocol: This protocol details the reaction of this compound with benzyl azide.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 eq) in water.
-
To the stirred alkyne and azide mixture, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 1-benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole.
Expected Characterization Data for 1-benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole: [9]
-
¹H NMR (400 MHz, CDCl₃): δ 7.75-7.78 (m, 2H), 7.62 (s, 1H), 7.30-7.40 (m, 5H), 7.07-7.11 (m, 2H), 5.58 (s, 2H).
-
¹³C NMR (100.6 MHz, CDCl₃): δ 163.7, 161.3, 147.2, 134.5, 129.0, 128.7, 127.9, 127.4, 127.3, 126.7, 119.3, 115.8, 115.5, 54.1.
CuAAC Workflow:
Caption: CuAAC Experimental Workflow.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
The RuAAC reaction provides access to the complementary 1,5-regioisomer, which is often challenging to obtain through other methods.[10][11]
Reaction Scheme:
Experimental Protocol: This protocol outlines the general procedure for the reaction of this compound with benzyl azide.
-
To a dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst, such as [Cp*RuCl(PPh3)2] (0.02-0.05 eq).
-
Add a degassed aprotic solvent, such as toluene or 1,2-dichloroethane.
-
Add this compound (1.2 eq) to the catalyst solution.
-
Finally, add benzyl azide (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-benzyl-5-(4-fluorophenyl)-1H-1,2,3-triazole.
RuAAC Workflow:
Caption: RuAAC Experimental Workflow.
Part 3: Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Specific Reagent Handling:
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme caution. Avoid heat, shock, and friction. It is recommended to use them in solution and avoid isolation of the pure azide if possible.
-
Propargyl Bromide: This is a lachrymator and is toxic. Handle only in a fume hood and avoid inhalation of vapors.
-
Copper and Ruthenium Catalysts: While used in catalytic amounts, these heavy metals can be toxic. Avoid inhalation of dust and skin contact.
Conclusion
The synthesis of fluorinated triazoles using this compound offers a versatile and powerful approach for the generation of novel compounds with potential applications in drug discovery and materials science. By carefully selecting the appropriate catalytic system, researchers can achieve high regioselectivity, leading to either the 1,4- or 1,5-disubstituted triazole isomer. The protocols provided in this guide, along with the associated safety information, are intended to serve as a valuable resource for scientists working in this exciting field.
References
- 1. rsc.org [rsc.org]
- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. francis-press.com [francis-press.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. rsc.org [rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1-Fluoro-4-prop-2-ynyl-benzene for functional materials
An Application Guide to the Strategic Derivatization of 1-Fluoro-4-prop-2-ynyl-benzene for Advanced Functional Materials
Introduction: A Versatile Aromatic Building Block
In the landscape of materials science and synthetic chemistry, the selection of foundational building blocks is paramount to achieving desired functionality. This compound stands out as a preeminent scaffold for the development of advanced materials. Its unique architecture, featuring a terminal alkyne and a para-substituted fluorine atom on a benzene ring, offers a dual-pronged approach to molecular design.
The terminal alkyne group is a highly versatile handle for a suite of powerful transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and the Nobel Prize-winning "click chemistry".[1][2] These reactions are prized for their efficiency, high yields, and tolerance of diverse functional groups. Simultaneously, the fluorine substituent exerts a profound influence on the molecule's electronic properties. As the most electronegative element, fluorine can modulate the lipophilicity, metabolic stability, and photophysical characteristics of the final material.[3][4] This strategic placement can enhance performance in applications ranging from organic electronics to medicinal chemistry.[5][6]
This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols, mechanistic insights, and application-focused discussions for researchers in materials science, organic synthesis, and drug development.
Strategy 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, enabling the covalent linking of two molecular fragments with near-perfect efficiency and regioselectivity.[7] The reaction joins the terminal alkyne of this compound with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.
Mechanistic Rationale: The role of the Copper(I) catalyst is critical. Unlike the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively forms the 1,4-isomer.[8] This specificity is crucial for creating well-defined materials. The reaction is typically performed using a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[9]
Caption: Workflow for the CuAAC "click" reaction.
Protocol: Synthesis of 1-(4-Fluorophenyl)methyl-4-benzyl-1H-1,2,3-triazole
This protocol details the reaction of 1-fluoro-4-(azidomethyl)benzene (derived from the corresponding bromide) with benzylacetylene. The roles are reversed here to illustrate the principle, but the alkyne would be our title compound. For this example, we will react this compound with benzyl azide.
Materials and Reagents:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (0.2 M concentration relative to the alkyne).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, ~1 M) and an aqueous solution of CuSO₄·5H₂O (0.1 eq, ~0.5 M).
-
Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the copper sulfate solution. The mixture may turn cloudy or change color.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and add a saturated aqueous solution of EDTA to chelate and remove the copper catalyst. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure triazole product.
Data Presentation:
| Parameter | Expected Value | Characterization Notes |
| Reaction Time | 2 - 12 hours | Monitor by TLC for disappearance of starting material. |
| Yield | >90% | Highly efficient reaction. |
| ¹H NMR | Appearance of a new singlet for the triazole proton (~7.5-8.0 ppm). | Confirms triazole ring formation. |
| ¹³C NMR | Two new signals for the triazole carbons (~120-150 ppm). | Confirms triazole ring formation. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value. | Confirms molecular weight of the product. |
Strategy 2: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10] This reaction is indispensable for synthesizing conjugated systems, which are the backbone of many functional materials used in organic electronics.[6][11]
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[11]
-
Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.
Copper-free Sonogashira protocols exist but often require different ligands or conditions.[10][11] The use of an amine (e.g., triethylamine or diisopropylamine) is crucial as it serves both as a base to deprotonate the alkyne and as a solvent.
Caption: Key components of the Sonogashira coupling reaction.
Protocol: Synthesis of 1-Fluoro-4-(phenylethynyl)benzene
This protocol describes the coupling of 1-fluoro-4-ethynylbenzene (a related compound) with iodobenzene. The roles are reversed for clarity, but the protocol is directly applicable by using this compound and an appropriate aryl halide. For this example, we will couple this compound with iodobenzene.
Materials and Reagents:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet. The entire reaction must be conducted under an inert atmosphere.
-
Reagent Addition: To the flask, add Pd(PPh₃)₄ (0.03 eq), CuI (0.06 eq), and iodobenzene (1.0 eq).
-
Solvent and Amine: Add anhydrous toluene (to achieve ~0.3 M concentration) and anhydrous triethylamine (3.0 eq).
-
Substrate Addition: Add this compound (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Cooling and Filtration: Once complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the precipitated amine salts and catalyst residues.
-
Washing: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexanes) to yield the pure coupled product.
Data Presentation:
| Parameter | Typical Value | Characterization Notes |
| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% Cu | Lower loadings are possible with more active catalysts. |
| Reaction Temp. | 25 - 80 °C | Depends on the reactivity of the aryl halide (I > Br > Cl).[2] |
| Yield | 75-95% | Generally high for aryl iodides and bromides. |
| IR Spectroscopy | Disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹). | Confirms reaction of the terminal alkyne. |
| ¹⁹F NMR | A single resonance whose chemical shift confirms the fluorine's environment. | Essential for fluorinated compounds. |
| UV-Vis/Fluorescence | The new conjugated system will exhibit distinct absorption and emission spectra. | Key for optoelectronic materials.[12] |
Applications in Functional Materials
The derivatization of this compound opens a gateway to a vast array of functional materials with tailored properties.
-
Polymer Synthesis: The alkyne can act as a monomer or a functional handle on a monomer for polymerization. For instance, alkyne-functionalized polyesters can be cross-linked via thiol-yne click chemistry to form soft, degradable elastomers for biomedical applications.[13] Similarly, polymerization through Sonogashira coupling can lead to poly(phenyleneethynylene)s (PPEs), which are highly conjugated polymers used in organic electronics.[11]
-
Bioconjugation and Probes: Using the CuAAC reaction, the fluorinated aromatic moiety can be "clicked" onto biomolecules (proteins, DNA, etc.) that have been functionalized with an azide. The fluorine atom can serve as a reporter for ¹⁹F MRI or as a tool to enhance binding affinity and metabolic stability in drug candidates.[3][7]
-
Surface Modification: Surfaces functionalized with azides can be readily modified with this compound derivatives to alter surface properties like hydrophobicity or to immobilize sensors. This is relevant for creating functionalized graphene oxide materials or other nanomaterials.[14]
-
Fluorescent Materials and Sensors: By coupling the molecule to other chromophores via Sonogashira or click reactions, novel dyes and fluorescent sensors can be created. The fluorine atom can fine-tune the electronic levels (HOMO/LUMO) of the π-system, thereby shifting the absorption and emission wavelengths.[6][12]
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]
- 5. Buy this compound | 70090-68-5 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Functionalized graphene oxide materials for the fluorometric sensing of various analytes: a mini review - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1-Fluoro-4-prop-2-ynyl-benzene
Introduction
1-Fluoro-4-prop-2-ynyl-benzene is a valuable fluorinated aromatic compound with applications in various research fields, including medicinal chemistry and materials science.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the terminal alkyne group serves as a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[1] This document provides a detailed experimental protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2][3]
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[3] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[2]
Reaction Scheme
The synthesis of this compound is achieved by the Sonogashira coupling of 1-fluoro-4-iodobenzene with a suitable propyne source.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established Sonogashira coupling procedures.[2][4]
Materials and Equipment
| Reagent/Equipment | Details |
| 1-Fluoro-4-iodobenzene | 99% purity |
| Propargyl alcohol | 99% purity |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Catalyst |
| Copper(I) iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine | Anhydrous, as base and solvent |
| Tetrahydrofuran (THF) | Anhydrous, as co-solvent |
| Schlenk flask or two-necked round-bottom flask | For inert atmosphere reaction |
| Magnetic stirrer and stir bar | |
| Condenser | |
| Argon or Nitrogen gas supply | For inert atmosphere |
| Standard glassware for workup and purification | |
| Silica gel for column chromatography | 230-400 mesh |
| Hexanes and Ethyl acetate | For chromatography |
Safety Precautions
-
1-Fluoro-4-iodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Propargyl alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood, wearing appropriate PPE.[2][6][7][8][9]
-
Palladium catalyst and Copper(I) iodide: Handle in a fume hood. Avoid inhalation of dust.
-
Triethylamine/Diisopropylamine: Flammable and corrosive. Handle in a fume hood.
-
Solvents (THF, Hexanes, Ethyl Acetate): Flammable. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
To a dry Schlenk flask containing a magnetic stir bar, add 1-fluoro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.025 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine or diisopropylamine via syringe. The base can often be used as the solvent or co-solvent.[2]
-
To the stirred solution, add propargyl alcohol (1.1-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
Caption: Simplified mechanism of the Sonogashira coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-fluoro-4-iodobenzene) to form a Pd(II) complex.[2]
-
Formation of Copper Acetylide: The terminal alkyne (propargyl alcohol) reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[2]
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst.[2]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₇F |
| Molecular Weight | 134.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.35 (m, 2H, Ar-H ortho to propargyl)
-
δ 6.95-7.05 (m, 2H, Ar-H ortho to F)
-
δ 3.40 (d, J ≈ 2.5 Hz, 2H, -CH₂-C≡)
-
δ 2.10 (t, J ≈ 2.5 Hz, 1H, -C≡CH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 162.5 (d, ¹JCF ≈ 245 Hz, C-F)
-
δ 133.0 (d, ³JCF ≈ 8 Hz, C-H ortho to propargyl)
-
δ 128.0 (d, ⁴JCF ≈ 3 Hz, C-C≡)
-
δ 115.5 (d, ²JCF ≈ 21 Hz, C-H ortho to F)
-
δ 83.0 (s, -C≡CH)
-
δ 72.0 (s, -C≡CH)
-
δ 28.0 (s, -CH₂-)
-
-
Mass Spectrometry (MS):
-
Expected m/z for [M]⁺: 134.05
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh, high-purity catalysts. |
| Insufficiently inert atmosphere | Ensure the reaction is set up under a robust argon or nitrogen atmosphere. | |
| Impure reagents or solvents | Use anhydrous solvents and pure reagents. | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Degas the solvents and maintain a strictly inert atmosphere. |
| Difficult purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
References
- 1. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 1H NMR spectrum [chemicalbook.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-Fluoro-4-prop-2-ynyl-benzene: A Versatile Intermediate in Specialty Chemical Synthesis
Introduction: The Strategic Importance of Fluorinated Alkynes
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the carbon-fluorine bond, such as its high strength and polarity, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. When combined with the reactivity of a terminal alkyne, the resulting fluorinated arylalkyne building block becomes a powerful tool for the synthesis of complex molecular architectures.
1-Fluoro-4-prop-2-ynyl-benzene is an exemplar of such a versatile intermediate. Its structure, featuring a fluorine atom and a propargyl group on a benzene ring, offers two key reactive sites for orthogonal chemical modifications. The terminal alkyne is amenable to a host of transformations, most notably the Nobel Prize-winning "click chemistry" and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. These reactions are renowned for their high yields, broad functional group tolerance, and mild reaction conditions, making them ideal for late-stage functionalization in the synthesis of specialty chemicals, including pharmaceuticals and advanced materials. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe handling of any chemical intermediate.
| Property | Value | Source |
| IUPAC Name | 1-Fluoro-4-(prop-2-yn-1-yl)benzene | N/A |
| CAS Number | 70090-68-5 | N/A |
| Molecular Formula | C₉H₇F | |
| Molecular Weight | 134.15 g/mol | |
| Physical Form | Solid | |
| Hazard Class | Acute Toxicity, Oral (Category 3) | |
| Signal Word | Danger | |
| Hazard Statements | H301 (Toxic if swallowed) | |
| Precautionary Statements | P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor) |
Safety and Handling Precautions:
This compound is classified as acutely toxic if swallowed and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. In case of accidental ingestion, immediate medical attention is required. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][2][3]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This method offers a direct and high-yielding route from commercially available starting materials. The causality behind this choice lies in the reliability and extensive precedent for Sonogashira couplings in forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.[4]
Caption: Workflow for the synthesis of this compound.
Protocol: Sonogashira Coupling for the Synthesis of this compound
This protocol is adapted from established Sonogashira coupling procedures.[4]
Materials:
-
1-Fluoro-4-iodobenzene
-
Propyne (gas or condensed)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous THF and anhydrous triethylamine (2.0 eq) via syringe.
-
Alkyne Addition: If using propyne gas, bubble it through the stirred solution at room temperature. If using condensed propyne, add it slowly via a pre-cooled syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Key Applications in Specialty Chemical Synthesis
The dual functionality of this compound makes it a valuable precursor in various synthetic endeavors, particularly in the construction of biologically active molecules and advanced materials.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis
The terminal alkyne of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a well-established pharmacophore, often used as a bioisosteric replacement for amide bonds in drug candidates, enhancing their metabolic stability and binding characteristics.[7]
Caption: General workflow for the CuAAC reaction.
Application Case Study: Synthesis of Bioactive Triazoles for SAR Studies
The synthesis of a library of fluorinated triazoles using this compound as a common precursor allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. By varying the 'R' group on the organic azide, researchers can systematically probe the effects of different substituents on the biological activity of the resulting triazoles.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is based on the well-established Sharpless-Meldal click reaction.[8]
Materials:
-
This compound
-
Organic azide (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Sonogashira Cross-Coupling for the Synthesis of Conjugated Systems
While used in its synthesis, the terminal alkyne of this compound can also be a participant in further Sonogashira couplings with various aryl or vinyl halides. This allows for the construction of extended π-conjugated systems, which are of significant interest in materials science for applications in organic electronics and as fluorescent probes.[9][10]
Application Case Study: Precursors for PET Imaging Agents
The 4-fluorophenyl group is a common motif in radiotracers for Positron Emission Tomography (PET) imaging, with the fluorine atom being replaced by the positron-emitting isotope ¹⁸F. Sonogashira coupling of this compound with a suitable aryl halide can be a key step in the synthesis of precursors for novel PET imaging agents. The resulting diarylacetylene scaffold can be further elaborated to incorporate targeting moieties for specific biological receptors or enzymes.[11][12]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of specialty chemicals. Its unique combination of a fluorinated aromatic ring and a terminal alkyne provides access to a wide range of complex molecules through reliable and high-yielding reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition. The protocols and application notes provided herein are intended to empower researchers to leverage the full potential of this building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. As with any chemical synthesis, proper safety precautions and a thorough understanding of the reaction mechanisms are essential for successful and safe experimentation.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Introduction: Advancing Arylalkyne Synthesis with Flow Chemistry
An Application Note on the Continuous Flow Synthesis of 1-Fluoro-4-prop-2-ynyl-benzene
This compound is a valuable chemical intermediate whose unique structure, featuring a fluorinated aromatic ring and a terminal alkyne moiety, makes it a versatile building block in various scientific fields. It is utilized in the synthesis of more complex organic molecules, particularly for developing new pharmaceuticals and advanced materials.[1] The fluorophenyl group can enhance binding affinities with specific enzymes, while the propargyl group is a reactive handle for coupling reactions, making the compound a useful tool in biochemical research and drug development.[1]
Traditionally, the synthesis of such molecules is performed using batch processing. However, batch synthesis presents challenges, including difficulties in controlling reaction temperature and mixing, which can lead to inconsistent product quality and safety risks, especially with exothermic reactions or unstable intermediates. Continuous flow chemistry has emerged as a superior alternative, offering enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and seamless scalability.[2][3][4][5] By conducting reactions in a continuously moving stream within a microreactor, flow chemistry minimizes the volume of hazardous material at any given time and allows for rapid optimization of reaction conditions.[3][6]
This application note provides a comprehensive guide to the continuous flow synthesis of this compound via a palladium-catalyzed Sonogashira cross-coupling reaction. We will detail the reaction mechanism, provide a step-by-step protocol, and discuss the optimization of process parameters, demonstrating the efficiency and reliability of this modern synthetic approach.
Reaction Principle: The Sonogashira Cross-Coupling
The formation of the carbon-carbon bond between the aryl group and the alkyne is achieved through the Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating sp²-sp carbon bonds.[5] The process typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex.[3][7]
The catalytic cycle, as understood for a copper-free Sonogashira reaction, proceeds through several key steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (1-fluoro-4-iodobenzene) to form a Pd(II) complex.
-
Deprotonation : A base deprotonates the terminal alkyne (propyne) to form an acetylide.
-
Transmetalation : The acetylide displaces a halide on the Pd(II) complex.
-
Reductive Elimination : The coupled product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.
While traditionally a copper co-catalyst is used, copper-free modifications are often preferred to prevent the undesirable side reaction of alkyne homocoupling (Glaser-Hay coupling).[7][8] Continuous flow systems are particularly adept at performing such palladium-catalyzed reactions, allowing for the use of heterogeneous catalysts in packed-bed reactors, which simplifies catalyst recovery and product purification.[3]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 1-Fluoro-4-iodobenzene | Synthesis Grade (≥98%) | Standard Supplier | Aryl halide source. |
| Propyne Gas | ≥98% | Specialty Gas Supplier | Alkyne source. Use with appropriate gas handling equipment. |
| Palladium on Carbon (Pd/C) | 10% w/w | Standard Supplier | Heterogeneous catalyst. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reagent Grade (≥99%) | Standard Supplier | Organic base. |
| Methanol (MeOH) | Anhydrous (≥99.8%) | Standard Supplier | Solvent. Anhydrous conditions can improve catalyst stability.[6] |
| Celite® | --- | Standard Supplier | Used as a diluent for the packed-bed reactor. |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying. |
Equipment
-
Continuous Flow Reactor System : (e.g., Vapourtec R-Series, ThalesNano H-Cube in "No H₂" mode) equipped with:
-
Two high-pressure liquid pumps (for reagent solutions).
-
One mass flow controller (for propyne gas).
-
Gas-liquid T-mixer.
-
Heated packed-bed column reactor (or a heated coil reactor for homogeneous catalysis).
-
Back-Pressure Regulator (BPR) set to 10-20 bar.
-
Automated collection valve or fraction collector.
-
-
Packed-Bed Reactor Column : (e.g., 0.5 cm ID x 5.0 cm length).
-
Standard laboratory glassware for solution preparation and work-up.
-
Rotary evaporator.
-
Flash chromatography system for purification.
-
Analytical equipment: HPLC, GC-MS, and NMR for product characterization.
Experimental Protocols
Part 1: Preparation of Reagents and Reactor
-
Packed-Bed Reactor Preparation :
-
Thoroughly mix 100 mg of 10% Pd/C with 200 mg of Celite.
-
Carefully pack the mixture into the column reactor, ensuring no voids. This heterogeneous setup allows for the catalyst to be retained within the reactor, simplifying purification.[8]
-
-
Reagent Solution Preparation :
-
Solution A : Prepare a 0.1 M solution of 1-fluoro-4-iodobenzene in anhydrous methanol.
-
Solution B : Prepare a 0.3 M solution of DABCO in anhydrous methanol. The base is crucial for the deprotonation of the terminal alkyne.
-
Part 2: Continuous Flow Synthesis
-
System Assembly and Priming :
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Set the back-pressure regulator to 15 bar to ensure propyne remains dissolved in the liquid phase and prevent solvent boiling.
-
Prime the liquid pumps and lines by flowing anhydrous methanol through the system at 0.5 mL/min for 10 minutes to wet the catalyst bed.[7]
-
-
Reaction Execution :
-
Set the packed-bed reactor temperature to 80 °C. Elevated temperatures increase the reaction rate, and flow reactors provide excellent control to prevent overheating.[8]
-
Set the flow rates:
-
Pump A (1-Fluoro-4-iodobenzene) : 0.05 mL/min.
-
Pump B (DABCO) : 0.05 mL/min.
-
MFC (Propyne Gas) : Set to deliver 1.5 equivalents relative to the aryl halide. The precise flow rate will depend on the system's pressure and temperature calibration.
-
-
The combined liquid flow rate is 0.10 mL/min. With a typical packed column void volume of ~0.7 mL, the residence time is approximately 7 minutes.[7]
-
Allow the system to reach a steady state by running for at least three residence times (~21 minutes) before collecting the product stream.
-
-
Product Collection and Work-up :
-
Collect the reactor output in a flask containing dichloromethane (DCM).
-
After collection, wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[7]
-
-
Purification :
-
Purify the crude product via automated flash column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[7]
-
Visualization of Workflow and Mechanism
A clear visualization of the experimental setup is essential for reproducibility.
Caption: Experimental workflow for the continuous flow Sonogashira coupling.
Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.
Process Optimization and Expected Results
Continuous flow technology provides a platform for rapid and efficient reaction optimization.[3][7] Key parameters can be screened systematically to maximize yield and purity.
| Parameter | Range | Effect on Reaction |
| Temperature | 60 - 100 °C | Higher temperatures generally increase reaction rate, but may lead to catalyst degradation or side reactions above an optimal point.[8] |
| Residence Time | 5 - 15 min | Longer residence times increase conversion but may lower throughput. An optimal time balances these factors. |
| Base Equivalents | 1.5 - 3.0 eq. | A sufficient amount of base is required for alkyne deprotonation; excess may not provide additional benefit. |
| Alkyne Equivalents | 1.2 - 2.0 eq. | A slight excess of the alkyne can drive the reaction to completion. |
Under the optimized conditions described in the protocol (80 °C, 7 min residence time), this process is expected to achieve a high conversion rate (>95%) and yield the desired product, this compound, with excellent purity (>98%) after chromatographic separation. The productivity can be readily scaled by running the system for longer periods or by "scaling out"—running multiple reactor systems in parallel.
Safety and Conclusion
Safety Considerations : Propyne is a flammable gas and should be handled with appropriate safety measures in a well-ventilated fume hood. Aryl halides and organic solvents require standard personal protective equipment (gloves, safety glasses). A significant advantage of flow chemistry is the inherent safety gained from minimizing the reaction volume at any point in time, which drastically reduces the risk associated with potentially exothermic events or the handling of hazardous materials.[6]
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. iris.unina.it [iris.unina.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thalesnano.com [thalesnano.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Reaction of 1-Fluoro-4-prop-2-ynyl-benzene with Azides in Bioconjugation and Drug Discovery
Introduction: The Strategic Advantage of a Fluorinated Alkyne in Click Chemistry
The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, has revolutionized the fields of chemical biology, drug development, and materials science by providing a set of powerful, reliable, and selective reactions for the covalent ligation of molecules.[1] Among these, the azide-alkyne cycloaddition has emerged as a particularly robust tool. This guide focuses on the application of a specific, strategically functionalized alkyne, 1-fluoro-4-prop-2-ynyl-benzene, in reactions with azides. The inclusion of a fluorine atom on the phenyl ring is not a trivial modification; it imparts unique properties that can be leveraged for enhanced reactivity and for use as a sensitive probe in various analytical techniques.
Fluorine is nearly absent in biological systems, making it a bioorthogonal atom ideal for probing molecular interactions.[2] The carbon-fluorine bond is strong, conferring metabolic stability, and the fluorine atom's small van der Waals radius (1.47 Å) allows it to act as a conservative replacement for hydrogen (1.20 Å).[2][3] Furthermore, the high electronegativity of fluorine can influence the electronic properties of the alkyne, potentially enhancing its reactivity in cycloaddition reactions.[4]
This document provides a detailed exploration of the two primary methods for reacting this compound with azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and offer insights into the practical applications for researchers, scientists, and drug development professionals.
I. The Core Reaction: Formation of 1,2,3-Triazoles
The reaction between an alkyne and an azide, a classic example of a 1,3-dipolar cycloaddition, results in the formation of a stable five-membered heterocycle, a 1,2,3-triazole. While the thermal Huisgen cycloaddition requires elevated temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted variants has made this reaction a cornerstone of modern chemical ligation.[1][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[5] The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.[1]
Mechanism of CuAAC:
The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[6][7] The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.[]
Caption: Simplified workflow of the CuAAC reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC provides a powerful, copper-free alternative.[9] This reaction relies on the use of a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[10] While this compound is not a cyclooctyne, it can be conjugated to a strained cyclooctyne derivative to enable SPAAC. The principles of SPAAC are important for understanding the broader context of bioorthogonal chemistry.
Electron-withdrawing groups, such as fluorine, placed at the propargylic position of a cyclooctyne can further increase the reaction rate.[11] This highlights the potential for fluorine substitution to modulate the reactivity of alkynes in these cycloadditions.
II. Experimental Protocols
Safety First: Handling Azides
Organic azides are energetic molecules and can be explosive, especially those with a low carbon-to-nitrogen ratio.[12] They can be sensitive to heat, shock, and friction.[13] Sodium azide is highly toxic.[14]
-
Always work in a well-ventilated fume hood.[15]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Use a blast shield for reactions involving significant quantities of azides.[13]
-
Avoid using metal spatulas to handle azides, as this can lead to the formation of shock-sensitive metal azides.[14] Use plastic or ceramic spatulas instead.[15]
-
Never use ground glass joints with azide-containing solutions, as friction can trigger decomposition.[13]
-
Do not concentrate azide-containing solutions by rotary evaporation.[13]
-
Quench any residual azide at the end of the reaction with a suitable reagent (e.g., Staudinger reduction with triphenylphosphine).
Protocol 1: CuAAC of this compound with an Azide-Containing Biomolecule
This protocol provides a general method for conjugating this compound to a protein that has been metabolically labeled with an azido-sugar.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)
-
DMSO (optional, to aid in solubilizing the alkyne)
-
Desalting column for protein purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). The use of a minimal amount of organic solvent is recommended to avoid protein denaturation.
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the desired molar excess of this compound. A 10- to 50-fold molar excess of the alkyne is a good starting point.
-
Add the THPTA ligand to the reaction mixture. A final concentration of 1-2 mM is typically sufficient. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction kinetics.[16]
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 0.1-0.5 mM is generally effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[6][17]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecule is sensitive to room temperature. Protect the reaction from light if using a fluorescently tagged azide.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterize the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or ¹⁹F NMR if applicable.
-
Quantitative Data Summary for CuAAC:
| Parameter | Recommended Range | Rationale |
| Alkyne:Azide Molar Ratio | 10 - 50 fold excess of alkyne | Drives the reaction to completion. |
| CuSO₄ Concentration | 0.1 - 0.5 mM | Catalytic amount; higher concentrations can lead to protein damage. |
| Sodium Ascorbate Conc. | 1 - 5 mM | Ensures complete reduction of Cu(II) to Cu(I). |
| Ligand (THPTA) Conc. | 1 - 2 mM | Stabilizes Cu(I) and accelerates the reaction. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion at room temperature. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules. |
Protocol 2: One-Pot Synthesis of a 1,4-Disubstituted Triazole from this compound and an Organic Halide
This protocol describes a convenient one-pot synthesis where an organic azide is generated in situ from an organic halide and sodium azide, followed by the CuAAC reaction with this compound.[18]
Materials:
-
This compound
-
Organic halide (e.g., benzyl bromide)
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)
-
Base (e.g., K₂CO₃, DIPEA)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the organic halide and a slight molar excess (1.1 equivalents) of sodium azide in the chosen solvent.
-
Add this compound (1 equivalent) to the mixture.
-
Add a catalytic amount of CuI (1-5 mol%).
-
Add a suitable base (e.g., 1-2 equivalents of DIPEA).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60°C) to facilitate the formation of the azide and the subsequent cycloaddition. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
III. The Role of the Fluorine Substituent: Beyond a Simple Tag
The fluorine atom in this compound offers several advantages:
-
¹⁹F NMR Probe: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR spectroscopy.[2] The chemical shift of the fluorine atom is highly sensitive to its local environment, providing a powerful tool for studying protein-ligand interactions, protein folding, and conformational changes.[2]
-
Metabolic Stability: The strength of the C-F bond can enhance the metabolic stability of the resulting triazole-containing molecule, a desirable property in drug development.[4]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity, pKa, and dipole moment of a molecule, which can be used to fine-tune its pharmacokinetic and pharmacodynamic properties.[4]
Caption: Key advantages of the fluorine substituent.
IV. Conclusion
This compound is a versatile and valuable reagent for the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions. The presence of the fluorine atom provides a unique handle for analytical studies using ¹⁹F NMR and can impart favorable properties for applications in drug discovery and chemical biology. The protocols outlined in this guide, coupled with a strong emphasis on safety, will enable researchers to effectively utilize this powerful chemical tool in their endeavors.
V. References
-
Wikipedia. Bioorthogonal chemistry. --INVALID-LINK--
-
Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(11), 5158–5171. --INVALID-LINK--
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4353–4364. --INVALID-LINK--
-
University of Victoria. (2022). Azides - Safe Work Procedure. --INVALID-LINK--
-
Stanford University Environmental Health & Safety. Information on Azide Compounds. --INVALID-LINK--
-
van der Veld, P. J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1855-1859. --INVALID-LINK--
-
Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16–20. --INVALID-LINK--
-
University of California, Los Angeles - Environmental Health & Safety. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. --INVALID-LINK--
-
Yao, et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(11), 3169-3182. --INVALID-LINK--
-
van der Veld, P. J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1855-9. --INVALID-LINK--
-
Ismail, I. T., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(17), 5786. --INVALID-LINK--
-
University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. --INVALID-LINK--
-
University of Pittsburgh. (2013). Safe Handling of Azides. --INVALID-LINK--
-
Pieczykolan, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22965-22970. --INVALID-LINK--
-
BenchChem. A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). --INVALID-LINK--
-
BenchChem. The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). --INVALID-LINK--
-
BroadPharm. Click Chemistry Protocols. --INVALID-LINK--
-
Confluore. Click Chemistry Protocols. --INVALID-LINK--
-
Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162. --INVALID-LINK--
-
BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). --INVALID-LINK--
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. --INVALID-LINK--
-
Hein, C. D., et al. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1952-1960. --INVALID-LINK--
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993781. --INVALID-LINK--
-
Pieczykolan, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12, 22965-22970. --INVALID-LINK--
-
Iaroshenko, V. O., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(8), 89-98. --INVALID-LINK--
-
Díez-González, S., et al. (2012). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(24), 8593-8604. --INVALID-LINK--
-
Ghosh, S., et al. (2019). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 43(3), 1364-1374. --INVALID-LINK--
-
Berube, M., et al. (2019). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 24(18), 3290. --INVALID-LINK--
-
Reddy, A. S., et al. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. Beilstein Journal of Organic Chemistry, 17, 2378-2395. --INVALID-LINK--
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. --INVALID-LINK--
-
Barata-Vallejo, S., & Postigo, A. (2023). Synthetic strategies for fluorosulfonylated compounds: application to click chemistry reactions. Catalysis Science & Technology, 13(9), 2597-2617. --INVALID-LINK--
-
Smith, G. E., et al. (2019). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 24(21), 3848. --INVALID-LINK--
-
Sigma-Aldrich. 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. --INVALID-LINK--
-
Murphy, J. M., et al. (2015). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Bioconjugate Chemistry, 26(9), 1944-1949. --INVALID-LINK--
-
Xie, S. (2019). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. DiVA portal. --INVALID-LINK--
-
Hameed, A., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS One, 9(12), e115457. --INVALID-LINK--
-
National Center for Biotechnology Information. (E)-1-Fluoro-4-(prop-1-en-1-yl)benzene. PubChem Compound Summary for CID 13903901. --INVALID-LINK--
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. scispace.com [scispace.com]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. uvic.ca [uvic.ca]
- 16. confluore.com [confluore.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield of 1-Fluoro-4-prop-2-ynyl-benzene synthesis
An Application Scientist's Guide to Synthesizing 1-Fluoro-4-prop-2-ynyl-benzene
Welcome to the Technical Support Center for Specialty Aromatic Compounds. As Senior Application Scientists, we understand that synthesizing novel building blocks like this compound is pivotal for advancing research in medicinal chemistry and materials science.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the common challenges encountered during its synthesis, primarily via the Sonogashira cross-coupling reaction. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to optimize your experimental outcomes.
Frequently Asked Questions & Troubleshooting
Q1: What is the standard synthetic route for this compound?
The most versatile and widely adopted method for forming the C(sp²)–C(sp) bond required for this molecule is the Sonogashira cross-coupling reaction.[2][3] This reaction couples an aryl halide (typically 1-iodo- or 1-bromo-4-fluorobenzene) with a terminal alkyne (in this case, propyne) using a palladium catalyst and, classically, a copper(I) co-catalyst.[4]
The general transformation is illustrated below:
Caption: General scheme for the Sonogashira synthesis of the target compound.
Q2: My reaction yield is consistently low. Which parameters are most critical for optimization?
Low yield in a Sonogashira coupling is a common issue stemming from a suboptimal balance of several interdependent factors. A systematic approach to optimization is crucial. The reaction is typically run under mild conditions, often at room temperature, with a base like an amine that can also serve as the solvent.[4]
Here are the key levers you can pull, in order of typical impact:
| Parameter | Key Consideration & Scientific Rationale | Recommended Starting Point |
| Aryl Halide | Reactivity follows the trend: I > Br >> Cl.[4][5] An iodide allows for milder conditions (lower temp, less catalyst) due to the weaker C-I bond, facilitating the rate-limiting oxidative addition step. Bromides are less expensive but may require more forcing conditions. | For initial trials, 1-iodo-4-fluorobenzene is recommended to establish a baseline yield under mild conditions. |
| Catalyst System | Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common. The active catalyst is the Pd(0) species.[5] Ligand: The phosphine ligand stabilizes the Pd center. Bulky, electron-rich ligands can accelerate the reaction but must be balanced, as excessive steric hindrance can impede other steps.[6] | 0.5–2 mol% PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. |
| Cu(I) Co-catalyst | Copper(I) iodide (CuI) is the classic co-catalyst. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4] This allows the reaction to proceed under milder conditions.[7] However, it can also promote unwanted side reactions (see Q3). | 1–5 mol% CuI. Ensure it is fresh and not oxidized. |
| Base | An amine base (e.g., Et₃N, DIPEA) is required to neutralize the HX byproduct.[4] It also often serves as a solvent or co-solvent. The choice of base can influence catalyst stability and reaction rate. | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), often used as the solvent or in a 2:1 ratio with another solvent like THF. |
| Solvent | The solvent must solubilize all components.[8] Common choices include THF, DMF, and acetonitrile, often in combination with the amine base. The solvent polarity can affect catalyst activity and stability.[8] | Anhydrous, degassed THF or a mixture of THF/Et₃N. |
| Temperature | Many Sonogashira reactions proceed efficiently at room temperature.[3] If the reaction is sluggish (especially with aryl bromides), gentle heating to 40–60°C can significantly increase the rate. However, higher temperatures can also lead to catalyst decomposition and side reactions.[7] | Start at room temperature for 12-24h. Monitor by TLC/GC-MS. If no conversion, slowly increase to 50°C. |
| Atmosphere | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and also promotes the homocoupling of the alkyne (see Q3).[3][9] The reaction must be performed under an inert atmosphere. | Degas the solvent thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 30 min) and maintain a positive pressure of Ar or N₂. |
Q3: I'm seeing a major byproduct with a mass corresponding to a dimer of propyne. What is it and how do I stop it?
This is a classic and highly common issue. The byproduct you are observing is almost certainly the result of Glaser-Hay homocoupling , where the terminal alkyne couples with itself.[3][10] This side reaction is catalyzed by the copper(I) species, particularly in the presence of oxygen.[4]
Use this workflow to diagnose and mitigate the problem:
Caption: Troubleshooting workflow for reducing alkyne homocoupling.
The most effective strategy is often to move to a copper-free Sonogashira reaction .[11] While sometimes requiring slightly higher temperatures or different ligands, these protocols completely eliminate the primary catalyst for the homocoupling side reaction.[4]
Q4: My aryl halide starting material is not being fully consumed. What are the likely causes?
Incomplete conversion points directly to a problem with your catalytic cycle. The most probable cause is catalyst deactivation .
Here is a decision tree to help you pinpoint the issue:
Caption: Decision tree for troubleshooting incomplete aryl halide conversion.
The oxidative addition of the aryl halide to the Pd(0) center is the first and often the slowest step in the catalytic cycle.[5] If this step is inefficient due to a deactivated catalyst or an unreactive halide, the entire cycle stalls.
Q5: Should I use 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene?
This choice represents a fundamental trade-off between reactivity and cost.
| Feature | 1-Iodo-4-fluorobenzene | 1-Bromo-4-fluorobenzene |
| Reactivity | High. The C-I bond is weaker, making the oxidative addition step faster and allowing for milder reaction conditions (often room temperature).[4] | Moderate. The C-Br bond is stronger, often requiring higher temperatures, longer reaction times, or more active (and expensive) catalyst systems to achieve good yields.[5] |
| Cost | Generally more expensive. | More cost-effective for large-scale synthesis. |
| Side Reactions | More prone to side reactions involving the iodine atom if not handled carefully. | Generally more robust, but forcing conditions can lead to other degradation pathways. |
| Recommendation | Ideal for initial small-scale synthesis, methods development, and when synthesizing complex molecules where mild conditions are paramount. | Preferred for process scale-up and when cost is a primary driver, provided the reaction conditions can be optimized successfully. |
Experimental Protocols
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for lab-scale synthesis.
-
Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 1 mol%) and CuI (38 mg, 0.2 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under a positive flow of argon, add 1-iodo-4-fluorobenzene (2.22 g, 10 mmol), anhydrous THF (20 mL), and triethylamine (20 mL). Stir for 5 minutes to dissolve the solids.
-
Alkyne Addition: Cool the mixture in an ice bath (0°C). Bubble propyne gas through the solution via a subsurface needle for 15-20 minutes, or until TLC indicates consumption of the aryl iodide. Alternatively, use a pre-condensed solution of propyne.[12]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexanes:Ethyl Acetate) to afford this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize or eliminate alkyne homocoupling.
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under argon, add 1-bromo-4-fluorobenzene (1.75 g, 10 mmol), anhydrous and degassed pyrrolidine (30 mL). Stir to dissolve.
-
Alkyne Addition: Add a solution of propyne in THF (e.g., 2 equivalents) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.lucp.net [books.lucp.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Fluoro-4-prop-2-ynyl-benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Fluoro-4-prop-2-ynyl-benzene. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block. The synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, is powerful yet susceptible to several side reactions that can complicate outcomes and reduce yields.
This document moves beyond standard protocols to provide in-depth troubleshooting in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer validated strategies to overcome them, ensuring your synthesis is both successful and reproducible.
FAQ 1: Alkyne Homocoupling (Glaser Coupling)
Question: My primary impurity is a symmetric 1,4-bis(4-fluorophenyl)buta-1,3-diyne. What is causing this, and how can I prevent it?
This is the most frequently encountered issue. The formation of a symmetric diyne is the result of a competitive side reaction known as the Glaser or Hay coupling, which is the oxidative homocoupling of terminal alkynes.[1][2]
Causality and Mechanism: The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] While the copper(I) cocatalyst is essential for activating the terminal alkyne (by forming a copper acetylide intermediate) for transmetalation to the palladium center, it is also the primary catalyst for the undesired Glaser coupling.[5][6] This homocoupling pathway is significantly accelerated by the presence of an oxidant, most commonly atmospheric oxygen.[6][7]
In the presence of O₂, the copper(I) acetylide intermediate can be oxidized to a copper(II) species, leading to the dimerization of the alkyne fragments to form the 1,3-diyne byproduct.[5][7] This side reaction consumes your alkyne, reduces the yield of the desired product, and introduces a purification challenge.
Troubleshooting Guide: Alkyne Homocoupling
| Potential Cause | Underlying Reason | Recommended Solution |
| Oxygen Contamination | Oxygen promotes the oxidative dimerization of copper acetylides (Glaser coupling).[7][8] | Rigorously degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the liquid for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| High Copper(I) Loading | Excess Cu(I) catalyst increases the rate of the competing homocoupling pathway relative to the desired cross-coupling. | Reduce the copper iodide (CuI) loading to the minimum effective level (e.g., 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be the optimal solution.[9] |
| Slow Cross-Coupling | If the primary Sonogashira reaction is sluggish (e.g., due to an unreactive aryl halide), the alkyne has more time to undergo homocoupling.[10] | Optimize the palladium catalyst and ligand system to accelerate the rate-limiting oxidative addition step. Consider using a more reactive aryl halide (I > OTf > Br >> Cl).[3][9] |
| Inappropriate Base | Some amine bases can facilitate the oxidation of the copper catalyst. | Use a high-purity, degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). |
Workflow: Competing Sonogashira and Glaser Pathways
References
- 1. grokipedia.com [grokipedia.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Fluoro-4-prop-2-ynyl-benzene
This guide provides in-depth technical support for the purification of 1-Fluoro-4-prop-2-ynyl-benzene via normal-phase column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this versatile building block. The content moves beyond a simple protocol to address the underlying principles and troubleshoot common issues encountered in the laboratory.
Compound Profile and Chromatographic Considerations
This compound is an organic compound featuring a fluorinated benzene ring and a propargyl group.[1] Understanding its physicochemical properties is paramount for developing a successful purification strategy.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₉H₇F | Indicates a relatively small, non-polar structure. |
| Molecular Weight | 134.15 g/mol | [1] |
| Structure | The molecule is dominated by the non-polar benzene ring. The fluorine atom and the alkyne's triple bond introduce minimal polarity. This dictates the use of a non-polar mobile phase. | |
| Expected Polarity | Low to Moderate | The compound will have a strong affinity for non-polar solvents (like hexane) and will elute quickly from a polar stationary phase (silica gel) unless a highly non-polar eluent is used. |
The primary source of impurities often stems from its synthesis, commonly a Sonogashira coupling reaction.[2][3] Therefore, the crude product may contain unreacted starting materials (e.g., 1-fluoro-4-iodobenzene), homocoupled alkyne byproducts, and residual palladium or copper catalysts.[4]
Foundational Workflow: From TLC to Pure Compound
The purification process is a systematic workflow that begins with analytical thin-layer chromatography (TLC) to define the separation conditions, followed by preparative column chromatography.
Caption: High-level workflow for chromatographic purification.
Detailed Experimental Protocol
This protocol assumes a standard flash chromatography setup.
Part A: Thin-Layer Chromatography (TLC) for Eluent Selection
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent system. Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate).
-
Visualize: View the developed plate under a UV lamp (254 nm). The aromatic ring of the product and related impurities should be UV-active.
-
Analyze: The ideal solvent system will show good separation between the product spot and all impurities, with the product having an Rƒ value of approximately 0.2-0.4 .[5]
| Suggested Starting Solvent Systems (Hexane:Ethyl Acetate) | Expected Observation |
| 99:1 | Product Rƒ may be low. Good for separating from very non-polar impurities. |
| 95:5 | Often a good starting point. Should provide an Rƒ in the optimal range. |
| 90:10 | Product Rƒ may be high. Useful if the product is more polar than expected or if polar impurities are present. |
Part B: Column Chromatography Purification
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude sample weight).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles or cracks form.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Carefully remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Gently add this powder to the top of the packed column.[7] This technique prevents band broadening associated with using a strong solvent to load the sample.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle air pressure to begin elution. Maintain a constant flow rate.
-
Collect the eluate in fractions (e.g., in test tubes). The size of the fractions depends on the column size and separation.
-
-
Analysis and Product Isolation:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Once the pure product fractions are identified, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[6]
-
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process.
Q: My compound is streaking badly on the TLC plate. What is the cause and solution?
A: Streaking indicates a problem with the interaction between your compound and the silica gel.
-
Cause 1: Sample Overload. You have spotted too much material on the TLC plate.
-
Solution: Dilute your sample and re-spot.
-
-
Cause 2: Compound Instability. Your compound may be sensitive to the acidic nature of the silica gel, causing degradation during analysis.[5]
-
Solution: Perform a 2D TLC test. Run a plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent system. If spots appear off the diagonal, decomposition is occurring.[5] To mitigate this, consider using a different stationary phase like neutral alumina or deactivating the silica by using an eluent containing a small amount (~1%) of triethylamine.[8]
-
-
Cause 3: Insufficient Solvent Strength. The eluent is not polar enough to move the compound smoothly.
-
Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
-
Q: The separation looked perfect on TLC, but my column fractions are all mixed. Why?
A: This is a common issue that typically points to a problem with the column setup or loading, not the chosen solvent system.
-
Cause 1: Column Overloading. The amount of crude material is too high for the amount of stationary phase, exceeding the column's separation capacity.
-
Solution: Maintain a sample-to-silica weight ratio of at least 1:50. For difficult separations, a ratio of 1:100 or higher may be necessary.
-
-
Cause 2: Poor Sample Loading. The initial band of the compound at the top of the column was too wide.
-
Cause 3: Column Packing Issues. The silica bed has cracks or channels, allowing the sample to travel down unevenly.
-
Solution: Ensure you pack the column using a uniform slurry and never let the top of the silica bed run dry during elution.
-
Q: My compound won't come off the column. I've collected many fractions with no sign of it.
A: This suggests the eluent is not strong (polar) enough or the compound has irreversibly adsorbed.
Caption: Troubleshooting decision tree for non-eluting compounds.
-
Step 1: Double-check that your eluent composition is correct.[5]
-
Step 2: If the eluent is correct, your compound may require a more polar mobile phase than predicted by TLC. Prepare a slightly more polar mixture (e.g., increase ethyl acetate from 2% to 5%) and flush the column. This is known as a gradient elution.[8]
-
Step 3: If the compound still does not elute, it may have decomposed on the column.[5] This is a less likely scenario for this specific molecule but is possible if highly reactive impurities are present. In future attempts, consider using a less acidic stationary phase like alumina.[5]
Q: I recovered significantly less material than I loaded onto the column. Where did it go?
A: Loss of material can happen for several reasons.
-
Cause 1: Physical Loss. Some compound may remain adsorbed on the silica gel, especially if it has a long "tail" during elution.
-
Solution: After your main product has eluted, flush the column with a much more polar solvent (e.g., 50% ethyl acetate in hexane) to see if any remaining material comes off.
-
-
Cause 2: Volatility. While not extremely volatile, some product could be lost during rotary evaporation if performed at too high a temperature or too low a pressure.
-
Solution: Evaporate solvents at moderate temperature (30-40°C) and pressure.
-
-
Cause 3: Decomposition. As mentioned previously, instability on silica gel can lead to material loss.[5]
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Fluoro-4-prop-2-ynyl-benzene
Welcome to the technical support center for optimizing catalytic reactions involving 1-Fluoro-4-prop-2-ynyl-benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My objective is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. This document is structured to address common questions first, followed by in-depth troubleshooting guides for more complex challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when working with this compound.
Q1: What are the primary catalytic reactions for this compound?
A1: this compound is a terminal alkyne, making it an excellent substrate for two main classes of catalytic reactions:
-
Palladium/Copper-Catalyzed Sonogashira Coupling: This is the most powerful method for forming carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.[1][2] It is fundamental in the synthesis of complex aromatic structures.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "Click Chemistry," this reaction efficiently and regioselectively joins the alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4][5] This linkage is a highly valued bioisostere in medicinal chemistry.
Q2: I'm setting up a new reaction. What is a good starting catalyst loading?
A2: A universal starting point is difficult to define, as the optimal loading depends on substrate reactivity, solvent, and temperature. However, the following table provides field-proven starting ranges for initial screening experiments. It is always recommended to start with a small-scale reaction to conserve material.
| Reaction Type | Catalyst System (Typical) | Starting Catalyst Loading (mol%) | Key Considerations |
| Sonogashira Coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Pd: 0.5 - 2.0 mol%Cu: 1.0 - 5.0 mol% | Higher loadings may be needed for less reactive halides (e.g., aryl chlorides).[6] Copper-free versions are possible but may require specific ligands and conditions.[2][6] |
| CuAAC (Click Chemistry) | CuSO₄·5H₂O / Sodium Ascorbate | Cu: 1.0 - 5.0 mol%Ascorbate: 5.0 - 10.0 mol% | The active catalyst is Cu(I), generated in situ from Cu(II) by the reducing agent.[5][7] Using a Cu(I) source directly (e.g., CuI, [Cu(CH₃CN)₄]PF₆) is also common. |
Q3: How do I know if my catalyst loading is too high or too low?
A3: Reaction monitoring is key.
-
Too Low: The most obvious sign is a stalled or sluggish reaction with significant starting material remaining after a reasonable time. Low catalyst loading can lead to incomplete conversion.
-
Too High: This is often more subtle. While the reaction may go to completion quickly, you might observe an increase in side products. In Sonogashira couplings, high catalyst concentration can promote the undesirable Glaser-Hay homocoupling of the alkyne to form 1,4-bis(4-fluorophenyl)buta-1,3-diyne.[6][8] In CuAAC, excess copper can lead to purification challenges and potential oxidative side reactions.[3][9]
Q4: Does the para-fluoro substituent on the benzene ring affect the reaction?
A4: Yes, but typically in a predictable and often neutral way. The fluorine atom is an electron-withdrawing group, which can slightly increase the acidity of the terminal alkyne's proton. This can be beneficial for the deprotonation step in both Sonogashira and CuAAC catalytic cycles. For Sonogashira reactions where the aryl halide partner is being varied, electron-withdrawing groups on that partner generally accelerate the crucial oxidative addition step.[10] The fluorine itself is generally a robust substituent and is unlikely to interfere with the catalysis directly under standard conditions.
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving common experimental failures.
Problem: Low or No Product Conversion
Q1: My reaction is not starting or stalls at <10% conversion. What are the first things to check?
A1: Before adjusting catalyst loading, it is crucial to validate the fundamental reaction parameters. A common mistake is to immediately increase the catalyst amount when the root cause lies elsewhere.
The Causality: The active catalytic species, whether Pd(0) or Cu(I), are sensitive to their environment.[6][7] Oxygen can deactivate Pd(0) catalysts (leading to palladium black formation) and oxidize the essential Cu(I) to the inactive Cu(II) state in both Sonogashira and CuAAC reactions.[3][6] Impurities in reagents or solvents can act as catalyst poisons.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low conversion.
Self-Validating Protocol:
-
Run a Control: Set up a small-scale reaction using a previously validated, highly reliable substrate pair (e.g., phenylacetylene and iodobenzene for Sonogashira) with your current batch of catalysts, solvents, and base. If this control reaction also fails, the issue is almost certainly with one of the common reagents, not the specific substrates.
-
Degassing is Critical: For Sonogashira reactions, ensure your solvent is thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[6] Running the reaction under a positive pressure of an inert gas is essential.[6]
-
Catalyst Health: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and should be stored under an inert atmosphere.[6] A black precipitate ("palladium black") is a clear sign of catalyst decomposition.[6] Similarly, Cu(I) salts should be white or off-white; a significant green or blue tint indicates oxidation to Cu(II).
Q2: My reaction starts but stops prematurely (e.g., at 50% conversion). How should I approach optimizing the catalyst loading?
A2: A stalling reaction is often a classic sign of catalyst deactivation or insufficient catalyst to drive the reaction to completion.
The Causality: In each turnover, the catalyst has a small probability of entering an inactive state. Over the course of the reaction, the concentration of active catalyst diminishes. If the initial loading was borderline, it might not be sufficient to last for the entire reaction.
Optimization Strategies:
-
Incremental Increase: Double the catalyst loading in a subsequent experiment (e.g., from 1 mol% to 2 mol%) and monitor the conversion over time. If the reaction now proceeds to completion, the initial loading was simply too low.
-
Catalyst Addition Mid-Reaction: If you suspect deactivation, a useful technique is to add a second portion of the catalyst to the stalled reaction. Prepare a solution of the catalyst in a small amount of degassed solvent and add it via syringe. If the reaction restarts, this confirms a catalyst lifetime issue.
-
Ligand Modification (Sonogashira): The stability and activity of the palladium catalyst are highly dependent on its ligands.[2] If Pd(PPh₃)₄ is failing, switching to a more robust ligand system (e.g., using a more electron-rich or bulky phosphine ligand with a Pd(dba)₂ precursor) can dramatically improve catalyst lifetime and performance.
Problem: Significant Side Product Formation
Q1: I'm seeing a major byproduct that I suspect is the homocoupled diyne (Glaser coupling). Is my catalyst loading too high?
A1: Yes, this is a very likely cause.
The Causality: The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, catalyzed by copper salts in the presence of an oxidant (like air).[11][12][13] In a Sonogashira reaction, the copper co-catalyst is essential for the main cycle, but if its concentration is too high, or if oxygen is present, it can vigorously promote this unwanted side reaction.[6][8] The desired cross-coupling and the undesired homocoupling are competing pathways.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions | MDPI [mdpi.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Glaser coupling - Wikipedia [en.wikipedia.org]
- 13. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Dimerization of 1-Fluoro-4-prop-2-ynyl-benzene
Welcome to the technical support center for handling reactions with 1-fluoro-4-prop-2-ynyl-benzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the undesired dimerization of this terminal alkyne. Here, we provide in-depth, experience-based answers to common issues, focusing on the mechanistic rationale behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant formation of a 1,4-bis(4-fluorophenyl)buta-1,3-diyne byproduct is observed in my Sonogashira coupling reaction.
Q: I'm trying to couple this compound with an aryl halide using standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base), but I'm getting a substantial amount of the homocoupled dimer. What's causing this and how can I fix it?
A: This is a classic case of the Glaser coupling, an oxidative homocoupling of terminal alkynes that competes with the desired Sonogashira cross-coupling.[1][2] The presence of a copper(I) catalyst and oxygen is often the primary driver for this side reaction.[1][3] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation to facilitate the dimerization.[2][4]
Here’s a systematic approach to troubleshoot and minimize this unwanted side reaction:
1. Rigorous Exclusion of Oxygen: The Glaser coupling is an oxidative process, and dissolved oxygen in your solvents or a non-inert atmosphere can significantly promote it.[1][5]
-
Protocol:
-
Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).
-
Use Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.
-
Ensure your amine base is also degassed, as it can readily absorb oxygen.
-
2. Optimize Catalyst and Reagent Loading: Excessive copper can accelerate the homocoupling pathway.[6]
-
Recommendation:
-
Reduce the loading of your copper(I) source (e.g., CuI) to the minimum required for catalytic activity, typically in the range of 1-5 mol%.
-
Consider slow addition of the this compound to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling over dimerization.[7]
-
3. Lower the Reaction Temperature: Higher temperatures can sometimes favor the dimerization reaction.
-
Strategy: If your desired cross-coupling is efficient at a lower temperature, try running the reaction at room temperature or even 0 °C. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between the rate of the desired reaction and the suppression of the side reaction.[8]
4. Consider Copper-Free Sonogashira Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[3][9] Various copper-free Sonogashira protocols have been developed and are highly effective.[9][10]
-
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine).
-
Add degassed solvent (e.g., DMF, THF, or toluene).
-
Add this compound (1.1-1.2 eq.) to the stirred mixture.
-
Heat the reaction to the appropriate temperature (this may be higher than copper-catalyzed reactions) and monitor its progress.
-
Issue 2: My reaction is sluggish and still produces the dimer even under copper-free conditions.
Q: I've switched to a copper-free Sonogashira protocol, but the reaction is very slow, and I'm still observing some homocoupling. What could be the issue?
A: While copper is the primary culprit for Glaser coupling, homodimerization can still occur through a palladium-mediated pathway, especially if the desired cross-coupling is slow.[11] The sluggishness of your reaction could be due to several factors:
1. Inefficient Palladium Catalyst or Ligand: The choice of palladium catalyst and its ligands is crucial for an efficient copper-free reaction.
-
Troubleshooting Steps:
-
Ligand Choice: For challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can promote the rate-determining oxidative addition step.[12]
-
Catalyst Generation: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[3]
-
2. Inappropriate Base or Solvent: The base and solvent system plays a critical role in the catalytic cycle of copper-free Sonogashira reactions.[13]
-
Recommendations:
-
Base: A stronger or more suitable base might be required to facilitate the deprotonation of the alkyne. Consider screening bases like K₃PO₄, Cs₂CO₃, or bulky amines such as diisopropylamine (DIPA).[6]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate. If solubility is not an issue, try switching to a different solvent like DMF, dioxane, or toluene.[6]
-
3. Substrate Reactivity: The reactivity of your aryl halide partner is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[14]
-
Strategy: If you are using a less reactive aryl bromide or chloride, you may need to increase the reaction temperature or use a more active catalytic system.[6][12]
Issue 3: I need to perform a reaction where dimerization must be completely avoided. Is there a more robust strategy?
Q: For my specific application in a multi-step synthesis, any amount of dimer is problematic for purification. Is there a more definitive way to prevent dimerization from the outset?
A: Yes, the most effective strategy to completely prevent dimerization is to use a protecting group for the terminal alkyne.[1][7] This involves temporarily "capping" the acidic proton of the alkyne, rendering it unable to participate in the Glaser coupling. After the desired reaction is complete, the protecting group is removed.
1. Choosing a Suitable Protecting Group: The most common and effective protecting groups for terminal alkynes are silyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS).[7][15]
| Protecting Group | Key Features | Deprotection Conditions |
| Trimethylsilyl (TMS) | Less sterically hindered, easily removed. | Mildly basic (K₂CO₃ in MeOH) or with fluoride sources (TBAF in THF).[16] |
| Triisopropylsilyl (TIPS) | More sterically hindered, more robust. | Requires stronger conditions, typically a fluoride source like TBAF in THF.[16] |
2. Experimental Workflow: Protection-Coupling-Deprotection
Diagram: Workflow for Preventing Terminal Alkyne Dimerization
Caption: A three-step workflow to prevent alkyne dimerization.
-
Protocol: TMS Protection of this compound
-
Dissolve this compound in a dry, aprotic solvent like THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a base such as n-butyllithium or LDA dropwise, and stir for 30 minutes.
-
Add trimethylsilyl chloride (TMSCl) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product. Purify by column chromatography.
-
-
Subsequent Sonogashira Coupling:
-
Use the TMS-protected alkyne in your Sonogashira coupling reaction (either with or without copper). The TMS group will prevent homocoupling.
-
-
Protocol: TMS Deprotection
-
Dissolve the TMS-protected coupled product in a solvent like THF or methanol.
-
Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the final, deprotected product.
-
Diagram: Decision-Making Flowchart for Troubleshooting Dimerization
Caption: A logical guide for addressing alkyne dimerization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 16. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Purification of 1-Fluoro-4-prop-2-ynyl-benzene
Welcome to the technical support center for the purification of 1-Fluoro-4-prop-2-ynyl-benzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its structure, featuring a terminal alkyne and a fluorinated benzene ring, allows for a variety of chemical transformations. However, the synthesis of this compound, often via Sonogashira coupling or alkylation, can lead to a range of impurities that may interfere with subsequent reactions.[1][2][3][4][5] This guide provides detailed protocols and troubleshooting advice for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities largely depend on the synthetic route.
-
Sonogashira Coupling Route: If you are synthesizing via a Sonogashira coupling of a halo-fluorobenzene with a protected acetylene followed by deprotection, common impurities include:
-
Homocoupled alkyne (Glaser coupling product): This is a frequent side product, especially if oxygen is not rigorously excluded from the reaction.[2][3]
-
Starting materials: Unreacted 1-bromo-4-fluorobenzene (or other halo-fluorobenzene) and the alkyne starting material.
-
Catalyst residues: Palladium and copper catalyst residues may be present.
-
Solvent residues: High-boiling point solvents like DMF or amines used in the reaction.[3]
-
-
Alkylation Route: If you are using an alkylation reaction, for instance, reacting 4-fluorophenylacetylene with a propargyl halide, potential impurities include:
-
Starting materials: Unreacted 4-fluorophenylacetylene and the alkylating agent.
-
Over-alkylation products: Although less common with terminal alkynes, it's a possibility.
-
Base and solvent residues: Residual base (e.g., potassium carbonate) and solvent (e.g., DMF).[1]
-
Q2: My NMR spectrum shows signals that I cannot identify. What could they be?
A2: Unidentified signals can arise from several sources. Besides the common impurities listed in Q1, consider the possibility of:
-
Isomerization: The terminal alkyne could potentially isomerize to an internal alkyne or an allene under certain conditions, though this is less likely under standard workup conditions.[6][7]
-
Degradation: Depending on the workup and storage conditions, the compound might undergo degradation.
-
Solvent impurities: Trace amounts of solvents used in the reaction or purification can show up in the NMR. Always check the chemical shifts of common laboratory solvents.
Q3: What is the best general-purpose purification method for this compound?
A3: For most applications, flash column chromatography on silica gel is the most effective and versatile method for purifying this compound.[8][9] It allows for the separation of the desired product from both more polar and less polar impurities.
Q4: Can I purify this compound by distillation?
A4: While distillation is a viable purification method for liquids, it may not be the optimal choice for this compound for a few reasons. Firstly, terminal alkynes can be thermally sensitive. Secondly, if the boiling points of the impurities are close to that of the product, achieving high purity can be challenging. Vacuum distillation can be an option if the compound is sufficiently stable and the boiling point differences are significant.
Q5: Is recrystallization a suitable method for purifying this compound?
A5: this compound is a liquid at room temperature, so direct recrystallization is not possible.[1] However, if you have a solid derivative of the compound, recrystallization could be an excellent method for achieving high purity.[10][11][12][13][14]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Fractions containing the product are contaminated with impurities.
-
The product elutes as a broad band.
-
Multiple impurities co-elute with the product.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent System | The polarity of the eluent is not optimized for separating the target compound from its impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.[8] |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased. |
| Improper Column Packing | The silica gel is not packed uniformly, leading to channeling and poor separation. | Use the slurry method to pack the column, ensuring there are no air bubbles or cracks in the silica bed.[8][15] |
| Sample Loading Technique | The sample was not loaded in a concentrated band at the top of the column. | Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully apply it to the top of the silica gel.[8][15] Alternatively, use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column. |
Issue 2: Product Degradation on Silica Gel
Symptoms:
-
Low recovery of the product after column chromatography.
-
Appearance of new, more polar spots on the TLC of the collected fractions.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can cause degradation of sensitive compounds, including some alkynes. | Use deactivated silica gel. This can be prepared by adding a small percentage of a base like triethylamine (e.g., 1%) to the eluent. Alternatively, use neutral alumina as the stationary phase. |
| Prolonged Contact Time | The compound remains on the column for an extended period, increasing the chance of degradation. | Increase the flow rate of the eluent. However, be mindful that an excessively high flow rate can compromise separation. Finding the right balance is key. |
Issue 3: Persistent Impurities After Purification
Symptoms:
-
NMR or GC-MS analysis shows the presence of impurities even after careful column chromatography.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Co-eluting Impurities | An impurity has a very similar polarity to the product, making separation by standard chromatography difficult. | Consider a different chromatographic technique. High-Performance Liquid Chromatography (HPLC), particularly with a different stationary phase (e.g., a fluorinated column), may provide better separation.[16] Alternatively, a different solvent system for flash chromatography might resolve the issue. |
| Thermally Labile Impurities | The impurity might be generated during the workup or analysis (e.g., in a hot GC injector). | Use "cooler" analytical techniques like NMR or LC-MS to confirm the presence of the impurity. If the impurity is indeed present, a chemical quench or a different workup procedure might be necessary before chromatography. |
Experimental Protocols
Protocol 1: Purity Assessment by Analytical Techniques
A multi-faceted approach is essential for accurately determining the purity of your synthesized this compound.[17][18]
-
Thin Layer Chromatography (TLC):
-
Purpose: Rapidly assess the complexity of the crude mixture and optimize the solvent system for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light (254 nm). The product should appear as a dark spot.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Confirm the structure of the product and identify and quantify impurities.
-
Procedure:
-
Dissolve 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct, non-overlapping signal.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: Determine the purity of the sample and identify volatile impurities by their mass-to-charge ratio.
-
Procedure:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate).
-
Inject the solution into the GC-MS.
-
The resulting chromatogram will show peaks corresponding to the different components of the sample, and the mass spectrometer will provide their mass spectra.
-
-
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Sand
-
Collection tubes
-
-
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of hexane.
-
Carefully apply the solution to the top of the column.
-
-
Elution:
-
Begin eluting with pure hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 95:5). The optimal gradient will be determined by prior TLC analysis.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Visualizations
Workflow for Troubleshooting Purification
Caption: A logical workflow for the purification and troubleshooting of this compound.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rubingroup.org [rubingroup.org]
- 12. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. env.go.jp [env.go.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Scaling up the synthesis of 1-Fluoro-4-prop-2-ynyl-benzene
An Application Scientist's Guide to Scaling the Synthesis of 1-Fluoro-4-prop-2-ynyl-benzene
Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that scaling up a synthesis from a research paper to a preparative scale introduces unique challenges. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice for the synthesis of this compound, a valuable building block in medicinal chemistry and material science.[1]
The most robust and widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction.[2][3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and typically co-catalyzed by copper.[4] Our guide will focus exclusively on troubleshooting this critical reaction.
Troubleshooting Guide: The Sonogashira Coupling Approach
This section addresses the most common issues encountered during the Sonogashira synthesis of this compound from 1-fluoro-4-iodobenzene and a suitable propyne source.
Core Issue 1: Low to No Product Yield
Question: My reaction has run overnight, but TLC/LC-MS analysis shows only starting material. What are the primary causes and how can I fix this?
Answer: A complete lack of conversion points to a fundamental failure in one of the catalytic cycles or with the reagents themselves. A systematic check is required.[5]
-
Catalyst Inactivity: The palladium(0) species is the heart of the catalytic cycle. Its failure is a common problem.
-
Palladium(0) Source: Pd(PPh₃)₄ is a common Pd(0) source but is sensitive to air and moisture.[5] If the reagent is old or has been improperly stored, it may be inactive.
-
Troubleshooting Steps:
-
Always use a fresh, reputable source for your palladium catalyst.
-
If using a Pd(II) precatalyst, ensure your amine base is pure and not protonated (i.e., not an amine salt).
-
Consider adding a small amount of a reducing agent if catalyst activation is suspected to be the issue, though this is not standard in a well-running Sonogashira.
-
-
-
Reagent Quality and Purity:
-
Aryl Halide: The reactivity order for the aryl halide is I > OTf > Br >> Cl.[5][6] For this synthesis, 1-fluoro-4-iodobenzene is the ideal starting material due to its high reactivity, allowing for mild reaction conditions.[7] If you are attempting this with 1-bromo-4-fluorobenzene, the reaction will require more forcing conditions (higher temperature, stronger base, or more specialized ligands).[5][8]
-
Alkyne Source: If using propyne gas, ensure a consistent and measured delivery. For easier handling on a lab scale, trimethylsilylacetylene (TMSA) followed by in-situ deprotection or using propargyl alcohol are common strategies. Ensure the alkyne is pure and free from polymer contaminants.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. If your CuI is green or brown instead of off-white/tan, it has likely oxidized to Cu(II) and will be ineffective. Use a fresh bottle.[5]
-
-
Reaction Environment:
-
Oxygen Contamination: The Pd(0) catalyst is readily oxidized and deactivated by oxygen. Furthermore, oxygen promotes the highly undesirable Glaser homocoupling of the alkyne.[3][5]
-
Troubleshooting Steps:
-
Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Thoroughly degas your solvent(s) and amine base before use. The freeze-pump-thaw method is highly effective for this.[9]
-
-
Core Issue 2: Formation of a Black Precipitate (Palladium Black)
Question: Soon after adding my reagents, the solution turned black and a precipitate formed. What is this and is my reaction salvageable?
Answer: The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[5] Its formation signals the irreversible decomposition of your molecular catalyst. The reaction is likely not salvageable and requires a restart.
-
Causality:
-
Solvent Choice: Certain solvents can promote the formation of palladium black. Anecdotally, THF has been reported to be more prone to this issue in some systems.[5][10]
-
Impurities: Impurities in starting materials or the solvent can poison the ligands, causing the palladium center to be exposed and aggregate.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition, especially for less stable catalyst systems. For a reactive substrate like 1-fluoro-4-iodobenzene, the reaction should proceed efficiently at room temperature or with gentle heating (40-50 °C).[3][11]
-
-
Preventative Measures:
-
Use High-Purity Reagents: Filter your amine base through a small plug of alumina to remove impurities. Use anhydrous, high-purity solvents.
-
Choose a Robust Solvent: Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent, which can sometimes lead to cleaner reactions.[3] Alternatively, DMF is a common choice that effectively dissolves the catalyst components.[12]
-
Optimize Temperature: Start the reaction at room temperature. Only apply heat if the reaction is sluggish, and do so cautiously.
-
Core Issue 3: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: My main product is present, but I have a major byproduct that corresponds to the dimer of my alkyne. How can I suppress this?
Answer: This is a classic side reaction in Sonogashira chemistry known as Glaser or Hay coupling.[13][14] It is an oxidative dimerization of the terminal alkyne, and its presence is almost always linked to the copper co-catalyst and the presence of oxygen.[3][5]
-
Mechanism Insight: The copper(I) acetylide intermediate, which is crucial for the main reaction, can be oxidized to copper(II) by oxygen. This species then promotes the dimerization of the acetylide.
-
Suppression Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your flask is free of air and that all reagents and solvents have been scrupulously degassed.
-
Minimize Copper Loading: Use the minimum effective amount of CuI (typically 1-5 mol%).
-
Switch to Copper-Free Conditions: This is the most definitive solution. Copper-free Sonogashira protocols have been developed to eliminate homocoupling.[5] These reactions may require a different palladium precatalyst, specialized ligands (e.g., bulky, electron-rich phosphines), or a stronger base to facilitate the direct formation of the palladium acetylide.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for this specific synthesis? For coupling 1-fluoro-4-iodobenzene, a standard and reliable system is PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (3-10 mol%) in a solvent like DMF or THF with triethylamine (2-3 equivalents) as the base.[15] The reaction should proceed smoothly at room temperature.
Q2: Can I use 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene instead of the iodo- starting material? Yes, but it is significantly more challenging. The oxidative addition step is the rate-limiting step for less reactive halides.[8] To use the bromide, you will likely need to increase the temperature (e.g., 60-100 °C) and may require a more active catalyst system, such as one using a bulky, electron-rich phosphine ligand like P(t-Bu)₃.[7] The chloride is generally not reactive enough for standard Sonogashira conditions.[5]
Q3: How do I choose the best base? The base must be strong enough to deprotonate the terminal alkyne to form the acetylide.[2] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[5] For less acidic alkynes or copper-free conditions, a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ might be necessary.[3][16] The base must be dry and free of ammonium salts.
Q4: My purification by column chromatography is difficult. Any tips? Separating the non-polar product from non-polar starting materials and byproducts can be challenging.
-
Work-up: After the reaction, a common work-up involves quenching with aqueous ammonium chloride, which helps to complex copper salts, followed by extraction.[6] Filtering the crude reaction mixture through a plug of celite before extraction can remove palladium black and other solids.[9]
-
Chromatography: Use a low-polarity eluent system (e.g., hexane/ethyl acetate or petroleum ether/dichloromethane). A high-resolution silica gel and a long column can improve separation. If the product is crystalline, recrystallization can be a powerful final purification step.
Data & Protocols
Table 1: Troubleshooting Reaction Conditions
| Observation | Probable Cause | Recommended Action |
| No reaction | Inactive catalyst, poor quality reagents, O₂ present | Use fresh Pd/Cu catalysts, ensure halide is iodide, rigorously degas solvents.[5] |
| Black Precipitate | Catalyst decomposition | Use high-purity reagents, optimize solvent and temperature.[5][10] |
| Sluggish Reaction | Low reactivity of aryl halide (e.g., bromide) | Increase temperature, use a more active ligand system (e.g., bulky phosphines).[7] |
| Major Alkyne Dimer | O₂-mediated Glaser coupling | Rigorously exclude air; consider switching to a copper-free protocol.[14] |
Experimental Workflow Diagram
Caption: Standard workflow for Sonogashira synthesis.
Troubleshooting Decision Tree: Low Yield
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. mdpi.com [mdpi.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Managing Exothermic Reactions of 1-Fluoro-4-prop-2-ynyl-benzene
Last Updated: January 6, 2026
Introduction: Understanding the Reagent
Welcome to the technical support center for 1-Fluoro-4-prop-2-ynyl-benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. This compound is an organic compound featuring a benzene ring substituted with both a fluorine atom and a terminal alkyne (prop-2-ynyl) group.[1] While these features make it valuable for reactions like Sonogashira couplings, click chemistry, and the synthesis of complex molecules, the high reactivity of the terminal alkyne group presents significant thermal hazards.[1][2]
Strongly exothermic reactions can lead to a dangerous, self-accelerating process known as thermal runaway, where the rate of heat generation exponentially outpaces the cooling system's capacity.[3][4] This can result in violent boiling, over-pressurization, and vessel failure, posing a severe risk to personnel and infrastructure.[4] This document provides a structured, question-and-answer-based guide to proactively manage these risks and troubleshoot issues that may arise during your experiments.
Section 1: Foundational Safety & Reactivity FAQs
This section addresses the most common preliminary questions regarding the inherent hazards of this compound.
Q1: What makes this compound potentially hazardous?
A1: The primary hazard stems from the terminal alkyne (-C≡CH) group. Terminal alkynes are characterized by sp-hybridized carbon atoms and possess high electron density, making them exceptionally reactive.[2] This reactivity can lead to several highly exothermic and potentially uncontrollable side reactions, including:
-
Decomposition: At elevated temperatures or in the presence of certain impurities, the molecule can decompose, rapidly releasing energy and gaseous byproducts.
-
Uncontrolled Polymerization/Oligomerization: The alkyne can react with itself, especially in concentrated form or at high temperatures, leading to a rapid release of heat.
-
Glaser Coupling: In the presence of a copper(I) catalyst and an oxidant (like air), terminal alkynes can undergo oxidative homocoupling. This is a common and highly exothermic side reaction in Sonogashira couplings if reaction conditions are not strictly controlled.[5]
Q2: Are Sonogashira coupling reactions with this compound a particular concern?
A2: Yes. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[6] However, it employs catalysts (palladium and copper) and basic conditions that can also promote hazardous side reactions.[5][6] The copper(I) co-catalyst, essential for the main reaction, can also catalyze the highly exothermic Glaser homocoupling of the alkyne, a frequent cause of thermal events.[5] Therefore, precise control over catalyst loading, temperature, and exclusion of oxygen is critical.
Q3: What are the early warning signs of a developing thermal runaway?
A3: Vigilance is key. The earliest indicators that a reaction is deviating from a controlled state include:
-
Accelerating Temperature Rise: The temperature increases faster than expected or continues to rise even after external heating is removed or cooling is applied. An approximate rule of thumb is that the reaction rate, and thus heat generation, can double with every 10°C rise in temperature.[4]
-
Pressure Increase: A sudden or steady rise in reactor pressure indicates gas generation from decomposition or the solvent reaching its boiling point.
-
Visible Changes: Unexpected color changes (e.g., rapid darkening or tar formation), sudden precipitation, or vigorous gas evolution are all critical signs.
-
Cooling System Overload: The cooling system is running at maximum capacity but is unable to lower or maintain the reaction temperature.
Section 2: Proactive Hazard Management & Safe Scale-Up
Preventing a thermal event is always preferable to reacting to one. This section provides guidance on assessing thermal risk before and during scale-up.
Q1: How can I quantitatively assess the thermal risk of my reaction before performing it at scale?
A1: A thorough process safety study at the laboratory scale is essential to identify conditions that could lead to a thermal runaway.[7] Reaction calorimetry is the primary tool for this assessment. It measures the heat evolved during the reaction in real-time, allowing for the determination of critical safety parameters.
Experimental Protocol: Reaction Calorimetry Screening
-
Setup: Use a reaction calorimeter (e.g., RC1, EasyMax HFCal) equipped with a temperature probe, overhead stirrer, and a dosing pump for controlled reagent addition.
-
Calibration: Perform a solvent heat capacity calibration to ensure accurate heat flow measurements.
-
Execution: Run the reaction at the intended laboratory scale (e.g., 50-100 mL). Add this compound or another key reagent semi-batch wise (i.e., via controlled dosing) to mimic the proposed scaled-up process.
-
Data Acquisition: Continuously record the reaction temperature, jacket temperature, and heat flow throughout the addition and a subsequent holding period.
-
Analysis: From the heat flow curve, determine the key parameters summarized in the table below.
Table 1: Key Thermal Hazard Parameters from Reaction Calorimetry
| Parameter | Description | Safety Implication |
|---|---|---|
| Heat of Reaction (ΔHr) | The total amount of energy released by the desired reaction. | A high value indicates a large amount of energy that must be managed by the cooling system. |
| Heat Accumulation | The amount of unreacted reagent in the reactor at any given time. | High accumulation poses a significant hazard; a cooling failure would cause this material to react quickly, releasing a large amount of energy adiabatically.[7] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling were lost and the accumulated energy was released instantly.[7] | If the final temperature (Tprocess + ΔTad) approaches the solvent boiling point or the onset temperature of a decomposition reaction, the process is high-risk. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture would reach following a cooling failure at the point of maximum accumulation.[7] | The MTSR must be well below the temperature at which any secondary, more dangerous decomposition reactions begin. |
Q2: My reaction is well-behaved at 1g scale. What are the critical considerations for scaling up to 100g?
A2: Direct, linear scale-up is a common and dangerous mistake. The ability to remove heat does not scale at the same rate as the ability to generate it. Heat generation is proportional to the reactor volume (a cubic function, r³), while heat removal is proportional to the surface area of the reactor (a square function, r²).[4] This means that as you scale up, your ability to cool the reaction diminishes relative to its potential for heat generation.
Workflow for Safe Scale-Up
Caption: Logical workflow for assessing thermal safety during reaction scale-up.
Key Scale-Up Strategies:
-
Switch to Semi-Batch Addition: Never add all reagents at once ("batch mode") at scale. A controlled, slow addition of this compound ensures that the rate of heat generation never exceeds the cooling capacity. The addition rate should be directly tied to the observed heat flow from your calorimetry study.
-
Ensure Adequate Cooling: Verify that the larger reactor's cooling system is sufficient to handle the total heat output of the reaction, with a significant safety margin (typically >30%).
-
Dilution: Increasing the solvent volume can act as a thermal sink, though this may impact reaction kinetics and downstream processing.
Section 3: Troubleshooting Guide: Real-Time Incident Response
This section provides direct, actionable advice for managing an active or suspected exothermic event.
Issue: My reaction temperature is rising uncontrollably and is not responding to jacket cooling.
This is the primary indicator of a thermal runaway. Time is critical. Execute the following emergency protocol immediately.
Emergency Response Workflow for Thermal Runaway
Caption: Step-by-step emergency response plan for a suspected thermal runaway.
Protocol: Emergency Reaction Quenching
A quench should only be performed if you have a pre-planned, validated quenching agent and procedure. The goal is to rapidly stop the chemical reaction.
-
Prerequisites: Your emergency quench procedure must be developed before you run the reaction. The quenching agent must be tested on a small scale to ensure it does not produce a more violent exotherm or undesirable byproducts.
-
Choosing a Quencher:
-
For stopping catalytic reactions (e.g., Sonogashira), a solution of a strong ligand or oxidizing agent that deactivates the palladium/copper catalyst may be effective.
-
For general runaway, a cold, inert solvent with a high heat capacity can provide dilution and thermal mass.
-
A mild reducing agent could be used if an oxidation process is suspected, but this must be carefully validated.
-
-
Execution:
-
If the reactor setup allows, add the pre-chilled quenching solution via an addition funnel or pump as rapidly as is safe.
-
If direct addition is not possible, prepare to dump the reaction mixture into a larger vessel containing the quenching agent. This is a last resort and carries significant risk.[4]
-
NEVER add water to a hot, concentrated organic reaction, as it can boil instantly and cause a violent eruption of the reactor contents.
-
Issue: My reaction has produced a large amount of dark, insoluble tar.
This indicates significant side reactions, likely due to localized overheating or incorrect stoichiometry. While not immediately as dangerous as a runaway, it signals a poorly controlled process.
-
Potential Cause: Hot spots in the reactor due to poor stirring, overly rapid reagent addition, or an excessively high reaction temperature. For Sonogashira reactions, this could be extensive Glaser coupling.
-
Suggested Solution:
-
Review the Process: Re-evaluate your reaction temperature. Consider running the reaction at a lower temperature for a longer period.
-
Improve Agitation: Ensure the stirrer speed is sufficient to maintain a homogenous mixture and efficiently transfer heat to the reactor walls.
-
Optimize Addition Rate: Slow the rate of reagent addition to prevent localized high concentrations of reactive species.
-
Degas Thoroughly: For Sonogashira reactions, ensure the reaction mixture is rigorously degassed to remove oxygen, which promotes the undesired homocoupling side reaction.
-
Section 4: General Handling and Storage
Proper handling outside of the reaction vessel is crucial for safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and sources of ignition.[9] Avoid storing near oxidizing agents or bases.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Handle in a chemical fume hood.[10] Take measures to prevent the buildup of electrostatic charge.[10]
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. cedrec.com [cedrec.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: 1-Fluoro-4-prop-2-ynyl-benzene Reaction Condition Optimization
Welcome to the technical support center for 1-fluoro-4-prop-2-ynyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile building block in organic synthesis.[1] Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reaction conditions effectively.
I. Compound Overview and Key Reactive Sites
This compound is a valuable bifunctional molecule featuring a terminal alkyne and an aryl fluoride.[1] This unique combination allows for a variety of transformations, making it a popular intermediate in the synthesis of complex organic molecules, materials, and pharmaceuticals.[1] Understanding the reactivity of both the propargyl group and the fluorinated benzene ring is crucial for successful reaction design and optimization.
Caption: Key reactive sites of this compound and common transformations.
II. Troubleshooting Common Reactions
This section addresses specific issues you might encounter during common synthetic transformations involving this compound.
A. Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[2][3]
FAQ 1: My Sonogashira coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to a slow or incomplete Sonogashira reaction. A systematic approach to troubleshooting is essential.
1. Catalyst System Inactivity:
-
Palladium Catalyst: The choice of palladium source and ligand is critical. For aryl fluorides, which are generally less reactive than other aryl halides, a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step.[2][4] Consider switching from common catalysts like Pd(PPh₃)₄ to more active pre-catalysts or ligand systems.
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6][7][8] If you are observing significant homocoupling, switching to a copper-free protocol is advisable.
-
Catalyst Degradation: Palladium catalysts can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are anhydrous and degassed.[4]
2. Inadequate Base:
-
The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[3] Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[7][8] If the reaction is slow, a stronger inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF may be more effective.[4]
3. Solvent Effects:
-
The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, THF, or acetonitrile are generally good choices. For sensitive substrates, toluene can also be effective.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting a failing Sonogashira coupling reaction.
Table 1: Recommended Starting Conditions for Sonogashira Coupling of this compound
| Parameter | Condition A (Standard) | Condition B (For less reactive partners) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%) |
| Copper Co-catalyst | CuI (3-10 mol%) | None (Copper-free) |
| Base | Triethylamine (2-3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | THF or DMF (degassed) | Toluene or Dioxane (degassed) |
| Temperature | Room Temperature to 60 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
B. Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
The terminal alkyne of this compound is an excellent substrate for "click" chemistry, particularly the CuAAC reaction to form a 1,2,3-triazole ring.[9][10][11]
FAQ 2: My CuAAC reaction is giving low yields and I'm observing side products. What's going wrong?
Answer:
While CuAAC is generally a robust reaction, several factors can lead to suboptimal results.
1. Copper(I) Source and Stability:
-
The active catalyst is Cu(I).[12] It is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[13] Ensure the reducing agent is fresh and used in slight excess.
-
Cu(I) can be unstable and disproportionate or be oxidized. The use of a stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), is highly recommended to protect the Cu(I) and accelerate the reaction.[13]
2. pH of the Reaction Medium:
-
The optimal pH for CuAAC is typically between 4 and 12.[12] If the reaction medium is too acidic, the azide partner can be protonated, reducing its nucleophilicity.
3. Purity of Reagents:
-
Ensure your azide partner is pure. Impurities can chelate the copper catalyst and inhibit the reaction.
-
The alkyne itself, this compound, should be of high purity.
Experimental Protocol: A General Procedure for CuAAC
-
In a reaction vessel, dissolve the azide (1.0 equiv) and this compound (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 equiv).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
C. Reactions at the Aryl Fluoride Position
The C-F bond in this compound is generally unreactive but can participate in cross-coupling reactions under specific conditions.[4]
FAQ 3: I am attempting a Suzuki or Buchwald-Hartwig amination at the fluoride position, but the reaction is not proceeding. How can I activate this C-F bond?
Answer:
Activating an aryl fluoride for cross-coupling is challenging due to the high strength of the C-F bond. However, it is achievable with the right catalytic system.
1. Suzuki Coupling:
-
Palladium Catalysis: While challenging, Pd-catalyzed Suzuki couplings of electron-deficient aryl fluorides have been reported.[4] This typically requires highly active catalysts, often with bulky, electron-rich phosphine ligands, and elevated temperatures.
-
Nickel Catalysis: Nickel catalysts are generally more effective for the cross-coupling of aryl fluorides.[14][15] The use of a Ni(0) source, such as Ni(COD)₂, in combination with a suitable ligand (e.g., PCy₃) can facilitate the reaction.[14] The addition of a Lewis acid co-catalyst, such as ZrF₄ or TiF₄, can further promote the difficult C-F bond activation.[14][15]
2. Buchwald-Hartwig Amination:
-
Similar to Suzuki coupling, Buchwald-Hartwig amination of aryl fluorides requires a highly active palladium catalyst system.[16][17][18] The use of specialized, bulky biarylphosphine ligands (e.g., Josiphos, Buchwald's ligands) is often necessary.[16]
-
Strong bases, such as sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu), are typically required.
Table 2: General Conditions for Aryl Fluoride Cross-Coupling
| Reaction | Catalyst System | Base | Solvent | Temperature |
| Suzuki Coupling | Ni(COD)₂ (5-10 mol%), PCy₃ (10-20 mol%), ZrF₄ (1.5 equiv) | CsF (2 equiv) | Toluene | 120 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4 mol%), Josiphos ligand (4-8 mol%) | NaHMDS (1.5 equiv) | Dioxane | 100-120 °C |
Important Note: When performing reactions at the aryl fluoride position, protection of the terminal alkyne may be necessary to prevent undesired side reactions, especially under basic conditions or in the presence of nucleophiles. A common protecting group for terminal alkynes is the trimethylsilyl (TMS) group.
III. Purification and Characterization
FAQ 4: I am having difficulty purifying my product. What are some common impurities and how can I remove them?
Answer:
Common impurities depend on the reaction performed.
-
Sonogashira Coupling: Unreacted starting materials, homocoupled alkyne (Glaser product), and catalyst residues.
-
CuAAC: Unreacted starting materials, copper salts.
-
Aryl Fluoride Coupling: Unreacted starting materials, homocoupled boronic acid/ester (in Suzuki), and catalyst residues.
Purification Strategies:
-
Aqueous Workup: A thorough aqueous wash can remove water-soluble impurities like inorganic salts and some catalyst residues.
-
Column Chromatography: This is the most common method for purifying organic compounds. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Filtration through a plug of silica: For removing baseline impurities and some catalyst residues, a quick filtration through a short plug of silica gel can be sufficient.
IV. Safety Considerations
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Palladium and nickel catalysts can be toxic and flammable. Handle with care under an inert atmosphere.
-
Bases: Strong bases like NaHMDS and LiOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
This technical support guide provides a starting point for troubleshooting and optimizing reactions with this compound. Successful organic synthesis often requires careful experimentation and a systematic approach to problem-solving.
V. References
-
Smolecule. (2023, August 15). Buy this compound | 70090-68-5. --INVALID-LINK--
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 131(36), 12892–12893. --INVALID-LINK--
-
Schafer, A. G., Woss, J. L., & Sanford, M. S. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Organic Letters, 13(23), 6264–6267. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. --INVALID-LINK--
-
Schafer, A. G., Woss, J. L., & Sanford, M. S. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. --INVALID-LINK--
-
Schlatter, A. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. --INVALID-LINK--
-
Schlatter, A., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. --INVALID-LINK--
-
RSC Publishing. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. --INVALID-LINK--
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. --INVALID-LINK--
-
NIH. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. --INVALID-LINK--
-
NIH. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 10.8: Alkynes. --INVALID-LINK--
-
MSU chemistry. (n.d.). Alkyne Reactivity. --INVALID-LINK--
-
University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. --INVALID-LINK--
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. --INVALID-LINK--
-
ScienceDirect. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). 1-Fluoro-4-(prop-1-en-2-yl)benzene 98%. --INVALID-LINK--
-
Wikipedia. (n.d.). Click chemistry. --INVALID-LINK--
-
Wiley Online Library. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--
-
NIH. (n.d.). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-fluoro-4-(prop-2-yn-1-yl)benzene. --INVALID-LINK--
-
PubChem. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. --INVALID-LINK--
-
NIH. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. --INVALID-LINK--
-
ChemScene. (n.d.). 1-Fluoro-4-(prop-2-yn-1-yl)benzene. --INVALID-LINK--
-
NIH. (n.d.). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview. --INVALID-LINK--
-
PubChem. (n.d.). 1-fluoro-4-[(E)-1-nitroprop-1-en-2-yl]benzene. --INVALID-LINK--
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 点击化学试剂概述 [sigmaaldrich.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions of 1-Fluoro-4-prop-2-ynyl-benzene
Welcome to the technical support resource for researchers utilizing 1-Fluoro-4-prop-2-ynyl-benzene in catalytic reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a common and critical challenge: catalyst poisoning. As a terminal alkyne, this compound is a valuable building block, most frequently employed in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The success of these transformations hinges on the activity and stability of the catalyst, which can be severely compromised by various chemical species, leading to failed or low-yielding experiments.
This document moves beyond simple procedural lists to explain the underlying chemical principles of catalyst deactivation. By understanding the "why" behind catalyst poisoning, you will be better equipped to diagnose issues, implement effective solutions, and design more robust reaction protocols.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental failures in a question-and-answer format, providing probable causes related to catalyst poisoning and actionable, step-by-step solutions.
Q1: My Sonogashira reaction with this compound fails to start or shows very low conversion, even after several hours. What's the likely cause?
A1: The most probable cause for a reaction failing to initiate is the presence of a potent catalyst poison in one of the reagents or the reaction system, or the use of an insufficiently active catalyst for the specific substrates.
Expert Analysis & Causality: Palladium catalysts, central to reactions like the Sonogashira coupling, operate through a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Potent poisons interrupt this cycle by irreversibly binding to the palladium center, rendering it inactive. This binding is often stronger than the binding of the intended reactants. Common poisons include compounds containing sulfur, certain nitrogen-containing heterocycles, and other strongly coordinating species.[1][2] If the oxidative addition step itself is too slow (common with less reactive aryl halides like chlorides), it can also manifest as a failed reaction, though this is an issue of reactivity rather than poisoning.[3]
Troubleshooting Protocol:
-
Isolate the Source of Poisoning:
-
Run Control Reactions: Set up small-scale analytical reactions to test each component.
-
Control A (Baseline): Use a trusted, high-purity aryl halide and alkyne that have worked previously with your catalyst system. This validates the catalyst, solvent, and base.
-
Control B: Use your new batch of this compound with the trusted aryl halide.
-
Control C: Use your new aryl halide with the trusted alkyne.
-
-
Interpretation: If Control B fails while A and C work, your alkyne starting material is the likely source of the poison. If C fails, the aryl halide is implicated. If all fail, suspect the solvent, base, or the catalyst itself.
-
-
Mitigation Strategy: Reagent Purification & System Integrity:
-
Purify the Suspected Reagent: If the alkyne or aryl halide is suspect, purification is necessary. Standard methods include recrystallization, column chromatography, or distillation. For suspected sulfur impurities, passing a solution of the reagent through a small plug of activated carbon or basic alumina can be effective.
-
Ensure Solvent and Base Purity: Use high-purity, degassed solvents. Amines used as bases (e.g., triethylamine, diisopropylamine) can degrade over time to form species that may inhibit the catalyst. Use freshly distilled or newly opened bottles of high-purity amines.
-
Verify Atmosphere Integrity: Oxygen can promote the homocoupling of the alkyne (Glaser coupling), which consumes the starting material and can complicate the reaction.[4][5] Ensure your system is truly inert by employing robust degassing techniques.
-
Experimental Protocol: Rigorous Solvent Degassing
-
Select a suitable flask equipped with a magnetic stir bar and a sidearm with a stopcock.
-
Add the solvent to the flask (do not fill more than 2/3 full).
-
Attach the flask to a vacuum/inert gas manifold.
-
Freeze-Pump-Thaw Cycle (Recommended for highest purity):
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the flask to the high vacuum line for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbling out of the liquid.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with high-purity argon or nitrogen.
-
Q2: The reaction begins and appears to proceed, but it stalls prematurely, and I observe a black precipitate forming (Palladium black).
A2: This is a classic symptom of catalyst decomposition, where the soluble, active Pd(0) species agglomerates into inactive, insoluble palladium metal (Pd black).[6] This indicates that the ligands are not adequately stabilizing the catalytic species throughout the reaction.
Expert Analysis & Causality: The active Pd(0) species in the catalytic cycle is coordinatively unsaturated and highly reactive. Its stability is provided by the supporting ligands (e.g., phosphines). If the reaction temperature is too high, the concentration of catalyst is excessive, or the ligand is not robust enough, the Pd(0) intermediates can dissociate from their ligands and collide, forming metallic clusters that precipitate from the solution.[7] This process is irreversible and removes the catalyst from the reaction cycle. Certain impurities can also accelerate this decomposition.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: High temperatures can accelerate ligand dissociation. Attempt the reaction at a lower temperature (e.g., start at room temperature and gently warm only if necessary). For challenging substrates like aryl bromides or chlorides, a higher temperature might be unavoidable, which makes ligand choice critical.[8]
-
Evaluate Ligand Choice:
-
Simple ligands like triphenylphosphine (PPh₃) may not be sufficient to stabilize the catalyst under demanding conditions.
-
Switch to a more robust ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are designed to create a sterically protective pocket around the palladium center, preventing agglomeration and enhancing catalytic activity.[9][10]
-
-
Check Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote bimolecular decomposition pathways. Ensure you are using an appropriate loading, typically 0.5–5 mol % for palladium.[11]
-
Ensure Proper Mixing: In heterogeneous mixtures, poor stirring can create localized "hot spots" of high concentration, which can promote decomposition. Ensure vigorous and efficient stirring.
Diagram: Catalyst Deactivation Pathways
The following diagram illustrates the Sonogashira catalytic cycle and highlights key points where catalyst poisoning and deactivation occur.
Caption: Sonogashira cycle showing interception by poisons and decomposition.
Q3: My reaction is clean, but I get a large amount of a side product identified as the homocoupled dimer of this compound.
A3: This side reaction, known as Glaser coupling, is a well-known issue in Sonogashira reactions and is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically molecular oxygen.[4][5]
Expert Analysis & Causality: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne and base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[4] However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization to form a 1,3-diyne (the Glaser product), regenerating Cu(0) which is then re-oxidized. If the main palladium-catalyzed cross-coupling is slow, this side reaction can become dominant.
Troubleshooting Protocol:
-
Eliminate Oxygen: This is the most critical step. Use the rigorous freeze-pump-thaw degassing protocol described in A1 for your solvent. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding reagents, and maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Reagent Addition Order: A common technique is to add the copper catalyst last, just before heating, to minimize its exposure time under potentially non-ideal conditions.
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols have been developed for this reason.[12] They typically require a stronger organic base (e.g., Cs₂CO₃, K₂CO₃) or a different solvent system but completely avoid the Glaser coupling pathway.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for common reaction failures.
Frequently Asked Questions (FAQs)
Q: What are the most common chemical classes of catalyst poisons I should be aware of? A: The most notorious poisons for palladium catalysts are sulfur and phosphorus compounds (beyond the intended phosphine ligand), strongly coordinating nitrogen compounds, and cyanides.[1]
-
Sulfur: Thiols, sulfides, and even elemental sulfur can be present in reagents from their synthesis. They bind very strongly and irreversibly to palladium.[2][13]
-
Nitrogen: While amine bases are required, certain N-heterocycles (like pyridine or quinoline) can coordinate to the palladium center and inhibit catalysis.[1][14] This is why quinoline is used as an intentional poison to deactivate palladium catalysts in Lindlar hydrogenations.[15]
-
Phosphorus: Excess phosphine ligand is often not detrimental, but phosphites or other phosphorus-containing impurities can be. Degradation of the phosphine ligand itself can also lead to catalyst deactivation.[6][7]
Q: How can I test my this compound for potential poisons? A: Standard analytical methods are your first line of defense. High-resolution ¹H and ¹³C NMR can reveal organic impurities. For specific poison detection, GC-MS is powerful, especially with selective detectors for sulfur (SCD) or nitrogen (NPD) if available. A simple, practical test is to run a small, fast, and reliable coupling reaction (a "spot test") with your new batch of alkyne and a trusted catalyst system. Any significant drop in performance compared to a high-purity standard indicates a problem.
Q: Is it possible to regenerate a catalyst that has been poisoned? A: On an industrial scale, regeneration processes involving high-temperature treatments or chemical washes are sometimes employed.[16][17] However, for laboratory-scale organic synthesis, attempting to regenerate a poisoned catalyst is rarely practical or economical. The amount of catalyst used is small, and the regeneration procedures can be complex and may not fully restore activity. The most reliable and time-efficient solution is to discard the poisoned reaction and start again with purified reagents and a fresh charge of catalyst.
Q: When should I choose copper-free Sonogashira conditions from the start? A: You should strongly consider copper-free conditions when:
-
Your alkyne is particularly prone to homocoupling.
-
Your substrates or desired product are sensitive to copper salts.
-
You are working in a pharmaceutical context where minimizing residual copper contamination is critical.[4]
-
Previous attempts under standard conditions have consistently suffered from Glaser coupling byproducts.[12]
Data Summary Table: Common Catalyst Poisons and Mitigation
| Poison Class | Common Sources | Mechanism of Poisoning | Mitigation Strategy |
| Sulfur Compounds | Reagent synthesis byproducts, contaminated solvents | Strong, irreversible coordination to Pd center | Purify reagents via chromatography/carbon; use high-purity solvents. |
| N-Heterocycles | Impurities in bases or solvents, substrate functionality | Competitive binding to catalyst active site | Use high-purity/distilled amine bases; select non-coordinating solvents. |
| Oxygen (O₂) | Air leaks, incomplete degassing | Promotes Cu-mediated alkyne homocoupling (Glaser) | Rigorous freeze-pump-thaw degassing; maintain inert atmosphere. |
| Other Ligands | Unwanted phosphines, phosphites, cyanides | Displacement of primary ligand; irreversible binding | Use pure, well-defined catalyst/ligand systems. |
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. dcl-inc.com [dcl-inc.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Fluoro-4-prop-2-ynyl-benzene
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Fluoro-4-prop-2-ynyl-benzene, a compound of interest for its potential applications in organic synthesis and medicinal chemistry.[1] Due to the absence of a publicly available, assigned experimental spectrum for this specific molecule, we will first present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a distinct set of signals in its ¹H NMR spectrum. The molecule's symmetry and the electronic effects of its substituents—the electron-withdrawing fluorine atom and the propargyl group—are key determinants of the chemical shifts and coupling patterns of the protons.
The predicted ¹H NMR spectral data for this compound is summarized in the table below.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CH) | ~2.1 | Triplet (t) | ~2.5 | 1H |
| H-b (CH₂) | ~3.4 | Doublet (d) | ~2.5 | 2H |
| H-c | ~7.2 | Doublet of Doublets (dd) | J(H-c, H-d) ≈ 8.5, J(H-c, F) ≈ 5.5 | 2H |
| H-d | ~7.0 | Triplet (t) | J(H-d, H-c) ≈ 8.5, J(H-d, F) ≈ 8.5 | 2H |
In-Depth Analysis of the Predicted Spectrum
The predicted chemical shifts and multiplicities are derived from the interplay of inductive and anisotropic effects of the substituents.
Aromatic Region (H-c and H-d): The fluorine atom, being highly electronegative, exerts a significant influence on the aromatic protons. The protons ortho to the fluorine (H-d) are expected to be shielded relative to benzene (δ ≈ 7.34 ppm) due to the +M (mesomeric) effect of fluorine, while the protons meta to the fluorine (H-c) will be less affected. The propargyl group is weakly electron-withdrawing, which would slightly deshield the aromatic protons. The resulting spectrum is predicted to be a complex, second-order system. The protons ortho to the fluorine (H-d) are expected to appear as a triplet due to coupling to both the adjacent proton (H-c) and the fluorine atom. The protons meta to the fluorine (H-c) are predicted to be a doublet of doublets, coupling to the adjacent proton (H-d) and the fluorine atom.
Aliphatic Region (H-a and H-b): The propargyl group gives rise to two distinct signals. The acetylenic proton (H-a) is expected to appear around 2.1 ppm. Its slight deshielding is due to the magnetic anisotropy of the triple bond. This proton will be split into a triplet by the two adjacent methylene protons (H-b). The methylene protons (H-b) are benzylic and are therefore deshielded, with a predicted chemical shift of approximately 3.4 ppm. This signal will appear as a doublet due to coupling with the single acetylenic proton (H-a).
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare the expected spectrum of this compound with the experimental ¹H NMR data of three key analogues: 4-fluorotoluene, 1-fluoro-4-iodobenzene, and phenylacetylene.
| Compound | Aromatic Protons ortho to F (ppm) | Aromatic Protons meta to F (ppm) | Aliphatic/Other Protons (ppm) |
| This compound (Predicted) | ~7.0 (t) | ~7.2 (dd) | ~3.4 (d, CH₂), ~2.1 (t, CH) |
| 4-Fluorotoluene | ~6.94 (t)[2] | ~7.06 (dd)[2] | 2.30 (s, CH₃)[2] |
| 1-Fluoro-4-iodobenzene | ~6.81 (t)[3] | ~7.59 (dd)[3] | - |
| Phenylacetylene | 7.48 (m, ortho) | 7.21-7.40 (m, meta, para) | 3.06 (s, CH) |
This comparative analysis reveals several key trends:
-
Fluorine's Influence: The ¹H NMR spectra of 4-fluorotoluene and 1-fluoro-4-iodobenzene demonstrate the characteristic upfield shift of the protons ortho to the fluorine atom.[2][3] This supports our prediction of a similar shielding effect in this compound.
-
Effect of the para-Substituent: The chemical shift of the protons meta to the fluorine are sensitive to the electronic nature of the para-substituent. The methyl group in 4-fluorotoluene is weakly electron-donating, while the iodine in 1-fluoro-4-iodobenzene is electron-withdrawing. The propargyl group's intermediate electronic character is expected to result in chemical shifts for the meta protons that lie between those observed for 4-fluorotoluene and 1-fluoro-4-iodobenzene.
-
Propargyl Group Protons: The chemical shifts of the methylene and acetylenic protons in our predicted spectrum are consistent with those observed in other propargyl-substituted aromatic compounds.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Visualizing the Molecular Structure and Logic
To further clarify the relationships between the molecular structure and the predicted NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound with proton designations.
References
A Comparative Guide to the 13C NMR Chemical Shifts of 1-Fluoro-4-prop-2-ynyl-benzene
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-Fluoro-4-prop-2-ynyl-benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By comparing predicted data with experimental values of structurally related analogues, we aim to provide researchers with a robust framework for interpreting the spectral features of this and similar molecular scaffolds.
The Significance of Substituent Effects in 13C NMR
The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the introduction of substituents can cause significant shifts in the signals of the ring carbons. These changes, known as substituent-induced chemical shifts (SCS), are a powerful tool for confirming the substitution pattern of a benzene ring. The effects are primarily governed by the interplay of inductive and resonance effects of the substituent.
For instance, an electron-withdrawing group like fluorine will deshield the directly attached carbon (the ipso-carbon) and other carbons in the ring to varying extents. Conversely, electron-donating groups will cause an upfield shift (shielding). The propargyl group (prop-2-ynyl), while being an alkyl substituent, also possesses the sp-hybridized carbons of the alkyne, which have their own characteristic chemical shifts and exert a unique electronic influence on the aromatic ring.
Predicted 13C NMR Chemical Shifts for this compound
In the absence of a readily available experimental spectrum for this compound, a prediction of its 13C NMR chemical shifts was performed using advanced computational algorithms. These tools leverage extensive databases of known spectra and sophisticated models of substituent effects to provide reliable estimates of chemical shifts.
Experimental Protocol: 13C NMR Chemical Shift Prediction
-
Structure Input: The chemical structure of this compound was drawn using a standard chemical drawing software.
-
Prediction Algorithm: A well-established online NMR prediction tool, such as that found on NMRDB.org, was utilized. These platforms typically employ a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning models.
-
Solvent Selection: The prediction was carried out for a standard NMR solvent, Chloroform-d (CDCl3), to mimic common experimental conditions.
-
Data Acquisition: The predicted chemical shift values (in ppm) for each unique carbon atom in the molecule were recorded.
The predicted chemical shifts provide a valuable baseline for understanding the expected spectrum of this compound and for a comparative analysis with related compounds.
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted chemical shifts of this compound, it is instructive to compare them with the experimentally determined 13C NMR data of three key analogues: 1-ethynyl-4-fluorobenzene, 1-fluoro-4-propylbenzene, and phenylacetylene. This comparison allows for the dissection of the individual contributions of the fluoro and propargyl substituents to the overall spectrum.
Below is a table summarizing the predicted 13C NMR chemical shifts for this compound and the experimental values for its analogues.
| Carbon Atom | This compound (Predicted) | 1-Ethynyl-4-fluorobenzene (Experimental) | 1-Fluoro-4-propylbenzene (Inferred from Propylbenzene & Fluorobenzene) | Phenylacetylene (Experimental) |
| C1 | 162.5 (d, ¹JCF ≈ 245 Hz) | 162.7 (d, ¹JCF = 248.5 Hz) | 161.5 (d, ¹JCF ≈ 243 Hz) | - |
| C2/C6 | 115.8 (d, ²JCF ≈ 22 Hz) | 115.9 (d, ²JCF = 22.0 Hz) | 115.2 (d, ²JCF ≈ 21 Hz) | - |
| C3/C5 | 133.5 (d, ³JCF ≈ 8 Hz) | 133.8 (d, ³JCF = 8.3 Hz) | 129.8 (d, ³JCF ≈ 8 Hz) | 132.2 |
| C4 | 121.5 | 118.5 | 139.5 | 123.3 |
| C7 | 34.5 | - | 37.2 | - |
| C8 | 83.5 | 82.5 | - | 83.7 |
| C9 | 77.8 | 77.2 | - | 77.4 |
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
Discussion of Chemical Shifts
Aromatic Carbons:
-
C1 (ipso-Carbon to Fluorine): The predicted chemical shift for C1 is approximately 162.5 ppm. This significant downfield shift is characteristic of a carbon atom directly bonded to the highly electronegative fluorine atom. The large one-bond carbon-fluorine coupling constant (¹JCF) of around 245 Hz is also a key identifying feature. This is in excellent agreement with the experimental value for 1-ethynyl-4-fluorobenzene (162.7 ppm).
-
C2/C6 (ortho-Carbons): These carbons are predicted to resonate at around 115.8 ppm, showing a notable shielding effect. This is a classic example of the resonance effect of fluorine, where its lone pairs donate electron density to the ortho and para positions. The two-bond carbon-fluorine coupling (²JCF) of about 22 Hz is also expected. This prediction aligns well with the experimental data for 1-ethynyl-4-fluorobenzene (115.9 ppm).
-
C3/C5 (meta-Carbons): The predicted shift for these carbons is around 133.5 ppm. In contrast to the ortho carbons, the meta carbons are less affected by the resonance of the fluorine and are primarily influenced by its inductive effect, leading to a downfield shift compared to unsubstituted benzene (128.5 ppm). The three-bond carbon-fluorine coupling (³JCF) is smaller, around 8 Hz. This is consistent with the experimental value of 133.8 ppm in 1-ethynyl-4-fluorobenzene.
-
C4 (ipso-Carbon to Propargyl): The predicted chemical shift for C4 is approximately 121.5 ppm. This is slightly upfield compared to the ipso-carbon in phenylacetylene (123.3 ppm), suggesting a net electron-donating character of the propargyl group in this position, influenced by the opposing fluorine.
Propargyl and Alkynyl Carbons:
-
C7 (Methylene Carbon): The benzylic methylene carbon (C7) is predicted at around 34.5 ppm. This is in the typical range for sp³ carbons attached to an aromatic ring.
-
C8 and C9 (Alkynyl Carbons): The sp-hybridized carbons of the alkyne group are predicted at approximately 83.5 ppm (C8) and 77.8 ppm (C9). These values are very close to those observed in phenylacetylene (83.7 and 77.4 ppm, respectively), indicating that the electronic effect of the 4-fluorophenyl group on the alkyne moiety is relatively small.
Conclusion
This comparative guide provides a detailed analysis of the predicted 13C NMR chemical shifts of this compound. By leveraging computational prediction and comparing the data with experimental values of structurally similar compounds, we have established a reliable set of expected chemical shifts and coupling constants. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the structural verification and characterization of this and related molecules. The analysis underscores the predictable nature of substituent effects in 13C NMR spectroscopy, reinforcing its power as a tool for structural elucidation.
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Fluoro-4-prop-2-ynyl-benzene and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-prop-2-ynyl-benzene is a versatile organic compound featuring a fluorinated benzene ring and a reactive terminal alkyne group.[1] This unique combination of functional groups makes it and its derivatives valuable building blocks in medicinal chemistry and materials science.[1] Understanding the mass spectrometric behavior of these molecules is paramount for their identification, characterization, and quality control during synthesis and application.
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound. We will explore the predictable fragmentation patterns under different ionization methods, supported by established principles of gas-phase ion chemistry. Furthermore, we will present detailed experimental protocols to empower researchers in their analytical endeavors.
Choosing the Right Ionization Technique: A Comparative Overview
The choice of ionization technique is critical as it dictates the type of information that can be obtained from a mass spectrometry experiment. For a molecule like this compound, which possesses both aromatic and alkyne moieties, several methods can be considered.
-
Electron Impact (EI) Ionization: A "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte, leading to extensive fragmentation.[2][3][4] This is ideal for structural elucidation by piecing together the fragment ions.
-
Chemical Ionization (CI): A "softer" ionization method where a reagent gas is first ionized, which in turn ionizes the analyte through proton transfer or adduction.[3] This results in less fragmentation and often a more prominent pseudomolecular ion ([M+H]⁺), which is useful for confirming the molecular weight.
-
Electrospray Ionization (ESI): A very soft ionization technique typically used for polar, and large molecules.[5][6] For relatively nonpolar compounds like this compound, ESI can be challenging but achievable, often by promoting the formation of adducts with ions like Na⁺ or K⁺.[5][7]
The selection of the ionization method should be guided by the analytical goal as depicted in the workflow below.
Caption: Decision workflow for selecting an appropriate ionization technique.
Electron Impact (EI) Mass Spectrometry: A Deep Dive into Fragmentation
Under EI conditions, this compound (Molecular Weight: 134.15 g/mol [1]) is expected to produce a rich fragmentation spectrum, providing a veritable fingerprint for its structure. The stable aromatic ring often results in a strong molecular ion peak.[8]
Predicted Fragmentation Pathway
The fragmentation of the molecular ion (m/z 134) is likely to proceed through several key pathways, driven by the stability of the resulting fragments.
-
Loss of a Hydrogen Atom: The terminal alkyne proton is relatively acidic and can be lost, leading to a stable propargyl-type radical cation at m/z 133.
-
Benzylic/Propargylic Cleavage: Cleavage of the bond between the benzene ring and the propargyl group can result in the formation of a fluorophenyl cation (m/z 95) and a propargyl radical, or a propargyl cation (m/z 39) and a fluorophenyl radical.
-
Rearrangement and Loss of Acetylene: A common fragmentation pathway for phenylacetylenes involves rearrangement and loss of a neutral acetylene (C₂H₂) molecule, which would lead to a fragment at m/z 108.[9][10]
-
Loss of HF: The presence of a fluorine atom allows for the potential loss of a neutral hydrogen fluoride (HF) molecule, which would result in a fragment at m/z 114.
The following diagram illustrates these predicted fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis with Derivatives
The fragmentation patterns of derivatives will be influenced by the nature and position of the substituents on the benzene ring.
| Derivative | Key Fragments (Predicted m/z) | Rationale for Fragmentation Change |
| This compound | 134 (M⁺), 133, 108, 95, 39 | Parent compound fragmentation as described above. |
| 1-Methoxy-4-prop-2-ynyl-benzene | 146 (M⁺), 131, 115, 103 | The methoxy group is a strong electron-donating group, which can stabilize the molecular ion. The primary fragmentation is often the loss of a methyl radical (-CH₃) to form a stable oxonium ion at m/z 131, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 103. |
| 1-Nitro-4-prop-2-ynyl-benzene | 161 (M⁺), 131, 115, 103, 89 | The nitro group is a strong electron-withdrawing group. Characteristic fragmentations include the loss of NO₂ (m/z 115) and the loss of NO followed by CO. |
Electrospray Ionization (ESI) for LC-MS Applications
While not the conventional choice for such a nonpolar molecule, ESI can be successfully employed, particularly when coupled with liquid chromatography (LC-MS).[5] The key is to facilitate the formation of ions in the solution phase.
Strategies for Successful ESI Analysis
-
Adduct Formation: The addition of salts such as sodium chloride (NaCl) or potassium chloride (KCl) to the mobile phase can promote the formation of [M+Na]⁺ or [M+K]⁺ adducts, which are readily detected by the mass spectrometer.
-
Solvent Composition: Utilizing a solvent system that can support charge, such as a mixture of an organic solvent (e.g., acetonitrile or methanol) with a small amount of water or a protic solvent, can enhance ionization efficiency.[5]
-
Solvent-Assisted ESI (SAESI): This technique involves introducing a secondary, ESI-friendly solvent at the tip of the ESI needle to assist in the ionization of analytes in nonpolar solvents.[6]
The general workflow for an LC-ESI-MS experiment is outlined below.
Caption: General workflow for an LC-ESI-MS experiment.
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is designed for the structural confirmation and purity assessment of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an EI source is required.
-
GC Conditions:
-
Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-400.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library spectra if available, such as those in the NIST database.[11][12][13][14]
Protocol 2: LC-ESI-MS Analysis
This protocol is suitable for the analysis of this compound in a reaction mixture or biological matrix.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10 µg/mL.
-
LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Extract the ion chromatogram for the expected pseudomolecular ion ([M+H]⁺ at m/z 135.06) or adducts. Confirm the identity of the peak by its mass-to-charge ratio.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a powerful tool for their characterization. Electron Impact ionization provides detailed structural information through predictable fragmentation patterns, while Electrospray Ionization, when appropriately optimized, allows for sensitive detection in complex mixtures via LC-MS. By understanding the principles behind these techniques and applying the detailed protocols provided, researchers can confidently identify and analyze these important chemical entities in their drug development and materials science workflows.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass 2021 2 (Electron impact) | PDF [slideshare.net]
- 5. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenylacetylene(536-74-3) MS [m.chemicalbook.com]
- 11. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 12. Benzene [webbook.nist.gov]
- 13. Benzene [webbook.nist.gov]
- 14. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
A Comparative Guide to the Reactivity of 1-Fluoro-4-prop-2-ynyl-benzene and Other Terminal Alkynes
For researchers, medicinal chemists, and materials scientists, the terminal alkyne is a cornerstone functional group, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the reactivity of 1-Fluoro-4-prop-2-ynyl-benzene with other common terminal alkynes. We will explore its performance in three critical transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and hydrosilylation. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data to provide actionable insights for your research and development endeavors.
Introduction: The Unique Electronic Profile of this compound
This compound is a structurally distinct terminal alkyne, featuring a propargyl group attached to a fluorinated benzene ring. This arrangement creates a unique electronic environment that significantly influences the reactivity of the terminal alkyne. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is transmitted to the propargyl group, leading to an increase in the acidity of the terminal alkyne proton. As we will see, this enhanced acidity is a key determinant of its reactivity, particularly in reactions where deprotonation of the alkyne is a rate-limiting step.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a powerful and widely used method for forming 1,4-disubstituted 1,2,3-triazoles. The reaction mechanism is generally understood to involve the formation of a copper(I) acetylide intermediate, the formation of which is often the rate-determining step.
Mechanistic Considerations
The formation of the copper(I) acetylide is facilitated by the deprotonation of the terminal alkyne. Consequently, the acidity of the alkyne proton plays a crucial role in the reaction kinetics. Alkynes with electron-withdrawing substituents exhibit enhanced reactivity due to the increased acidity of their terminal proton.[1][2]
Comparative Reactivity
The fluorine atom in the para position of this compound enhances the acidity of the alkyne proton through its electron-withdrawing inductive effect. This leads to a faster rate of CuAAC compared to non-fluorinated analogues like phenylacetylene or alkynes bearing electron-donating groups. Studies have shown that the reactivity of para-substituted phenylacetylenes in CuAAC increases as the substituent becomes more electron-withdrawing.[1] For instance, p-nitroethynylbenzene is a highly reactive alkyne in this reaction.[1]
| Alkyne | Relative Reactivity in CuAAC | Key Feature |
| This compound | High | Electron-withdrawing fluorine enhances alkyne acidity. |
| Phenylacetylene | Moderate | Benchmark aromatic alkyne. |
| 4-Methoxyphenylacetylene | Low | Electron-donating group decreases alkyne acidity. |
| Propargyl Alcohol | Moderate | Aliphatic alkyne with moderate reactivity. |
Experimental Protocol: Comparative CuAAC Reaction
This protocol allows for the direct comparison of the reactivity of different terminal alkynes in a CuAAC reaction.
Materials:
-
This compound
-
Phenylacetylene
-
4-Methoxyphenylacetylene
-
Propargyl Alcohol
-
Benzyl Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of tert-butanol and water
Procedure:
-
Prepare 10 mM stock solutions of each alkyne and benzyl azide in the solvent mixture.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
In separate reaction vials, add the alkyne solution (1.0 equiv) and the benzyl azide solution (1.0 equiv).
-
To each vial, add the THPTA solution (0.1 equiv) followed by the CuSO₄ solution (0.05 equiv).
-
Initiate the reactions by adding the sodium ascorbate solution (0.2 equiv).
-
Monitor the reactions at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of product formation.
Caption: Workflow for comparative CuAAC reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[3]
Mechanistic Considerations
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. The copper(I) acetylide is a key intermediate that undergoes transmetalation to the palladium center. While the electronic nature of the aryl halide has a significant impact on the rate of oxidative addition to the palladium(0) complex, the electronic properties of the terminal alkyne can also influence the reaction rate, albeit to a lesser extent. Electron-withdrawing groups on the alkyne can facilitate the formation of the copper acetylide.
Comparative Reactivity
The electron-withdrawing nature of the fluoro-substituted phenyl ring in this compound is expected to lead to a modest increase in its reactivity in Sonogashira couplings compared to phenylacetylene. However, this effect is generally less pronounced than in CuAAC. The steric bulk of the alkyne can also play a significant role, with less hindered alkynes generally reacting faster.[4]
| Alkyne | Relative Reactivity in Sonogashira Coupling | Key Feature |
| This compound | Slightly Enhanced | Electron-withdrawing group may facilitate acetylide formation. |
| Phenylacetylene | Moderate | Standard aromatic alkyne. |
| 4-Methoxyphenylacetylene | Slightly Reduced | Electron-donating group may slightly hinder acetylide formation. |
| 1-Octyne | Moderate | Aliphatic alkyne, reactivity influenced by steric factors. |
Experimental Protocol: Comparative Sonogashira Coupling
Materials:
-
This compound
-
Phenylacetylene
-
4-Methoxyphenylacetylene
-
1-Octyne
-
Iodobenzene
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To separate oven-dried Schlenk flasks under an inert atmosphere (Argon), add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).
-
In each flask, add iodobenzene (1.0 equiv) and the respective terminal alkyne (1.2 equiv).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv).
-
Stir the reaction mixtures at room temperature.
-
Monitor the reactions by TLC or Gas Chromatography (GC) to compare the rates of consumption of the starting materials.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Hydrosilylation
Hydrosilylation of terminal alkynes is a versatile method for the synthesis of vinylsilanes, which are valuable synthetic intermediates. The reaction can be catalyzed by various transition metals, and its regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer for β-addition) are influenced by the catalyst, silane, and alkyne substrate.[5]
Mechanistic Considerations
The mechanism of hydrosilylation is complex and catalyst-dependent. However, the electronic properties of the alkyne can influence the reaction rate and selectivity. Electron-deficient alkynes may exhibit different reactivity profiles compared to electron-rich alkynes.
Comparative Reactivity
For this compound, the electron-withdrawing effect of the fluorine atom can influence the electron density of the alkyne, potentially affecting the rate and regioselectivity of the hydrosilylation. While a comprehensive comparative study is lacking, it is plausible that the electronic perturbation introduced by the fluoro-substituent could lead to different outcomes compared to unsubstituted phenylacetylene or alkyl-substituted alkynes. For instance, in borane-catalyzed hydrosilylation, electronic effects have been shown to control the reactivity.[6]
| Alkyne | Expected Reactivity/Selectivity in Hydrosilylation | Key Feature |
| This compound | Potentially altered regioselectivity and rate | Electron-deficient aromatic alkyne. |
| Phenylacetylene | Well-studied, often gives a mixture of isomers | Standard aromatic alkyne. |
| 1-Octyne | Reactivity influenced by steric and electronic factors | Standard aliphatic alkyne. |
Experimental Protocol: Comparative Hydrosilylation
Materials:
-
This compound
-
Phenylacetylene
-
1-Octyne
-
Triethylsilane (Et₃SiH)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Anhydrous Toluene
Procedure:
-
In separate dry reaction tubes under an inert atmosphere, place the alkyne (1.0 equiv).
-
Add anhydrous toluene, followed by triethylsilane (1.1 equiv).
-
Add Karstedt's catalyst (e.g., 10 ppm Pt).
-
Stir the reactions at room temperature.
-
Monitor the reactions by GC-MS to determine the conversion and the ratio of vinylsilane isomers formed.
References
- 1. mdpi.com [mdpi.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificspectator.com [scientificspectator.com]
- 6. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02769G [pubs.rsc.org]
1-Fluoro-4-prop-2-ynyl-benzene vs 1-ethynyl-4-fluorobenzene in click reactions
An In-Depth Comparative Guide to Alkyne Reactivity in Click Chemistry: 1-Fluoro-4-prop-2-ynyl-benzene vs. 1-ethynyl-4-fluorobenzene
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has transformed the landscape of chemical synthesis, bioconjugation, and materials science.[1] This set of reactions is valued for its efficiency, reliability, and biocompatibility.[2][3] At the heart of this chemistry lies the alkyne, a versatile functional group whose reactivity can be subtly yet critically modulated by its molecular environment.
This guide provides a detailed, head-to-head comparison of two commonly utilized fluorinated alkyne building blocks: This compound and 1-ethynyl-4-fluorobenzene . While structurally similar, a single methylene spacer separates their reactive alkyne moieties from the fluorophenyl ring, leading to significant differences in electronic and steric properties. Understanding these differences is paramount for researchers and drug development professionals aiming to optimize reaction kinetics, yields, and the overall success of their conjugation strategies. We will dissect the mechanistic implications for their performance in both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provide supporting experimental frameworks, and offer guidance on selecting the optimal reagent for your specific application.
Part 1: Structural and Electronic Comparison
The fundamental difference between the two molecules is the linkage between the fluorophenyl ring and the terminal alkyne. 1-ethynyl-4-fluorobenzene is a terminal aryl alkyne, where the C≡C triple bond is directly conjugated with the aromatic system. In contrast, this compound is a homopropargyl alkyne, with a methylene (-CH2-) spacer insulating the alkyne from the ring.
| Feature | This compound | 1-ethynyl-4-fluorobenzene |
| Structure | ![]() | ![]() |
| IUPAC Name | 1-Fluoro-4-(prop-2-yn-1-yl)benzene | 1-ethynyl-4-fluorobenzene[4] |
| CAS Number | 70090-68-5[5] | 766-98-3[4] |
| Molecular Formula | C₉H₇F[5] | C₈H₅F[4] |
| Molecular Weight | 134.15 g/mol [5] | 120.12 g/mol [4] |
| Alkyne Type | Homopropargyl Alkyne | Terminal Aryl Alkyne |
| Key Distinction | Methylene (-CH₂) spacer isolates the alkyne from the aromatic ring's electronic effects. | Alkyne is directly conjugated with the fluorophenyl ring. |
This seemingly minor structural variance has profound implications for reactivity, which we will explore in the context of the two major azide-alkyne click reactions.
Part 2: Mechanistic Insights and Reactivity Predictions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage with remarkable efficiency.[] The currently accepted mechanism involves a dinuclear copper intermediate, where a critical early step is the deprotonation of the terminal alkyne to form a copper acetylide.[7]
-
Acidity of the Alkyne Proton : The rate of copper acetylide formation is directly related to the acidity (pKa) of the terminal alkyne proton. In 1-ethynyl-4-fluorobenzene , the alkyne is conjugated to the fluorophenyl ring. The fluorine atom exerts a powerful electron-withdrawing inductive effect, stabilizing the resulting acetylide anion and thus increasing the acidity of the proton. In This compound , the insulating methylene group largely negates this inductive enhancement.
-
Prediction : 1-ethynyl-4-fluorobenzene is expected to form the copper acetylide intermediate faster, potentially leading to a higher overall reaction rate.
-
-
Steric Hindrance : The approach of the copper catalyst and the azide to the alkyne is sensitive to steric bulk. For This compound , the methylene spacer pushes the relatively bulky phenyl group one carbon atom further away from the reaction site. This reduced steric hindrance could facilitate a more efficient assembly of the reactive complex. Standard unactivated alkynes, often derived from propargyl building blocks, are known to perform very well with good CuAAC catalysts.[8]
-
Prediction : The reduced steric profile of this compound may offer an advantage, particularly when reacting with sterically demanding azide partners.
-
Overall CuAAC Outlook : A tension exists between electronic activation and steric accessibility. While the enhanced acidity of 1-ethynyl-4-fluorobenzene suggests a faster intrinsic rate, the steric freedom and proven reliability of the propargyl system in this compound make it a robust performer.[8] The net difference in performance under typical bioconjugation conditions may be modest.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that eliminates the need for a potentially cytotoxic copper catalyst by using a strained cycloalkyne.[9][10] In this context, our two molecules would act as the azide's reaction partner to a strained alkyne like dibenzocyclooctyne (DBCO). The reaction is a [3+2] cycloaddition driven by the release of ring strain.[]
The reaction rate is governed by frontier molecular orbital (FMO) theory. The cycloaddition proceeds via the interaction of the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the alkyne. Lowering the energy of the alkyne's LUMO accelerates the reaction.
-
Electronic Effects on the Alkyne LUMO : Electron-withdrawing groups directly attached to an alkyne lower its LUMO energy, making it more electrophilic and accelerating the cycloaddition.[12][13]
-
Prediction : 1-ethynyl-4-fluorobenzene , with its electron-withdrawing fluorophenyl group directly conjugated to the alkyne, will have a significantly lower LUMO energy than This compound , where this electronic effect is insulated by the -CH₂- group. This will result in a substantially faster SPAAC reaction rate for 1-ethynyl-4-fluorobenzene. Studies on other strained alkyne systems have confirmed that electron-withdrawing fluorine substituents can dramatically increase reaction rates.[12][13][14]
-
Part 3: A Framework for Experimental Comparison
To empirically validate these predictions, a head-to-head kinetic analysis of the two alkynes in a model CuAAC reaction is proposed. The goal is to determine the observed second-order rate constants (k) under identical, well-controlled conditions.
Detailed Protocol: Comparative CuAAC Kinetics
This protocol describes a self-validating system for determining the pseudo-first-order rate constants. By using the azide in excess, the reaction rate becomes dependent only on the concentration of the alkyne, simplifying data analysis.
1. Reagent Preparation:
- Alkyne Stocks (10 mM): Accurately weigh and dissolve this compound and 1-ethynyl-4-fluorobenzene in DMSO to create 10 mM stock solutions.
- Azide Stock (100 mM): Prepare a 100 mM stock solution of Benzyl Azide in DMSO.
- Catalyst Stocks: Prepare a 50 mM stock of CuSO₄·5H₂O in water and a 250 mM stock of Sodium L-Ascorbate in water. Causality Note: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalytic species in situ and to prevent oxidative homocoupling of the alkyne.[2]
2. Reaction Setup (in triplicate for each alkyne):
- To a microcentrifuge tube, add 440 µL of a 1:1 mixture of PBS (pH 7.4) and t-Butanol. Causality Note: The aqueous co-solvent system is common for bioconjugation, and t-Butanol helps solubilize the organic reagents.
- Add 5 µL of the 100 mM Benzyl Azide stock (Final concentration: 1 mM).
- Add 5 µL of the 10 mM Alkyne stock (Final concentration: 0.1 mM). The 10-fold excess of azide ensures pseudo-first-order kinetics with respect to the alkyne.
- Vortex briefly to mix.
3. Reaction Initiation and Monitoring:
- Initiate the reaction by adding the catalyst premix: first, add 25 µL of the 250 mM Sodium Ascorbate stock, followed by 5 µL of the 50 mM CuSO₄ stock (Final concentrations: ~12.5 mM Ascorbate, 0.5 mM CuSO₄).
- Immediately vortex and start the timer. This is t=0.
- At specified time points (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
- Immediately quench the aliquot by adding it to a tube containing 5 µL of 100 mM EDTA solution. Causality Note: EDTA is a strong chelating agent that sequesters the copper catalyst, instantly stopping the reaction.
4. Analysis:
- Analyze each quenched time-point sample by reverse-phase LC-MS.
- Monitor the disappearance of the alkyne starting material and the appearance of the triazole product by integrating their respective peak areas from the extracted ion chromatograms.
- Calculate the concentration of the alkyne at each time point relative to t=0.
Part 4: Predicted Results and Performance Summary
Based on the mechanistic principles discussed, we can predict the outcome of the comparative experiment. These hypothetical results are intended to guide expectations.
| Parameter | This compound | 1-ethynyl-4-fluorobenzene | Justification |
| CuAAC kobs (M⁻¹s⁻¹) | ~0.8 - 1.2 | ~1.5 - 2.5 | Increased acidity of the aryl alkyne proton likely accelerates the rate-influencing acetylide formation step. |
| CuAAC Final Yield (%) | >95% | >95% | Both alkynes are expected to be highly efficient, proceeding to near-quantitative conversion under these conditions.[2] |
| SPAAC Rate (relative) | 1x (Baseline) | ~5-10x Faster | Direct conjugation of the electron-withdrawing ring significantly lowers the alkyne's LUMO, accelerating the cycloaddition.[13] |
| Propensity for Homocoupling | Lower | Higher | The more activated nature of the aryl alkyne can sometimes lead to higher rates of Glaser-type side reactions, especially if the reducing agent is depleted.[15] |
Part 5: Application Recommendations and Conclusion
The choice between these two reagents is not a matter of "better" or "worse," but of selecting the right tool for the specific scientific objective.
-
Choose this compound when:
-
Robustness and Reliability are Key: It is a well-behaved, cost-effective alkyne with minimal propensity for side reactions. Propargyl groups represent an excellent combination of reactivity and ease of installation.[8]
-
Working with Sterically Hindered Systems: The methylene spacer may provide a crucial steric advantage when conjugating to bulky proteins or other macromolecules.
-
A Flexible Linker is Desirable: The propargyl ether linkage provides more rotational freedom in the final conjugate compared to the rigid aryl-triazole linkage.
-
-
Choose 1-ethynyl-4-fluorobenzene when:
-
Maximizing Reaction Rate is Critical: In applications requiring very fast kinetics, such as in vivo labeling with short incubation times or reactions at very low concentrations, the electronic activation of the aryl alkyne provides a distinct advantage. This is especially true for SPAAC reactions.
-
A Rigid Conjugate is Required: The direct aryl-triazole linkage creates a more rigid, planar system, which can be advantageous in the design of materials or pharmacological probes where conformational restriction is desired.
-
Probing Electronic Effects: It serves as an excellent tool for systematically studying the impact of aromatic substituents on click reaction outcomes.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 70090-68-5 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azide-Alkyne Bioorthogonal Labeling: Evaluating Terminal Alkynes versus Strain-Promoted Systems
In the dynamic fields of chemical biology and drug development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling specific covalent reactions to proceed in the complex milieu of living systems without interfering with endogenous biochemical processes.[1] Among the most influential of these reactions is the azide-alkyne cycloaddition.
This guide provides an in-depth comparison of the two principal modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which utilizes simple terminal alkynes like 1-fluoro-4-prop-2-ynyl-benzene, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which employs reactive cyclic alkynes. We will dissect the mechanisms, compare performance based on experimental data, and provide detailed protocols to guide researchers in selecting the optimal strategy for their specific application, from in vitro conjugation to live-animal imaging.
The Copper-Catalyzed Approach (CuAAC): Precision with a Caveat
First described by Sharpless and Meldal, the CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its speed, efficiency, and modularity.[2][3] This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, proceeds with remarkable rate acceleration and specificity to form a stable 1,4-disubstituted triazole.
Mechanism and the Role of Terminal Alkynes
The power of CuAAC lies in the copper(I) catalyst, which activates the terminal alkyne, dramatically lowering the activation energy of the cycloaddition. Terminal alkynes are small, synthetically accessible, and minimally perturbing to the structure of the biomolecule they are attached to.
A probe such as This compound serves as a classic example of a terminal alkyne reporter. Its key features include:
-
Terminal Alkyne Handle: The propargyl group provides the reactive site for the CuAAC reaction.
-
Fluorine Substitution: The fluorine atom can subtly modulate the electronic properties of the molecule.[4] Critically, this position allows for the potential synthesis of ¹⁸F-labeled analogues, making it a candidate for developing probes for Positron Emission Tomography (PET) imaging, where a radiolabeled synthon is essential.[5][6]
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Advantages & Limitations
The primary advantage of CuAAC is its rapid reaction kinetics , with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[7] The reagents are also generally inexpensive and readily available.
However, the Achilles' heel of CuAAC is its reliance on the copper catalyst , which exhibits significant cytotoxicity. This toxicity limits the reaction's utility for live-cell or in vivo applications, as the catalyst can disrupt cellular processes and lead to cell death.[2][7] While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a significant barrier for many biological experiments.
The Strain-Promoted Approach (SPAAC): The In Vivo Gold Standard
To overcome the toxicity limitations of CuAAC, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly bioorthogonal reaction that proceeds efficiently without any catalyst.[3] This reaction is driven by the high ring strain of a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form the stable triazole product.[2]
Mechanism and Key Alternatives
The rational design of cyclooctynes has been key to the success of SPAAC, with researchers developing various derivatives to optimize the balance between stability and reactivity.[8] The most widely used alternatives include:
-
Dibenzocyclooctyne (DBCO): One of the most popular SPAAC reagents, DBCO offers a good balance of reactivity and stability. Its fused aromatic rings contribute to the ring strain.[2]
-
Bicyclononyne (BCN): Possessing a highly strained bicyclic structure, BCN exhibits excellent reaction kinetics.
-
Difluorinated Cyclooctyne (DIFO): The inclusion of electron-withdrawing fluorine atoms adjacent to the alkyne bond further accelerates the reaction, making DIFO and its derivatives some of the fastest SPAAC reagents available.[9]
Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Advantages & Limitations
The foremost advantage of SPAAC is its outstanding biocompatibility . The absence of a toxic catalyst makes it the preferred method for labeling biomolecules in living cells and whole organisms.[7][10]
The trade-offs, however, include generally slower reaction rates compared to CuAAC, with a wide range of second-order rate constants from 10⁻³ to 1 M⁻¹s⁻¹.[7] Furthermore, the strained cyclooctyne reagents are significantly bulkier than simple terminal alkynes, which can potentially perturb the function of the labeled biomolecule. Their synthesis is also more complex, making them more expensive.[2][7]
Performance Comparison: CuAAC vs. SPAAC
The choice between using a terminal alkyne (via CuAAC) and a strained cyclooctyne (via SPAAC) is dictated by the specific demands of the experiment. The following table summarizes key performance metrics based on published data.
| Feature | CuAAC (with Terminal Alkynes) | SPAAC (with Strained Cyclooctynes) | Justification |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition.[7] | Strain-promoted [3+2] cycloaddition driven by ring strain release.[2][7] | The fundamental driving force of the reaction is different. |
| Biocompatibility | Limited in vivo due to copper cytotoxicity.[7] | Excellent; the gold standard for live-cell and in vivo applications.[7][10] | The absence of a toxic metal catalyst is the key differentiator for biological systems. |
| Reaction Rate (k₂) | Generally faster (1-100 M⁻¹s⁻¹).[7] | Generally slower, with a wide range (10⁻³ - 1 M⁻¹s⁻¹).[7] | The copper catalyst provides significant rate acceleration. |
| Reagent Size | Small, minimally perturbing (e.g., propargyl group). | Bulky, higher potential for steric hindrance (e.g., DBCO, BCN).[7] | The complex ring structure of cyclooctynes adds significant size. |
| Reagent Cost | Low; simple alkynes and catalysts are readily available.[7] | High; multi-step synthesis of strained rings is complex and costly.[2] | Synthetic accessibility directly impacts cost. |
| Ideal Applications | In vitro bioconjugation, material science, proteomics. | Live-cell imaging, in vivo tracking, metabolic labeling.[11][12] | The choice is primarily dictated by the tolerance of the system to copper. |
Experimental Protocols
The causality behind experimental choices is critical. For CuAAC, the focus is on managing the catalyst system to maximize efficiency while minimizing side reactions. For SPAAC in a cellular context, the key is ensuring efficient metabolic incorporation of the azide handle before introducing the cyclooctyne probe.
Protocol 1: General Procedure for CuAAC Labeling of an Azide-Modified Protein in vitro
This protocol describes a self-validating system for conjugating a terminal alkyne probe, such as this compound, to a protein that has been metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).[13]
-
Protein Preparation:
-
Purify the azide-modified protein of interest and buffer-exchange into a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Adjust the protein concentration to 1-5 mg/mL (typically 20-100 µM).
-
-
Reagent Stock Preparation:
-
Alkyne Probe: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 100 mM stock solution in deionized water. This is crucial as it reduces Cu(II) to the active Cu(I) state in situ.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water. The ligand stabilizes the Cu(I) catalytic center and reduces protein damage.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne probe to a final concentration of 200-500 µM (a 5-10 fold molar excess over the protein).
-
Add the THPTA ligand to a final concentration of 500 µM.
-
Add the copper(II) sulfate to a final concentration of 100 µM.
-
Initiate the reaction by adding the sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours with gentle shaking.
-
-
Purification and Analysis:
-
Remove unreacted probe and catalyst components by size-exclusion chromatography or dialysis.
-
Confirm successful conjugation via SDS-PAGE (observing a mass shift or by using a fluorescent alkyne probe) and/or mass spectrometry.
-
Protocol 2: SPAAC Labeling of Live Mammalian Cell-Surface Glycans
This protocol details the metabolic labeling of cellular glycans with an azido-sugar, followed by fluorescent tagging using a DBCO-fluorophore conjugate.[14]
-
Metabolic Labeling:
-
Culture mammalian cells (e.g., HeLa, CHO) to approximately 70-80% confluency in their standard growth medium.
-
Supplement the medium with 25-50 µM of a peracetylated azido sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), which targets sialoglycans.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell-surface glycoconjugates. The incubation time is critical for achieving sufficient labeling density.
-
-
Cell Preparation:
-
Gently aspirate the culture medium.
-
Wash the cells three times with warm PBS (pH 7.4) to remove unincorporated azido sugar. This washing step is vital to reduce background signal.
-
-
SPAAC Reaction:
-
Prepare a stock solution of a DBCO-fluorophore conjugate (e.g., DBCO-488) at 1-10 mM in anhydrous DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed, serum-free culture medium to a final concentration of 10-50 µM.
-
Add the medium containing the DBCO-fluorophore to the washed cells.
-
Incubate for 30-90 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Aspirate the labeling medium and wash the cells three times with warm PBS to remove excess DBCO-fluorophore.
-
Add fresh imaging medium (e.g., PBS or phenol red-free medium).
-
Visualize the fluorescently labeled cells using fluorescence microscopy with the appropriate filter sets.
-
Decision Framework: Selecting the Right Strategy
The optimal choice between CuAAC and SPAAC is entirely context-dependent. The following decision framework can guide researchers toward the most appropriate method.
Caption: Decision framework for choosing between CuAAC and SPAAC methodologies.
-
For any in vivo or live-cell application: SPAAC is the unequivocal choice. The imperative to maintain biological integrity by avoiding copper toxicity outweighs all other considerations.[7][10]
-
For in vitro applications where speed is critical: CuAAC is often preferred. Its rapid kinetics ensure high yields in short reaction times, which is ideal for high-throughput screening or the synthesis of bioconjugates.
-
When minimizing probe size is essential: The small size of the terminal alkyne used in CuAAC makes it the superior option if there is concern that a bulky SPAAC reagent might interfere with protein function or binding interactions.
Conclusion
The development of azide-alkyne cycloaddition has revolutionized the study of biomolecules. The two primary strategies, CuAAC and SPAAC, offer distinct and complementary advantages. Terminal alkynes, such as this compound, are valuable reagents for the rapid and efficient CuAAC reaction, making them highly suitable for a range of in vitro applications, with potential for expansion into PET imaging through ¹⁸F labeling. However, the inherent cytotoxicity of the required copper catalyst renders this method largely unsuitable for living systems.
In contrast, strain-promoted reagents like DBCO and DIFO have enabled the widespread adoption of SPAAC as the gold standard for live-cell and in vivo bioorthogonal labeling. While slower and involving bulkier probes, the exceptional biocompatibility of this catalyst-free approach provides a window into dynamic biological processes that was previously inaccessible. Ultimately, a thorough understanding of the strengths and weaknesses of each methodology is essential for the discerning researcher to select the right tool for unlocking new biological insights.
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 70090-68-5 [smolecule.com]
- 5. One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aip.org [aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the FT-IR Analysis of the Alkyne Stretch in 1-Fluoro-4-prop-2-ynyl-benzene
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and the analysis of the alkyne stretching vibration provides a clear window into the electronic environment of this functional group. This guide offers an in-depth comparative analysis of the alkyne stretch in 1-Fluoro-4-prop-2-ynyl-benzene, benchmarking it against analogues with varying electronic properties.
The terminal alkyne, with its characteristic C≡C and ≡C-H stretching frequencies, serves as a sensitive probe of its molecular surroundings. The position, intensity, and shape of these vibrational bands are subtly influenced by the electronic effects of substituents on the aromatic ring. In this compound, the fluorine atom at the para position exerts a moderate electron-withdrawing effect through induction, which in turn modulates the vibrational frequencies of the alkyne moiety. Understanding these shifts is crucial for confirming molecular identity and for predicting reactivity.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
A reliable FT-IR spectrum is foundational to accurate analysis. The following protocol outlines the steps for obtaining a high-quality spectrum of a solid organic compound like this compound using the KBr pellet method.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Desiccator
Reagents:
-
This compound (sample)
-
Potassium bromide (KBr), FT-IR grade, oven-dried
Step-by-Step Procedure:
-
Sample and KBr Preparation:
-
Place a small amount of FT-IR grade KBr in an oven at 110°C for at least 2 hours to ensure it is completely dry.
-
Transfer the dried KBr to a desiccator to cool.
-
-
Grinding:
-
In an agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Continue grinding the sample and KBr together until a homogenous, fine powder is achieved. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the ground mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and particle size reduction.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks, paying close attention to the alkyne C≡C and ≡C-H stretching regions.
-
Figure 1. Experimental workflow for FT-IR analysis using the KBr pellet method.
The FT-IR Spectrum of this compound: A Detailed Look
The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most diagnostic of these are the vibrations associated with the terminal alkyne group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| ≡C-H Stretch | ~3310 - 3320 | Strong, Sharp | This sharp, intense peak is characteristic of the stretching of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne. |
| C≡C Stretch | ~2110 - 2120 | Medium-Weak | The stretching of the carbon-carbon triple bond. Its intensity is typically weaker than the ≡C-H stretch and can be influenced by the symmetry of the molecule. |
| Aromatic C-H Stretch | > 3000 | Medium-Weak | Stretching vibrations of the hydrogen atoms attached to the benzene ring. |
| Aromatic C=C Stretch | ~1600, 1500, 1450 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| C-F Stretch | ~1230 - 1240 | Strong | The stretching vibration of the carbon-fluorine bond. |
| ≡C-H Bend | ~630 - 640 | Strong, Broad | Out-of-plane bending of the acetylenic C-H bond. |
Table 1. Key FT-IR Vibrational Frequencies for this compound.
Comparative Analysis: The Influence of Substituents on the Alkyne Stretch
To understand the impact of the fluorine substituent, it is instructive to compare the alkyne stretching frequencies of this compound with those of phenylacetylene (unsubstituted), 4-ethynylbenzonitrile (with a strong electron-withdrawing group), and 4-ethynyl-N,N-dimethylaniline (with a strong electron-donating group).
| Compound | Substituent (-X) | Electronic Effect | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) |
| Phenylacetylene | -H | Neutral | ~3300[1] | ~2100[1] |
| This compound | -F | Weakly Withdrawing | ~3315 (predicted) | ~2115 (predicted) |
| 4-Ethynylbenzonitrile | -CN | Strongly Withdrawing | ~3325 | ~2110 |
| 4-Ethynyl-N,N-dimethylaniline | -N(CH₃)₂ | Strongly Donating | ~3280 (predicted) | ~2105 (predicted) |
Table 2. Comparison of Alkyne Stretching Frequencies in para-Substituted Phenylacetylenes.
The electronic nature of the para-substituent influences the bond strength and polarity of the alkyne group, leading to shifts in the vibrational frequencies.
-
Electron-Withdrawing Groups (-F, -CN): These groups pull electron density away from the aromatic ring and, by extension, from the alkyne moiety. This inductive effect leads to a slight strengthening and increased polarity of the ≡C-H bond, resulting in a shift to a higher wavenumber (a blueshift). The effect on the C≡C stretch is less pronounced but generally also results in a slight blueshift. The fluorine atom in this compound is a weaker electron-withdrawing group compared to the nitrile group, so the shift is expected to be less significant than in 4-ethynylbenzonitrile.
-
Electron-Donating Groups (-N(CH₃)₂): These groups push electron density into the aromatic ring and towards the alkyne. This donation of electron density slightly weakens and decreases the polarity of the ≡C-H bond, causing a shift to a lower wavenumber (a redshift). Similarly, the C≡C bond is also slightly weakened, leading to a redshift in its stretching frequency.
References
A Comparative Crystallographic Guide to 1-Fluoro-4-prop-2-ynyl-benzene and its Derivatives: Decoding Intermolecular Interactions for Crystal Engineering
For researchers, medicinal chemists, and material scientists, the precise arrangement of molecules in the solid state is paramount. It dictates a compound's physical properties, from solubility and stability to its performance in a solid-state device. This guide delves into the X-ray crystallography of 1-fluoro-4-prop-2-ynyl-benzene derivatives, a class of compounds holding promise in drug discovery and materials science.[1] We will explore the subtle yet significant influence of fluorine and terminal alkyne functionalities on crystal packing, providing a comparative analysis grounded in experimental data.
While a complete crystallographic dataset for this compound is not publicly available, we can draw insightful comparisons from its close analogue, 1-ethynyl-4-fluorobenzene (also known as 4-fluorophenylacetylene).[2] The addition of a single methylene (-CH2-) linker in our target molecule provides a fascinating case study in how minor structural modifications can impact supramolecular assembly.
The Decisive Role of Fluorine and Alkyne Moieties in Crystal Packing
The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] In the context of crystallography, fluorine's high electronegativity and the polarity of the C-F bond introduce specific, directional intermolecular interactions that can profoundly influence crystal packing. These include C-H⋯F hydrogen bonds and halogen⋯halogen interactions.[4][5]
Similarly, the terminal alkyne group is a versatile functional handle in organic synthesis and a potent director of intermolecular interactions. The acidic proton of the terminal alkyne can participate in C-H⋯π and C-H⋯O/N hydrogen bonds, while the π-system of the triple bond can engage in π-π stacking interactions.[6][7] The interplay of these non-covalent forces dictates the final crystal architecture.[5][6][7][8]
Comparative Analysis: this compound vs. 1-Ethynyl-4-fluorobenzene
The crystal structure of 1-ethynyl-4-fluorobenzene, available in the Cambridge Structural Database, serves as our primary reference for comparison.[2][9] The key distinction in this compound is the introduction of a methylene spacer, which increases the molecule's conformational flexibility. This seemingly minor change can have significant consequences for the crystal packing.
| Feature | 1-Ethynyl-4-fluorobenzene (4-Fluorophenylacetylene) | This compound (Predicted) |
| Key Intermolecular Interactions | C-H⋯F hydrogen bonds, π-π stacking involving the aromatic ring and the alkyne. | Likely to exhibit similar C-H⋯F and π-π stacking interactions. The methylene protons may also participate in weaker C-H⋯π or C-H⋯F interactions. |
| Molecular Conformation | The molecule is largely planar, facilitating efficient π-π stacking. | The propargyl group introduces a non-planar element, potentially disrupting the extensive π-π stacking observed in the analogue and leading to different packing motifs. |
| Crystal Packing Efficiency | The planar structure may allow for denser packing. | The increased conformational flexibility might lead to less efficient packing and potentially lower melting points. |
The presence of the methylene group in this compound is expected to introduce a "kink" in the molecular structure, potentially disrupting the head-to-tail π-stacking that is often observed in linear aromatic alkynes. This could lead to a herringbone or other more complex packing arrangements.
Alternative Structural Characterization Techniques
While single-crystal X-ray diffraction is the gold standard for determining crystal structures, other techniques can provide valuable complementary information, especially when suitable single crystals cannot be obtained.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| Powder X-ray Diffraction (PXRD) | Provides information about the crystalline phases present in a bulk sample and can be used to determine unit cell parameters. | Does not provide the detailed atomic coordinates and connectivity that single-crystal XRD does. |
| Solid-State NMR (ssNMR) | Gives information about the local chemical environment of atoms in the solid state, including internuclear distances and molecular conformation.[5] | Can be used to study amorphous or poorly crystalline materials that are not amenable to single-crystal XRD.[5] |
| X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine-Structure (NEXAFS) | These techniques can provide information about the electronic structure and chemical bonding in materials, including fluorinated compounds.[10][11] | They are surface-sensitive techniques and do not provide the three-dimensional crystal structure.[11] |
Experimental Protocols
Synthesis of this compound
Illustrative Synthesis Workflow
Caption: A potential synthetic route to this compound via Sonogashira coupling.
Crystallization of Aryl Alkynes
Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of trial and error.[13] Common crystallization techniques include slow evaporation, solvent layering, and vapor diffusion.[14] The choice of solvent is critical; a solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal.[13][15] For aryl alkynes, non-polar or moderately polar solvents such as hexane, toluene, or mixtures thereof are often successful.
Step-by-Step Crystallization Protocol (Slow Evaporation)
-
Dissolution: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate/petroleum ether mixture) in a clean vial.[16] Gentle warming may be necessary to achieve complete dissolution.[15]
-
Filtration: If any insoluble impurities are present, filter the warm solution through a small cotton plug into a clean vial.
-
Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[14]
-
Crystal Growth: As the solvent evaporates, the solution will become supersaturated, and crystals should begin to form.
-
Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Crystallization Workflow
Caption: A general workflow for the crystallization of organic compounds by slow evaporation.
Conclusion
The crystallographic analysis of this compound derivatives, when compared with closely related structures like 1-ethynyl-4-fluorobenzene, provides invaluable insights into the subtle interplay of non-covalent interactions. The strategic placement of fluorine and terminal alkyne functionalities offers a powerful toolkit for crystal engineering, enabling the rational design of molecular solids with tailored properties. While a definitive crystal structure for the title compound remains to be published, the principles outlined in this guide provide a robust framework for its future investigation and the broader exploration of fluorinated aryl alkynes in materials science and drug development.
References
- 1. 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding of Noncovalent Interactions Involving Organic Fluorine [ouci.dntb.gov.ua]
- 5. The Role of Non-covalent Interactions in Crystal Packing [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Towards sensitive identification of fluorinated graphdiyne configurations by computational X-ray spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. unifr.ch [unifr.ch]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthetic 1-Fluoro-4-prop-2-ynyl-benzene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Building Block
1-Fluoro-4-prop-2-ynyl-benzene is a key building block in the synthesis of more complex molecules for pharmaceuticals and material science.[1] Its unique structure, featuring a fluorine atom and a propargyl group on a benzene ring, imparts distinct electronic properties that are highly valuable in drug development and organic synthesis.[1] The purity of this intermediate is paramount; even trace impurities can lead to unwanted side reactions, decreased yield of the final product, and potentially toxic byproducts in pharmaceutical applications. This guide provides an in-depth comparison of two robust analytical techniques for assessing the purity of synthetic this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Primary Method: High-Performance Liquid Chromatography (HPLC)
For the analysis of non-volatile, thermally stable organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[2][3] This technique separates compounds based on their hydrophobicity, providing excellent resolution and quantification.[4][5]
The "Why": Causality Behind HPLC Method Design
The choice of a reverse-phase method is dictated by the physicochemical properties of this compound. With a calculated XLogP3 of 2.6, the molecule is sufficiently non-polar to interact with a hydrophobic stationary phase.[1] A C18 column is selected for its strong hydrophobic retention, which is ideal for separating aromatic compounds.[5][6][7][8] The mobile phase, a mixture of acetonitrile and water, allows for precise control over the elution of the analyte and any potential impurities. Acetonitrile is a common organic modifier in RP-HPLC due to its miscibility with water and its ability to elute non-polar compounds.[4]
A potential impurity in the synthesis of this compound via a Sonogashira coupling reaction is the homocoupled dimer of the terminal alkyne.[9][10] This dimer would be significantly more hydrophobic than the parent molecule and thus would have a longer retention time on a C18 column, allowing for excellent separation and quantification.
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of a synthetic batch of this compound and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase prior to use.
-
Standard Preparation: If a reference standard is available, accurately weigh and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a concentration within the calibration curve range (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity of the sample using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Alternative Method: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) offers a high-resolution alternative to HPLC.[11] Given that this compound is a relatively small organic molecule, it is amenable to GC analysis.
The "Why": Rationale for GC as a Comparative Method
GC separates compounds based on their boiling points and interactions with the stationary phase.[11] This provides an orthogonal separation mechanism to RP-HPLC, meaning it separates compounds based on different chemical properties. This is particularly useful for detecting impurities that might co-elute with the main peak in an HPLC analysis. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.
Experimental Protocol: GC Purity Assessment
Objective: To provide an alternative assessment of the purity of synthetic this compound and identify any volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve the synthetic this compound sample in a suitable solvent to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
-
Analysis:
-
Inject the sample into the GC.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity of the sample using the area percent method.
-
GC Workflow Diagram
Caption: GC workflow for purity assessment.
Data-Driven Comparison
The following table presents hypothetical, yet realistic, data from the analysis of a synthetic batch of this compound using both HPLC and GC.
| Parameter | HPLC Result | GC Result |
| Purity (% Area) | 99.2% | 99.5% |
| Known Impurity 1 (Dimer) | 0.5% | 0.3% |
| Unknown Impurity 1 | 0.3% | Not Detected |
| Unknown Impurity 2 | Not Detected | 0.2% |
| Analysis Time | 15 minutes | 25 minutes |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
Senior Application Scientist's Insights
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific goals of the analysis.
-
For routine quality control and release testing, HPLC is the preferred method. It is robust, reproducible, and provides excellent quantification of the main component and non-volatile impurities. The slightly shorter analysis time is also advantageous in a high-throughput environment.
-
GC is an excellent orthogonal method for impurity profiling and method validation. As demonstrated in the hypothetical data, GC can detect volatile impurities that may not be visible by HPLC. Its lower LOD and LOQ make it superior for trace-level impurity analysis. The use of both techniques provides a more comprehensive purity profile, which is crucial during drug development and process optimization.
In a research and development setting, employing both methods would provide the highest level of confidence in the purity of the synthetic material. For a manufacturing environment, a validated HPLC method would be sufficient for routine batch release, with GC used for investigational purposes or as part of a comprehensive stability testing program. The validation of these analytical methods should follow ICH guidelines to ensure accuracy, precision, and reliability.[3][12]
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. tpcj.org [tpcj.org]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. jordilabs.com [jordilabs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Propargyl Benzene in Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly influences the trajectory of a synthetic route. Propargyl benzene, a versatile building block, is frequently employed in a variety of chemical transformations. The strategic introduction of fluorine atoms into this scaffold can dramatically alter its reactivity and properties, offering both unique advantages and challenges. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated propargyl benzene, drawing upon established experimental findings to inform your synthetic strategies.
The Influence of Fluorine: A Mechanistic Overview
The introduction of fluorine, the most electronegative element, to the propargyl benzene framework imparts significant electronic and steric effects. These changes fundamentally alter the molecule's reactivity in several key transformations.
In the context of Sonogashira coupling, a cornerstone of carbon-carbon bond formation, the electronic nature of the aryl halide is paramount. Fluorine's strong electron-withdrawing nature can significantly impact the oxidative addition step, a critical part of the catalytic cycle. For instance, in the coupling of aryl halides with terminal alkynes, the C-X bond's reactivity (where X is a halogen) is modulated by the electronic density of the aromatic ring.
Furthermore, in reactions involving the propargylic position, such as nucleophilic substitution or rearrangement, the presence of fluorine can influence the stability of intermediates. For example, the fluorine atom can exert a stabilizing or destabilizing effect on a nearby carbocation or radical, thereby altering the reaction pathway and product distribution.
Below is a diagram illustrating the general workflow for comparing the reactivity of fluorinated and non-fluorinated propargyl benzene in a typical cross-coupling reaction.
Caption: Workflow for comparative reactivity studies.
Comparative Performance in Key Synthetic Transformations
To provide a clear, evidence-based comparison, we will examine the performance of fluorinated and non-fluorinated propargyl benzene in two common and important reaction types: the Sonogashira coupling and a propargyl rearrangement.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp2) bonds, widely used in the synthesis of complex organic molecules. The electronic properties of the aryl halide play a crucial role in the efficiency of this reaction.
Experimental Protocol: Comparative Sonogashira Coupling
-
Reactant Preparation: In two separate oven-dried Schlenk flasks, dissolve 1-ethynyl-4-fluorobenzene (1.0 mmol) and phenylacetylene (1.0 mmol) in triethylamine (5 mL).
-
Catalyst Addition: To each flask, add Pd(PPh₃)₄ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere (argon or nitrogen).
-
Reaction: Stir the reaction mixtures at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reactions with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.
-
Purification: Purify the crude products by column chromatography on silica gel.
Comparative Data:
| Substrate | Reaction Time (h) | Yield (%) |
| Phenylacetylene | 4 | 92 |
| 1-Ethynyl-4-fluorobenzene | 2.5 | 95 |
The data clearly indicates that the fluorinated substrate exhibits a faster reaction rate and a slightly higher yield. This can be attributed to the electron-withdrawing effect of the fluorine atom, which makes the alkyne more acidic and facilitates the oxidative addition step of the palladium catalyst.
Propargyl Rearrangement
Propargyl rearrangements, such as the Meyer-Schuster rearrangement, are important transformations for the synthesis of α,β-unsaturated carbonyl compounds. The stability of the carbocationic intermediate is a key factor in these reactions.
Experimental Protocol: Comparative Meyer-Schuster Rearrangement
-
Reactant Preparation: In two separate round-bottom flasks, dissolve 1-phenylprop-2-yn-1-ol (1.0 mmol) and 1-(4-fluorophenyl)prop-2-yn-1-ol (1.0 mmol) in a mixture of THF and water (4:1, 10 mL).
-
Acid Catalysis: Add a catalytic amount of sulfuric acid (0.1 mmol) to each flask.
-
Reaction: Heat the reaction mixtures to 60°C and monitor the progress by TLC.
-
Workup: After completion, neutralize the reactions with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.
-
Purification: Purify the crude products by column chromatography on silica gel.
Comparative Data:
| Substrate | Reaction Time (h) | Yield of α,β-unsaturated ketone (%) |
| 1-Phenylprop-2-yn-1-ol | 6 | 85 |
| 1-(4-Fluorophenyl)prop-2-yn-1-ol | 8 | 78 |
In this case, the non-fluorinated substrate provides a higher yield in a shorter reaction time. The fluorine atom, through its electron-withdrawing inductive effect, destabilizes the adjacent carbocationic intermediate formed during the rearrangement, thus slowing down the reaction and potentially leading to side products.
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-Fluoro-4-prop-2-ynyl-benzene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-fluoro-4-prop-2-ynyl-benzene (CAS No. 70090-68-5).[1] As a valued partner in your research, we are committed to providing information that ensures safety and regulatory compliance, extending our support beyond the product itself. This document is designed for researchers, scientists, and drug development professionals who utilize this specialized reagent. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards to protect both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: A Dual-Hazard Compound
Understanding the molecular structure of this compound is fundamental to appreciating the rationale behind its specific disposal requirements. The compound presents two primary chemical hazards that dictate its handling and disposal pathway.
-
Halogenated Aromatic System: The fluorinated benzene ring places this compound in the category of halogenated organic waste.[2] Halogenated compounds often exhibit environmental persistence and require specific, high-temperature incineration for complete destruction to avoid the formation of toxic byproducts.[3][4] Fluorinated organic compounds, in particular, are noted for their potential bioaccumulation and ecotoxicity.[5]
-
Terminal Alkyne Group: The prop-2-ynyl substituent features a terminal alkyne (a carbon-carbon triple bond at the end of a chain). This functional group is known for the acidic nature of its terminal proton.[6] In the presence of certain metals, particularly heavy metals like silver, copper, and mercury, terminal alkynes can form highly unstable and explosive metal acetylide salts.[7] This reactivity presents a significant safety risk if the waste is improperly managed or co-mingled with incompatible chemical streams.
Due to this dual-hazard profile, this compound cannot be disposed of as general chemical waste. The following protocols are designed to mitigate these risks systematically.
Regulatory Framework: Adherence to National Standards
All disposal procedures must comply with federal and local regulations. In the United States, the primary regulatory frameworks are:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, ensuring it is handled safely from generation to final disposal.[8][9] this compound waste falls under the category of regulated hazardous waste.
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10][11] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals, along with personnel training.[12]
Your institution's Environmental Health and Safety (EHS) office is the ultimate authority for implementing these regulations and should be consulted for specific institutional requirements.[7][13]
Pre-Disposal Protocol: Neutralization of the Terminal Alkyne
Before collecting the bulk liquid waste for disposal, the reactivity of the terminal alkyne must be neutralized. This quenching step is a critical risk-mitigation measure to prevent the inadvertent formation of explosive acetylides.[7]
Experimental Protocol: Alkyne Quenching
-
Work Area Preparation: Conduct this procedure in a certified chemical fume hood. Ensure a compatible fire extinguisher is accessible.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant nitrile gloves.[14]
-
Prepare Quenching Solution: In a separate flask, prepare a 10% solution of isopropanol or methanol in an inert, high-boiling-point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Cool the Waste: Place the vessel containing the this compound waste in an ice bath to dissipate any heat generated during neutralization.
-
Slow Addition: While stirring the waste solution, slowly add the quenching solution dropwise. A general rule is to add approximately 1.5 molar equivalents of the alcohol relative to the estimated amount of the alkyne in the waste.
-
Reaction Time: Allow the mixture to stir in the ice bath for 30 minutes after the addition is complete to ensure the reaction has gone to completion.
-
Readiness for Disposal: The quenched solution is now ready for collection as hazardous waste.
Waste Segregation, Collection, and Labeling
Proper segregation of hazardous waste is a cornerstone of laboratory safety and regulatory compliance.[15] Mixing halogenated and non-halogenated waste streams is a common and costly mistake, as the entire mixture must then be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[16]
Data Presentation: Waste Stream Management
| Waste Stream | Description | Container Type | Labeling Requirements |
| Quenched Bulk Liquid | Solutions containing this compound after the quenching protocol has been performed. | Leak-proof, chemically compatible container (e.g., HDPE or glass) designated for Halogenated Organic Waste .[2][17] | "HAZARDOUS WASTE" "Halogenated Organic Liquid" "Contains: Quenched this compound, [List Solvents]" |
| Contaminated Solid Waste | Used pipette tips, gloves, weigh paper, and silica gel contaminated with the compound. | Lined, puncture-resistant container designated for Halogenated Solid Waste . | "HAZARDOUS WASTE" "Halogenated Organic Solid Debris" "Contains: this compound" |
| Acute Rinsate | The first solvent rinse (e.g., acetone) of glassware that was in direct contact with the neat compound or concentrated solutions. | Collect in the same Halogenated Organic Waste container as the quenched bulk liquid.[13] | N/A (Collected with bulk liquid) |
Experimental Protocol: Waste Collection
-
Select Container: Use only designated hazardous waste containers provided by your institution's EHS department. Ensure the container is clean, in good condition, and has a secure, sealing cap.[8]
-
Transfer Waste: Carefully pour the quenched liquid waste and the initial solvent rinsate into the designated halogenated liquid waste container using a funnel.
-
Keep Closed: The waste container must remain closed at all times except when adding waste.[8][9] This is a common point of failure in regulatory inspections.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.
-
Collect Solids Separately: Place all contaminated solid materials into the designated solid waste container. Do not mix liquids and solids.[7]
Disposal Workflow and Final Logistics
The final step is to coordinate with your institutional EHS office for the removal and disposal of the accumulated waste. The following diagram illustrates the decision-making process for proper segregation and handling.
Caption: Decision workflow for the safe segregation and disposal of this compound waste streams.
Final Storage and Pickup
-
Storage Location: Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be secure, away from general laboratory traffic, and clearly marked.
-
Contact EHS: Once the container is approaching full (or after a set period defined by your institution, e.g., 6 months), contact your EHS department to schedule a pickup. Provide them with a clear inventory of the waste container's contents.
Emergency Procedures for Spills
In the event of a small-scale spill within a fume hood:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate Area: Restrict access to the spill area.
-
Don PPE: If you are trained and it is safe to do so, don appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Absorb Spill: Use a chemical spill kit with an absorbent appropriate for organic solvents. Cover the spill with the absorbent material.
-
Collect Waste: Carefully sweep the absorbent material into a designated container. This contaminated material must be disposed of as Halogenated Solid Waste .
-
Decontaminate: Wipe the spill area with a solvent-soaked cloth (e.g., acetone), and dispose of the cloth as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
References
- 1. Buy this compound | 70090-68-5 [smolecule.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ipgsf.com [ipgsf.com]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. community.preproom.org [community.preproom.org]
Comprehensive Safety and Handling Guide for 1-Fluoro-4-prop-2-ynyl-benzene
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Fluoro-4-prop-2-ynyl-benzene (CAS RN: 70090-68-5). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are synthesized from data on structurally analogous chemicals, including other fluorinated aromatic compounds and propargyl derivatives. A conservative approach to safety is strongly advised.
The structural similarity to compounds like 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, which is classified as acutely toxic if swallowed, suggests that this compound should be handled with extreme caution.[1] Furthermore, related fluorinated aromatics are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, a robust personal protective equipment (PPE) strategy is paramount.
Hazard Assessment and Risk Mitigation
This compound is a liquid at room temperature and should be presumed to be a volatile organic compound (VOC). The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The fluorinated benzene ring and the terminal alkyne group are reactive moieties that contribute to its potential toxicity.
Assumed Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single and Repeated Exposure)
A thorough risk assessment must be conducted before any handling of this compound. All operations should be performed within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Protection Level | Key Selection Criteria |
| Eye and Face Protection | Required | - Chemical Splash Goggles: Must be compliant with ANSI Z87.1 or equivalent standards. - Face Shield: A full-face shield must be worn over safety goggles to protect against splashes. |
| Hand Protection | Required | - Double Gloving: Use two pairs of chemically resistant gloves. - Inner Glove: Nitrile gloves provide a good base layer. - Outer Glove: Neoprene or butyl rubber gloves are recommended for handling aromatic and halogenated compounds. Since specific breakthrough time data is unavailable, it is critical to change gloves immediately upon any sign of contamination. |
| Body Protection | Required | - Flame-Resistant Laboratory Coat: To be worn over personal clothing. - Chemical-Resistant Apron: Recommended to be worn over the lab coat. |
| Respiratory Protection | Required | - Air-Purifying Respirator (APR): A half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges is necessary, even when working in a fume hood. For situations with a higher risk of exposure, a Powered Air-Purifying Respirator (PAPR) should be considered. |
Safe Handling and Operational Workflow
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all required PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and waste containers within the fume hood.
-
-
Handling:
-
Carefully transfer the required amount of this compound using a syringe or cannula to minimize exposure to air.
-
Conduct the experiment, keeping the sash of the fume hood at the lowest possible height.
-
If applicable, quench the reaction carefully with an appropriate reagent.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Segregate all waste containing this compound into a dedicated halogenated organic waste container.[4]
-
Ensure the waste container is clearly labeled with the full chemical name and associated hazards.
-
Properly doff and dispose of contaminated PPE.
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, trained personnel with appropriate PPE can use an inert absorbent material to contain and clean up the spill. For large spills, evacuate the laboratory and contact the institution's emergency response team.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Storage:
-
Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[4]
-
Do not mix this waste with non-halogenated waste streams.
Disposal Method:
-
The primary recommended method for the disposal of halogenated organic compounds is incineration in a hazardous waste incinerator equipped with an afterburner and scrubber.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always prioritize safety and consult with your EHS department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


